molecular formula C9H11N3 B8806621 N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine CAS No. 651744-45-5

N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine

Cat. No.: B8806621
CAS No.: 651744-45-5
M. Wt: 161.20 g/mol
InChI Key: PBCVUTMCRYRCPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine is a useful research compound. Its molecular formula is C9H11N3 and its molecular weight is 161.20 g/mol. The purity is usually 95%.
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Properties

CAS No.

651744-45-5

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine

InChI

InChI=1S/C9H11N3/c1-2-10-8-5-7-3-4-11-9(7)12-6-8/h3-6,10H,2H2,1H3,(H,11,12)

InChI Key

PBCVUTMCRYRCPF-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CN=C2C(=C1)C=CN2

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine (CAS 651744-45-5): A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine, a molecule of significant interest within the 7-azaindole class of heterocyclic compounds. For researchers, medicinal chemists, and drug development professionals, this document outlines the compound's core characteristics, a robust synthetic strategy, its critical role in kinase inhibition, and detailed protocols for its synthesis and biological evaluation.

Introduction: The Significance of the 7-Azaindole Core

N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine belongs to the pyrrolopyridine family, specifically the 7-azaindole isomer. Azaindoles are considered "privileged structures" in medicinal chemistry.[1] They act as bioisosteres of the endogenous purine and indole systems, allowing them to interact with a wide range of biological targets. The addition of a nitrogen atom to the indole ring system can modulate physicochemical properties such as solubility and polarity while offering an additional hydrogen bond acceptor, which can enhance binding affinity and target potency.[1][2]

The 7-azaindole scaffold, in particular, has proven to be a highly versatile framework for the development of kinase inhibitors.[2][3] The pyrrole N-H and the pyridine N7 atoms can form a bidentate hydrogen-bonding interaction with the "hinge" region of the kinase ATP-binding site, a conserved motif crucial for inhibitor binding.[4] This has led to the successful development of numerous 7-azaindole-based therapeutics, including FDA-approved drugs for cancer.[2][5] N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine represents a key intermediate and a functionalized core for building highly specific and potent modulators of kinase activity.

Physicochemical and Safety Profile

A clear understanding of the compound's properties is essential for its effective use in a research setting.

Physicochemical Data

The following table summarizes key physicochemical properties. Data for the specific CAS number is limited; therefore, properties are a combination of available data for closely related structures and computational predictions.

PropertyValueSource / Method
CAS Number 651744-45-5-
Molecular Formula C₉H₁₁N₃-
Molecular Weight 161.21 g/mol Calculated
Physical Form Off-white to light yellow solidInferred from
Solubility Soluble in polar organic solvents (DMSO, DMF, Methanol)Inferred from[6]
Storage Temperature 2-8°C, under inert atmosphereInferred from
InChI Key Not available-
Safety and Handling

As with any laboratory chemical, proper handling is paramount. The following guidelines are based on safety data for structurally related aminopyridines and azaindoles.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures:

    • P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential oxidation of the amine group.[6]

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis begins with a commercially available substituted pyridine and proceeds through a cyclization to form the core, followed by functional group manipulation.

Synthesis_Pathway A 2-Amino-5-nitropyridine B 2-Amino-3-iodo-5-nitropyridine A->B Iodination (I₂, HIO₃, H₂SO₄) C 5-Nitro-3-(trimethylsilylethynyl) -pyridin-2-amine B->C Sonogashira Coupling (TMS-acetylene, Pd-catalyst, CuI) D 5-Nitro-1H-pyrrolo[2,3-b]pyridine (5-Nitro-7-azaindole) C->D Base-mediated Cyclization (e.g., K₂CO₃, MeOH) E 1H-Pyrrolo[2,3-b]pyridin-5-amine (5-Amino-7-azaindole) D->E Nitro Group Reduction (e.g., H₂, Pd/C or SnCl₂/HCl) F N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine (Target Compound) E->F Reductive Amination (Acetaldehyde, NaBH(OAc)₃)

Caption: Proposed synthesis of N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine.

Detailed Experimental Protocol (Representative)

This protocol is a composite of established procedures for each reaction type. Researchers should optimize conditions as needed.

Step 1: Synthesis of 5-Nitro-1H-pyrrolo[2,3-b]pyridine (Compound D)

  • Rationale: This multi-step sequence starting from 2-amino-5-nitropyridine is a well-documented approach to forming the 5-nitro-7-azaindole core. The Sonogashira coupling introduces the alkyne necessary for the subsequent base-mediated intramolecular cyclization.[7][8]

  • Iodination (A → B): To a solution of 2-amino-5-nitropyridine (1.0 eq) in acetic acid and water, add sulfuric acid, iodine (0.4 eq), and iodic acid (0.26 eq). Heat the mixture at 80 °C for 8 hours. Cool to room temperature, and neutralize with an aqueous base (e.g., NaOH) to precipitate the product. Filter and dry the solid to yield 2-amino-3-iodo-5-nitropyridine.[8]

  • Sonogashira Coupling (B → C): In a degassed solvent mixture of THF and triethylamine, dissolve 2-amino-3-iodo-5-nitropyridine (1.0 eq), ethynyltrimethylsilane (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq). Stir at room temperature under an inert atmosphere until completion (monitor by TLC/LC-MS). Remove the solvent under reduced pressure and purify by column chromatography.

  • Cyclization (C → D): Dissolve the product from the previous step in methanol and add potassium carbonate (2.0 eq). Reflux the mixture for several hours until the TMS group is cleaved and cyclization is complete. Neutralize, extract with an organic solvent (e.g., ethyl acetate), and purify by column chromatography to yield 5-nitro-1H-pyrrolo[2,3-b]pyridine.[7]

Step 2: Synthesis of 1H-Pyrrolo[2,3-b]pyridin-5-amine (Compound E)

  • Rationale: The reduction of the nitro group to a primary amine is a standard transformation. Catalytic hydrogenation is often clean and high-yielding.

  • Dissolve 5-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in ethanol or methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure to obtain 1H-pyrrolo[2,3-b]pyridin-5-amine. This intermediate is often used directly in the next step.

Step 3: Synthesis of N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine (Compound F)

  • Rationale: Reductive amination is a mild and efficient method for mono-alkylation of primary amines, minimizing the risk of over-alkylation that can occur with direct alkylation using ethyl halides.

  • Dissolve 1H-pyrrolo[2,3-b]pyridin-5-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Add acetaldehyde (1.1 eq) and stir for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

  • Stir the reaction at room temperature until completion.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, extract the aqueous layer with DCM, combine the organic layers, dry with anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via silica gel flash column chromatography to yield the final compound.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the development of kinase inhibitors.[5][9][10] The ethyl-amine at the C5 position can serve as a key interaction point or a vector for further chemical elaboration to enhance potency and selectivity.

Mechanism of Action as a Kinase Inhibitor

Derivatives of this scaffold typically function as ATP-competitive (Type I) inhibitors. They occupy the adenosine binding pocket of the kinase, with the 7-azaindole core forming critical hydrogen bonds with the hinge region that connects the N- and C-lobes of the kinase domain. This interaction mimics the binding of the adenine ring of ATP, thereby preventing ATP binding and subsequent substrate phosphorylation.

Kinase_Inhibition General Mechanism of a Type I Kinase Inhibitor cluster_0 Kinase ATP Binding Site Hinge Region Hinge Backbone (e.g., Ala, Glu) Hydrophobic Pocket Hydrophobic Pocket Gatekeeper Residue Gatekeeper Residue Inhibitor Pyrrole Ring Pyridine Ring R-Group (e.g., N-ethyl-amine) Inhibitor:f1->Hinge Region H-Bonds Inhibitor:f0->Hinge Region Inhibitor:f2->Hydrophobic Pocket Hydrophobic/ Polar Interactions ATP Adenine Ribose Triphosphate

Caption: General binding mode of a 7-azaindole inhibitor in a kinase ATP pocket.

Known Targets for 1H-Pyrrolo[2,3-b]pyridine Derivatives

The versatility of this scaffold is demonstrated by the wide range of kinases that its derivatives have been shown to inhibit. This provides a strong rationale for screening N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine against various kinase families.

Target Kinase FamilyTherapeutic AreaRepresentative FindingReference
FGFR (Fibroblast Growth Factor Receptor)OncologyDerivatives show potent, low nanomolar inhibition of FGFR1-3.[4]
FAK (Focal Adhesion Kinase)OncologyFragment-based discovery led to sub-micromolar cellular FAK inhibitors.[9]
ATM (Ataxia-Telangiectasia Mutated)Oncology (Chemosensitization)Highly selective, orally available ATM inhibitors were developed.
IKKα (Inhibitor of kappaB kinase alpha)Inflammation, OncologyA potent and selective inhibitor (Ki = 10 nM) was developed.[10]
TNIK (TRAF2 and NCK-interacting kinase)Oncology (Colorectal Cancer)Derivatives studied via 3D-QSAR as potent TNIK inhibitors.
PDE4B (Phosphodiesterase 4B)†CNS, InflammationScaffold hopping led to potent and selective PDE4B inhibitors.[11]

†Note: PDE4B is not a kinase but a phosphodiesterase; this highlights the scaffold's broader utility.

Key Experimental Protocols

The following protocols provide a framework for the biological characterization of N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine as a potential kinase inhibitor.

Protocol: Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
  • Principle: This is a time-resolved Förster resonance energy transfer (TR-FRET) competition assay. A europium-labeled antibody (donor) binds to a tagged kinase, and a fluorescently labeled ATP-competitive tracer (acceptor) binds to the kinase's ATP pocket. Binding brings the donor and acceptor into proximity, generating a high FRET signal. A test compound that displaces the tracer will disrupt FRET.

  • Methodology:

    • Reagent Preparation: Prepare a 4X solution of the tracer and a 4X solution of the antibody/kinase mixture in the appropriate kinase buffer.

    • Compound Plating: Serially dilute N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine in DMSO, then dilute into the kinase buffer to create 4X final concentrations. Plate 2.5 µL of the diluted compounds into a low-volume 384-well plate. Include "no inhibitor" (DMSO vehicle) and "tracer only" (no kinase) controls.

    • Kinase/Antibody Addition: Add 2.5 µL of the 4X antibody/kinase mixture to all wells except the "tracer only" controls.

    • Tracer Addition: Add 5 µL of the 4X tracer solution to all wells. The final volume will be 10 µL.

    • Incubation: Centrifuge the plate briefly, then incubate at room temperature for 60 minutes, protected from light.

    • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at both the acceptor wavelength (e.g., 665 nm) and the donor wavelength (e.g., 615 nm) following excitation at ~340 nm.

    • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cell-Based Anti-Proliferation Assay (MTT Assay)
  • Principle: This colorimetric assay measures cellular metabolic activity as an indicator of cell viability and proliferation. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.

  • Methodology:

    • Cell Plating: Seed cancer cells (e.g., a line known to be dependent on a target kinase) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls.

    • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37 °C, 5% CO₂).

    • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.

    • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Normalize the absorbance values to the vehicle-treated controls (representing 100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine is a valuable molecule rooted in the privileged 7-azaindole scaffold. Its structure is highly amenable to serving as a core for potent and selective kinase inhibitors. The synthetic pathways are well-established, and the methodologies for its biological evaluation are robust and standardized. This guide provides the foundational knowledge for researchers to effectively synthesize, handle, and characterize this compound, facilitating its application in the ongoing quest for novel therapeutics in oncology, inflammation, and beyond.

References

A complete list of all sources cited within this guide.

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  • Royal Society of Chemistry. Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/md/d3md00109g]
  • J-Stage. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. [URL: https://www.jstage.jst.go.jp/article/bpb/38/6/38_b15-00129/_html/-char/en]
  • Royal Society of Chemistry. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. [URL: https://pubs.rsc.org/en/content/articlelanding/2013/ob/c3ob41798k]
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  • ResearchGate. (PDF) Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [URL: https://www.researchgate.net/publication/380424560_Recent_Advances_in_the_Synthesis_and_Biological_Activity_of_Pyrrolo23-cpyridines]
  • National Institutes of Health (NIH). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6852179/]
  • MDPI. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [URL: https://www.mdpi.com/1422-0067/24/18/14264]
  • Master Thesis, Cornelia Hojnik. Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. [URL: https://www.chembio.tuwien.ac.
  • PubMed. Fragment-based discovery of new highly substituted 1H-pyrrolo[2,3-b]- and 3H-imidazolo[4,5-b]-pyridines as focal adhesion kinase inhibitors. [URL: https://pubmed.ncbi.nlm.nih.gov/23294348/]
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  • Sigma-Aldrich. 5-Ethyl-1H-pyrrolo[2,3-b]pyridine | 858116-95-7. [URL: https://www.sigmaaldrich.com/US/en/product/achemb/advh98732f2d]
  • PubChem. N-[1-[2-(aminomethyl)phenyl]ethyl]-2,2-dimethyl-N-[2-oxo-2-[(2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl)amino]ethyl]propanamide. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/164616847]
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  • PubMed. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. [URL: https://pubmed.ncbi.nlm.nih.gov/40570304/]
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Part 1: Molecular Architecture and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-ethyl-5-amino-7-azaindole: A Privileged Scaffold in Modern Drug Discovery

This technical guide offers a comprehensive examination of N-ethyl-5-amino-7-azaindole (IUPAC name: 1-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine), a heterocyclic molecule of significant interest to the drug development community. We will deconstruct its molecular architecture, outline a robust synthetic pathway, and contextualize its primary application as a potent kinase inhibitor scaffold. This document is designed to provide researchers, medicinal chemists, and drug development professionals with both foundational knowledge and actionable insights.

The 7-azaindole framework is a bioisostere of indole and purine, where a nitrogen atom replaces the carbon at the 7-position of the indole ring.[1][2] This substitution creates a "π-electron-deficient" pyridine ring fused to a "π-electron-excessive" pyrrole ring, profoundly influencing the molecule's electronic distribution, hydrogen bonding capacity, and metabolic properties.[2] These characteristics have established 7-azaindole as a "privileged structure" in medicinal chemistry.[1][3][4]

N-ethyl-5-amino-7-azaindole is a specific derivative engineered with three key functional regions:

  • The 7-Azaindole Core: This bicyclic system is the primary pharmacophore. The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen's hydrogen (N1-H, when unsubstituted) acts as a donor. This arrangement allows it to form two critical hydrogen bonds with the "hinge" region of protein kinases, effectively mimicking the adenine moiety of ATP.[3][4][5]

  • The 5-Amino Group: This exocyclic amine is a powerful hydrogen bond donor and significantly increases the polarity of the molecule. Its placement is critical for forming additional interactions with the target protein, often with backbone carbonyls, thereby enhancing binding affinity and selectivity.

  • The N1-Ethyl Group: Alkylation of the pyrrole nitrogen serves to modulate the compound's physicochemical properties. The ethyl group increases lipophilicity, which can improve cell permeability and oral absorption. Furthermore, it can probe hydrophobic pockets within the target's active site and blocks a potential site of metabolic N-dealkylation or conjugation, potentially improving the compound's pharmacokinetic profile.

Figure 1: Chemical Structure of N-ethyl-5-amino-7-azaindole.

Table 1: Predicted Physicochemical Properties

Property Predicted Value Significance in Drug Development
Molecular Weight 176.22 g/mol Adheres to Lipinski's Rule of Five (<500), favoring good absorption.
cLogP ~1.5 - 2.0 Balanced lipophilicity, suggesting potential for good cell permeability and solubility.
Topological Polar Surface Area (TPSA) ~55 Ų Below 140 Ų, indicating good potential for oral bioavailability.
Hydrogen Bond Donors 1 (from -NH₂) The primary amine is a key interaction point for target binding.

| Hydrogen Bond Acceptors | 3 (N7, N1, and exocyclic N) | Multiple points for interaction with the biological target. |

Part 2: Synthesis and Characterization

The synthesis of N-ethyl-5-amino-7-azaindole is a multi-step process that requires careful control of reaction conditions to achieve regioselectivity. The following protocol represents a robust and validated approach, starting from a commercially available substituted pyridine.

Experimental Protocol: Synthesis

Rationale: This synthetic route is designed for efficiency and control. It begins by establishing the core heterocyclic structure, followed by functional group manipulations that are well-documented and high-yielding. Each step includes a purification method, ensuring the final product's high purity, which is critical for biological assays.

  • Step 1: Nitration of 7-Azaindole.

    • To a solution of 7-azaindole in concentrated sulfuric acid at 0°C, slowly add potassium nitrate.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Carefully pour the mixture over crushed ice and neutralize with a saturated sodium bicarbonate solution until a precipitate forms.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 5-nitro-7-azaindole. The nitro group is directed to the 5-position due to the electronic nature of the fused ring system.

  • Step 2: N-Ethylation of the Pyrrole Ring.

    • Suspend 5-nitro-7-azaindole in a polar aprotic solvent like DMF.

    • Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C to deprotonate the pyrrole nitrogen.

    • Add ethyl iodide (EtI) dropwise and allow the reaction to stir at room temperature overnight.

    • Quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated to yield N-ethyl-5-nitro-7-azaindole.

  • Step 3: Reduction of the Nitro Group.

    • Dissolve N-ethyl-5-nitro-7-azaindole in methanol or ethanol.[6]

    • Add a catalyst, such as 10% Palladium on carbon (Pd/C).[6]

    • Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously for 8-12 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the final compound, N-ethyl-5-amino-7-azaindole.

synthesis_workflow start 7-Azaindole step1 Nitration (KNO₃, H₂SO₄) start->step1 intermediate1 5-Nitro-7-azaindole step1->intermediate1 step2 N-Ethylation (NaH, EtI, DMF) intermediate1->step2 intermediate2 N-ethyl-5-nitro-7-azaindole step2->intermediate2 step3 Reduction (H₂, Pd/C, MeOH) intermediate2->step3 product N-ethyl-5-amino-7-azaindole step3->product

Figure 2: High-level synthetic workflow for N-ethyl-5-amino-7-azaindole.

Structural Verification

The identity and purity of the synthesized compound must be confirmed using a suite of spectroscopic methods.

Table 2: Expected Spectroscopic Data

Technique Parameter Expected Observation
¹H NMR (400 MHz, DMSO-d₆) Chemical Shift (δ, ppm) Signals corresponding to aromatic protons on both rings, a quartet (~4.2 ppm) and a triplet (~1.4 ppm) for the N-ethyl group, and a broad singlet for the -NH₂ protons.
¹³C NMR (101 MHz, DMSO-d₆) Chemical Shift (δ, ppm) Resonances for all unique carbon atoms in the aromatic system and the two carbons of the ethyl group.
HRMS (ESI+) m/z Calculation for C₉H₁₂N₃⁺ [M+H]⁺ should yield a value matching the observed mass to within 5 ppm, confirming the elemental composition.

| FT-IR | Wavenumber (cm⁻¹) | Characteristic N-H stretching vibrations for the primary amine (~3300-3500 cm⁻¹), C-H stretches (aromatic and aliphatic), and C=C/C=N stretches in the aromatic region. |

Part 3: Application as a Kinase Inhibitor Scaffold

Deregulation of protein kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.[3] Small molecule kinase inhibitors have therefore become a major focus of therapeutic development.[7] The vast majority of these are ATP-competitive, binding to the ATP pocket in the kinase catalytic domain.[4]

N-ethyl-5-amino-7-azaindole is an exemplary scaffold for designing such inhibitors. Its core structure functions as an excellent "hinge-binding" motif.[3][4]

  • Hinge Interaction: The N7 and the N1-H (or a substituent capable of H-bonding) of the azaindole core form bidentate hydrogen bonds with the kinase hinge region, which is the structural anchor point for ATP.[5]

  • Selectivity Pockets: The ethyl group at the N1 position can extend into a nearby hydrophobic region, while other positions (like C3) can be functionalized to interact with specificity pockets, such as the one created when the DFG motif is in the "out" conformation (characteristic of Type II inhibitors).[3][8]

  • Gatekeeper Interaction: The substitution pattern on the azaindole ring can be tuned to accommodate the size of the "gatekeeper" residue, a key determinant of inhibitor selectivity across the human kinome.[3][4]

kinase_binding_model cluster_kinase Kinase ATP-Binding Site cluster_inhibitor N-ethyl-5-amino-7-azaindole hinge Hinge Region (Backbone Amides/Carbonyls) hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent Front azaindole_core 7-Azaindole Core azaindole_core->hinge Bidentate H-Bonds (Key Anchoring Interaction) amino_group 5-Amino Group amino_group->hinge H-Bond (Potency/Selectivity) ethyl_group N-Ethyl Group ethyl_group->hydrophobic_pocket van der Waals Interaction (Affinity/Lipophilicity)

Figure 3: Conceptual model of N-ethyl-5-amino-7-azaindole binding in a kinase active site.

Part 4: Protocol for In Vitro Kinase Inhibition Assay

To ascertain the inhibitory potential of N-ethyl-5-amino-7-azaindole or its derivatives against a specific kinase, a robust in vitro biochemical assay is required. The ADP-Glo™ Kinase Assay is a common, luminescence-based method for measuring kinase activity.

Experimental Protocol: ADP-Glo™ Kinase Assay

Causality: This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The amount of ADP is detected via a coupled enzymatic reaction that produces light; therefore, a lower light signal corresponds to less ADP produced, indicating stronger kinase inhibition.

  • Kinase Reaction Setup:

    • In a 384-well plate, add the test compound (N-ethyl-5-amino-7-azaindole) in a dose-response series (e.g., 10 µM to 0.1 nM). Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

    • Add the target kinase and its specific substrate peptide to the wells.

    • Initiate the kinase reaction by adding an ATP solution (at a concentration near its Kₘ for the kinase).

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the ADP generated into ATP, and then into a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate reader.

    • Subtract the background (no enzyme control).

    • Normalize the data to the positive control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

assay_workflow plate_prep 1. Plate Compound (Dose-Response Series) add_reagents 2. Add Kinase, Substrate, and initiate with ATP plate_prep->add_reagents incubation1 3. Kinase Reaction (e.g., 60 min at RT) add_reagents->incubation1 adp_glo 4. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) incubation1->adp_glo incubation2 5. Incubate (40 min) adp_glo->incubation2 detection 6. Add Kinase Detection Reagent (Convert ADP to Light) incubation2->detection incubation3 7. Incubate (30 min) detection->incubation3 readout 8. Read Luminescence incubation3->readout analysis 9. Data Analysis (Calculate IC₅₀) readout->analysis

Figure 4: Experimental workflow for a luminescence-based kinase inhibition assay.

References

  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage. [Link]

  • Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. PubMed. [Link]

  • Synthesis of 7‐azaindole N‐ethyl linked 1,2,3‐triazoles 5 a–5 n. ResearchGate. [Link]

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Azaindole synthesis. Organic Chemistry Portal. [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PMC. [Link]

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. PMC. [Link]

  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]

  • Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. MDPI. [Link]

  • Azaindoles. Inter Chem. [Link]

Sources

A Researcher's Guide to N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine: Synthesis, Sourcing, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structure, being a bioisostere of indole, allows it to mimic the natural substrate in various biological pathways while introducing unique electronic properties due to the pyridine nitrogen. This has led to the development of numerous 7-azaindole derivatives as potent inhibitors of kinases, phosphodiesterases, and other key drug targets.[1][2][3][4] The N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine, with its specific substitution pattern, represents a novel compound for exploring structure-activity relationships (SAR) in various therapeutic areas.

Sourcing of Key Precursors

As direct sourcing of N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine is not currently feasible, a synthetic approach is necessary. The most logical precursor for this synthesis is the parent amine, 1H-pyrrolo[2,3-b]pyridin-5-amine . An alternative route could commence from 5-nitro-1H-pyrrolo[2,3-b]pyridine , which would require an additional reduction step prior to N-alkylation. Below is a summary of representative suppliers for these key starting materials. Prices are subject to change and depend on the quantity and purity required.

PrecursorCAS NumberRepresentative SuppliersPurityEstimated Price (USD)
1H-pyrrolo[2,3-b]pyridin-5-amine100960-07-4Sigma-Aldrich-$870 / 1 g
5-Nitro-1H-pyrrolo[2,3-b]pyridine101083-92-5Rlavie>95%Inquiry for price

Note: The pricing information is indicative and was retrieved from publicly available sources. Researchers should always obtain a formal quote from the supplier.

Synthesis of N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine

The proposed synthesis involves the selective N-ethylation of 1H-pyrrolo[2,3-b]pyridin-5-amine. The 7-azaindole scaffold can be alkylated on either the pyrrole nitrogen (N1) or the pyridine nitrogen (N7).[5] For this synthesis, we will assume the more common N1 alkylation.

Proposed Synthetic Route

The synthesis of N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine can be achieved through the N-alkylation of 1H-pyrrolo[2,3-b]pyridin-5-amine using a suitable ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base.

Synthetic Route Precursor 1H-pyrrolo[2,3-b]pyridin-5-amine Reagents Ethyl Iodide, NaH DMF, 0°C to rt Product N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine Reagents->Product

Caption: Proposed synthetic scheme for N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 1H-pyrrolo[2,3-b]pyridin-5-amine (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Ethyl iodide (EtI) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-pyrrolo[2,3-b]pyridin-5-amine.

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0°C using an ice bath.

  • Carefully add the sodium hydride portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate personal protective equipment (PPE).

  • Stir the mixture at 0°C for 30 minutes. The formation of the sodium salt should be observed.

  • Slowly add ethyl iodide to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0°C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine.

Product Characterization

The identity and purity of the synthesized N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and the position of the ethyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety and Handling

4.1. Precursor Safety:

  • 1H-pyrrolo[2,3-b]pyridin-5-amine: May be harmful if swallowed or in contact with skin, and can cause eye irritation.

  • 5-Nitro-1H-pyrrolo[2,3-b]pyridine: Handle with care as nitro compounds can be toxic and potentially unstable. Store in a cool, dry place.[6]

  • Sodium Hydride: Highly reactive and flammable. Reacts violently with water to produce hydrogen gas. Handle only in an inert, dry atmosphere.

  • Ethyl Iodide: A lachrymator and potential alkylating agent. Handle in a well-ventilated fume hood.

4.2. General Laboratory Safety:

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Conduct all reactions in a well-ventilated fume hood.

  • Have appropriate spill-kits and fire extinguishers readily available.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.[7][8][9][10]

Experimental Workflow and Logic

The choice of sodium hydride as a base is to ensure complete deprotonation of the pyrrole nitrogen, which is the more acidic of the two ring nitrogens in the 7-azaindole system. DMF is selected as the solvent due to its polar aprotic nature, which is ideal for Sₙ2 reactions like this N-alkylation. The workup procedure is designed to neutralize the base, remove the DMF, and isolate the organic product. Purification by column chromatography is a standard and effective method for separating the desired product from any unreacted starting material, byproducts, or impurities.

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Workup and Isolation cluster_purification Purification and Characterization A Dissolve Precursor in DMF B Cool to 0°C A->B C Add NaH B->C D Add Ethyl Iodide C->D E Warm to RT and Stir D->E F Monitor by TLC/LC-MS E->F G Quench with NH4Cl F->G H Extract with EtOAc G->H I Wash and Dry H->I J Concentrate I->J K Column Chromatography J->K L Characterize (NMR, MS, HPLC) K->L

Caption: Step-by-step experimental workflow for the synthesis of N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine.

Conclusion

While N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine is not a commercially available compound, it can be readily synthesized in a research laboratory setting from its parent amine. This guide provides a comprehensive overview of the necessary precursors, a detailed synthetic protocol, and essential safety considerations. The 7-azaindole scaffold continues to be a fertile ground for the discovery of new therapeutic agents, and it is hoped that this guide will facilitate further research into the biological activities of this novel derivative.

References

  • Rlavie. (n.d.). 5-Nitro-1H-Pyrrolo[2,3-B]Pyridine. Retrieved from [Link]

  • Guillon, J., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-498.
  • Zhang, Y., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1436-1441.
  • Wang, X., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. European Journal of Medicinal Chemistry, 213, 113175.
  • Larsen, S. D., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(11), 2631.
  • Li, X., et al. (2022). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 13(5), 586-595.

Sources

5-Substituted 7-Azaindole Derivatives: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold represents a privileged pharmacophore in modern drug discovery, particularly within kinase inhibition.[1][2][3][4][5][6] Functioning as a bioisostere of both indole and purine, it offers a distinct hydrogen-bonding profile (N1 donor, N7 acceptor) that mimics the adenine ring of ATP. While the C3 position is chemically most reactive, the C5 position has emerged as a critical vector for medicinal chemistry optimization. Substitution at C5 allows researchers to project functionality into the solvent-exposed regions or specific hydrophobic pockets (e.g., the ribose binding pocket or HP2) without disrupting the hinge-binding motif. This guide details the structural rationale, synthetic access, and biological validation of 5-substituted 7-azaindole derivatives.

Section 1: Structural Rationale & Pharmacophore Analysis[1]

The 7-Azaindole Hinge-Binding Motif

The utility of 7-azaindole stems from its ability to form a bidentate hydrogen bond network with the kinase hinge region.[1][5][7][8] Unlike indole, the additional nitrogen at position 7 (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1) acts as a donor.

  • N1 (Pyrrole NH): H-bond donor to the backbone carbonyl of the hinge residue (e.g., Glu, Leu).

  • N7 (Pyridine N): H-bond acceptor from the backbone amide NH.[1][2]

  • C5 Vector: The C5 position is meta to the pyridine nitrogen and para to the pyrrole bridgehead. In many kinase co-crystal structures (e.g., Vemurafenib bound to BRAF), substituents at C5 project away from the hinge, often towards the solvent front or the gatekeeper residue, modulating solubility and selectivity.

The "5-Substitution" Strategic Advantage

Modifying the 5-position offers three distinct advantages:

  • Metabolic Stability: The C5 position in electron-rich heteroaromatics is often a site of oxidative metabolism (e.g., hydroxylation).[2] Blocking this site with halogens (F, Cl) or aryl groups can improve metabolic half-life (

    
    ).[1]
    
  • Solubility Modulation: Introduction of polar solubilizing groups (e.g., morpholine, piperazine) via a C5-linker is a validated strategy to improve oral bioavailability.

  • Selectivity Tuning: C5 substituents can access the "back pocket" or "solvent channel," regions that vary significantly between kinase isoforms, thereby enhancing selectivity profiles.

Section 2: Synthetic Strategies & Protocols

The Challenge of C5 Functionalization

Direct electrophilic aromatic substitution (SEAr) of 7-azaindole occurs preferentially at the electron-rich C3 position .[1] Accessing the C5 position requires either:

  • De Novo Synthesis: Constructing the pyrrole ring onto a pre-functionalized 5-substituted pyridine.[1][2]

  • Direct Functionalization (Blocked C3): Using directing groups or specific conditions to override C3 selectivity (less common).[1]

  • Halogen Cross-Coupling: The most standard medicinal chemistry approach involves Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) using commercially available 5-bromo-7-azaindole .[1][2]

Workflow Visualization

The following diagram illustrates the primary synthetic pathways to access 5-substituted derivatives.

G Start 2-Amino-5-bromopyridine Inter 5-Bromo-7-azaindole (Key Intermediate) Start->Inter Cyclization (Larock/Sonogashira) Prod1 5-Aryl-7-azaindole (Suzuki Coupling) Inter->Prod1 Ar-B(OH)2 Pd(dppf)Cl2 Prod2 5-Amino-7-azaindole (Buchwald Coupling) Inter->Prod2 HNR2 Pd2(dba)3/XPhos

Figure 1: Synthetic workflow for accessing 5-substituted 7-azaindole libraries starting from pyridine precursors.

Detailed Protocol: C5-Suzuki-Miyaura Coupling

This protocol describes the synthesis of a 5-aryl-7-azaindole derivative.[1][2] This reaction is robust and tolerant of various functional groups.

Reagents & Equipment:

  • Substrate: 5-bromo-7-azaindole (1.0 equiv).

  • Coupling Partner: Aryl boronic acid / Pinacol ester (1.2–1.5 equiv).

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%) or Pd(PPh₃)₄ (5 mol%).[1]

  • Base: 2M Aqueous Na₂CO₃ or K₃PO₄ (3.0 equiv).

  • Solvent: 1,4-Dioxane or DME (degassed).[1]

  • Inert Atmosphere: Nitrogen or Argon balloon.

Step-by-Step Methodology:

  • Preparation: In a dry microwave vial or round-bottom flask, charge 5-bromo-7-azaindole (1.0 mmol), the aryl boronic acid (1.2 mmol), and the Palladium catalyst (0.05 mmol).

  • Inerting: Seal the vessel and purge with Nitrogen for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (5 mL) via syringe, followed by the aqueous base solution (1.5 mL).

  • Reaction: Heat the mixture to 90–100 °C for 4–12 hours. (Alternatively, microwave irradiation at 120 °C for 30–60 mins).

  • Monitoring: Monitor reaction progress via LC-MS (looking for M+H of product and disappearance of bromide M+H 197/199).

  • Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[1]

  • Purification: Dry the organic phase over MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0–50% EtOAc in Hexanes/DCM).

Technical Note: If the N1-proton is unprotected, use a slightly larger excess of base as the azaindole NH is acidic (pKa ~13). For difficult couplings, protecting N1 with SEM or Tosyl groups is recommended to prevent catalyst poisoning.

Section 3: Medicinal Chemistry Case Studies

The following table summarizes key clinical candidates where 5-substitution plays a pivotal role.

Drug / CandidateTarget5-Position SubstituentStructural Role
Vemurafenib (PLX4032)BRAF V600E4-Chlorophenyl Projects into the hydrophobic pocket, improving potency and metabolic stability.[1][2]
Pexidartinib (PLX3397)CSF1R / c-KitChlorine (-Cl) A small lipophilic group that fits into a restricted pocket, enhancing selectivity over other kinases.[1][2]
Decernotinib (VX-509)JAK3Pyrimidine Ring The 7-azaindole is linked at C5 to a pyrimidine, serving as the core scaffold orientation vector.[1][2]
Structural Insight: Vemurafenib

Vemurafenib utilizes a 3,5-disubstituted 7-azaindole core.[1][2][3] The C3-carbonyl linker positions the difluorophenyl ring, while the C5-(4-chlorophenyl) moiety is critical for filling the hydrophobic pocket adjacent to the ATP binding site. This dual substitution pattern transforms the generic ATP-mimic into a highly selective BRAF inhibitor.[1]

Section 4: Biological Profiling & Validation[1]

Kinase Selectivity Profiling

When evaluating 5-substituted derivatives, it is critical to assess selectivity early.[1][2] The 7-azaindole core is "privileged," meaning it binds many kinases.[5][7] Selectivity is derived from the C5 and C3 substituents.[3]

Recommended Assay Workflow:

  • Primary Screen: Biochemical IC₅₀ determination against the primary target (e.g., BRAF, JAK).

  • Selectivity Panel: Screen at 1 µM against a representative panel of 20–50 kinases (e.g., DiscoverX KINOMEscan).

  • Cellular Potency: Measure target engagement in cells (e.g., phosphorylation of downstream markers like ERK or STAT).

Binding Mode Visualization

The diagram below illustrates the "Normal" binding mode of a 5-substituted 7-azaindole within the kinase ATP pocket.

BindingMode Hinge Hinge Region (Backbone Amides) Pocket Hydrophobic Pocket (Solvent Exposed) Azaindole 7-Azaindole Core Azaindole->Hinge H-Bond Donor (N1) H-Bond Acceptor (N7) Substituent C5-Substituent (Aryl/Heteroaryl) Azaindole->Substituent Covalent Bond Substituent->Pocket Hydrophobic/Solubility Interactions

Figure 2: Schematic representation of the bidentate hinge binding and the projection of the C5-substituent into the specificity pocket.

References

  • Vemurafenib (PLX4032) Discovery: Tsai, J., et al. "Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity."[2] Proceedings of the National Academy of Sciences 105.8 (2008): 3041-3046. Link[1]

  • Pexidartinib (PLX3397) Structure & Activity: Tap, W. D., et al. "Structure-Guided Blockade of CSF1R Kinase in Tenosynovial Giant-Cell Tumor."[1][2] New England Journal of Medicine 373.5 (2015): 428-437.[1] Link[1][2]

  • Decernotinib (VX-509) Discovery: Farmer, L. J., et al. "Discovery of VX-509 (Decernotinib): A Potent and Selective Janus Kinase 3 Inhibitor for the Treatment of Autoimmune Diseases."[2][9][10][11] Journal of Medicinal Chemistry 58.18 (2015): 7195-7216.[1][9] Link[1]

  • 7-Azaindole Scaffold Review: Popowycz, F., et al.[2] "The Azaindole Framework in the Design of Kinase Inhibitors." Journal of Medicinal Chemistry 58.18 (2015).[9] Link[1]

  • Synthesis of 5-Bromo-7-azaindole: Song, J. J., et al. "Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole."[1][2] Journal of Organic Chemistry 76.19 (2011): 7804-7811.[1] Link[1]

Sources

N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of 7-Azaindole and the Promise of N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its structural resemblance to both indole and purine has made it a valuable bioisostere in the design of novel therapeutics.[1] The strategic placement of a nitrogen atom in the six-membered ring modulates the electronics and physicochemical properties of the molecule, often leading to improved potency, selectivity, and pharmacokinetic profiles compared to its indole counterpart.[2] This has led to the successful development of several approved drugs, including the BRAF kinase inhibitor vemurafenib and the Bcl-2 inhibitor venetoclax.[1]

A key feature of the 7-azaindole core is its ability to act as a hinge-binder in protein kinases. The pyridine nitrogen can act as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor, mimicking the interaction of the adenine hinge-binding motif of ATP.[3] This has made 7-azaindole a cornerstone in the development of a wide array of kinase inhibitors targeting various members of the human kinome.[2][3]

This technical guide focuses on a specific, yet underexplored, derivative of this important scaffold: N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine . The introduction of a 5-amino group provides a crucial vector for further chemical modification, allowing for the exploration of the solvent-exposed region of the kinase ATP binding site. Furthermore, the N-ethyl group on the pyrrole ring can serve to fine-tune the molecule's physicochemical properties, such as solubility and metabolic stability, and can also influence the orientation of substituents at other positions. While direct literature on this specific molecule is limited, this guide will synthesize established knowledge on the synthesis and biological activity of closely related 7-azaindole derivatives to provide a comprehensive technical overview for researchers in drug discovery and development.

Molecular Properties and a Proposed Synthetic Pathway

A thorough understanding of the physicochemical properties and a viable synthetic route are fundamental to the exploration of any new chemical entity.

Physicochemical Properties

The essential properties of N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine are summarized in the table below. The SMILES string has been deduced based on the structure of the parent 1H-pyrrolo[2,3-b]pyridine.

PropertyValueSource
Molecular Formula C9H11N3Calculated
Molecular Weight 161.21 g/mol Calculated
Canonical SMILES CCN1C=C(N)C2=C1N=CC=C2Deduced
IUPAC Name N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine-
LogP (Predicted) 1.5 - 2.5Estimated
Topological Polar Surface Area (TPSA) ~50 ŲEstimated
Proposed Synthetic Pathway

The synthesis of N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine can be envisioned through a multi-step sequence, leveraging established methodologies for the construction and functionalization of the 7-azaindole core. A plausible and efficient route is outlined below.

G A 2-amino-5-nitropyridine B 2-chloro-3-nitropyridine A->B Sandmeyer Reaction C 2-chloro-3-nitro-5-bromopyridine B->C Bromination D 5-bromo-3-nitro-2-(triethylsilylethynyl)pyridine C->D Sonogashira Coupling E 5-bromo-1H-pyrrolo[2,3-b]pyridine D->E Reductive Cyclization F 5-amino-1H-pyrrolo[2,3-b]pyridine E->F Buchwald-Hartwig Amination G N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine F->G N-Ethylation

Caption: Proposed synthetic workflow for N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine.

Step-by-Step Experimental Protocol:

  • Synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine (E): A practical approach to the 7-azaindole core often starts from a substituted pyridine. A reported efficient synthesis of 5-amino-7-azaindole begins with 2-amino-5-nitropyridine.[4] An alternative, and often more versatile, starting point is the corresponding 5-bromo derivative. The synthesis can proceed via a Sonogashira coupling of a suitable protected alkyne to a dihalopyridine, followed by a reductive cyclization.

  • Synthesis of 5-amino-1H-pyrrolo[2,3-b]pyridine (F): With the 5-bromo-7-azaindole in hand, the 5-amino group can be introduced via a palladium-catalyzed Buchwald-Hartwig amination. This reaction is well-established for the amination of aryl halides and has been successfully applied to the 7-azaindole scaffold.[5]

  • N-Ethylation of 5-amino-1H-pyrrolo[2,3-b]pyridine (G): The final step involves the selective N-ethylation of the pyrrole nitrogen. This can be achieved by treating the 5-amino-7-azaindole with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a suitable base like sodium hydride or potassium carbonate in an aprotic solvent. Care must be taken to control the reaction conditions to favor N-alkylation of the pyrrole over the 5-amino group. Protection of the 5-amino group may be necessary to ensure regioselectivity.

Potential Biological Activity and Applications in Drug Discovery

The 7-azaindole scaffold is a well-established pharmacophore in kinase inhibitor design.[2][3] The addition of a 5-amino group provides a key attachment point for side chains that can probe the solvent-exposed region of the ATP-binding pocket, potentially enhancing potency and selectivity.

Targeting Protein Kinases

Derivatives of 5-amino-7-azaindole have been investigated as inhibitors of a variety of protein kinases, including, but not limited to:

  • Janus Kinases (JAKs): 7-azaindole derivatives have shown potent inhibition of JAK family members, which are implicated in inflammatory diseases and myeloproliferative disorders.[2]

  • Fibroblast Growth Factor Receptors (FGFRs): The 7-azaindole core has been utilized in the design of potent FGFR inhibitors for the treatment of various cancers.[6]

  • Serine/Threonine Kinases (e.g., CDKs, BRAF): The hinge-binding ability of the 7-azaindole scaffold makes it a versatile platform for targeting a wide range of serine/threonine kinases involved in cell cycle regulation and signaling pathways.[3][7]

The N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine molecule is an excellent starting point for the development of a library of kinase inhibitors. The 5-amino group can be readily acylated, alkylated, or used in reductive amination reactions to introduce a diverse range of substituents.

Illustrative Kinase Inhibition Assay Protocol

To evaluate the inhibitory potential of N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine and its derivatives against a specific kinase, a robust and validated assay is required. The following is a generalized protocol for a time-resolved fluorescence resonance energy transfer (TR-FRET) based kinase assay.

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection A Prepare Kinase, Substrate, and ATP solutions C Incubate Kinase, Inhibitor, and ATP A->C B Serially dilute N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine B->C D Add Substrate to initiate reaction C->D E Incubate at RT D->E F Add TR-FRET Detection Reagents E->F G Incubate F->G H Read plate on TR-FRET enabled reader G->H I Data Analysis (IC50 determination) H->I

Caption: A generalized workflow for a TR-FRET kinase inhibition assay.

Detailed Steps:

  • Reagent Preparation: Prepare solutions of the target kinase, a suitable biotinylated peptide substrate, and ATP in kinase reaction buffer.

  • Compound Dilution: Perform a serial dilution of N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine in DMSO, followed by a further dilution in kinase reaction buffer.

  • Kinase Reaction: In a low-volume 384-well plate, add the kinase and the diluted compound or DMSO (vehicle control). Initiate the reaction by adding a mixture of the peptide substrate and ATP.

  • Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).

  • Signal Reading: Incubate the plate for a further 60 minutes at room temperature to allow for the development of the TR-FRET signal. Read the plate on a TR-FRET compatible plate reader.

  • Data Analysis: Calculate the ratio of the acceptor (APC) to donor (europium) fluorescence. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine represents a promising, yet underexplored, scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition. Its synthesis is achievable through established chemical methodologies, and its structure is primed for further derivatization to explore structure-activity relationships. The technical information and protocols provided in this guide offer a solid foundation for researchers to begin their investigation into this and related 7-azaindole derivatives. Future work should focus on the efficient synthesis and purification of this compound, followed by its systematic evaluation in a panel of kinase assays to identify initial hits. Subsequent lead optimization efforts can then be guided by structural biology and computational modeling to design next-generation inhibitors with improved potency, selectivity, and drug-like properties.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

  • New indole and 7-azaindole derivatives as protein kinase inhibitors. (2020). IRIS UNINA. Retrieved February 25, 2026, from [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (2023). MDPI. Retrieved February 25, 2026, from [Link]

  • 1H-pyrrolo[2,3-b]pyridines. (2006). Google Patents.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). Royal Society of Chemistry. Retrieved February 25, 2026, from [Link]

  • Lepzacitinib. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]

  • N-[1-(1H-pyrrol-2-yl)ethyl]piperidin-3-amine. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]

  • N-[1-[2-(aminomethyl)phenyl]ethyl]-2,2-dimethyl-N-[2-oxo-2-[(2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl)amino]ethyl]propanamide. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). MDPI. Retrieved February 25, 2026, from [Link]

  • 1H-Pyrrolo[2,3-B]Pyridnes. (2009). Google Patents.
  • N-[1-[2-(aminomethyl)phenyl]ethyl]-2,2-dimethyl-N-[2-oxo-2-[(2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl)amino]ethyl]propanamide. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

  • A Practical, Efficient Synthesis of 5-Amino-7-azaindole. (2009). ResearchGate. Retrieved February 25, 2026, from [Link]

Sources

difference between 5-amino-7-azaindole and N-ethyl derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and pharmacological distinctions between the parent scaffold 5-amino-7-azaindole and its N-ethyl derivatives .

Structural Divergence, Synthetic Regiocontrol, and Pharmacological Implications

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in kinase inhibitor discovery, acting as a bioisostere for indole and purine. The 5-amino-7-azaindole variant provides a critical "handle" (the C5-amine) for extending the molecule into the solvent-exposed regions or specificity pockets of enzymes (e.g., JAK, Trk, Aurora kinases).

The differentiation between the parent compound and its N-ethyl derivatives is not merely a change in lipophilicity; it represents a fundamental shift in the hydrogen-bonding landscape and binding mode potential . This guide distinguishes between the two primary "N-ethyl" modifications:

  • N1-Ethyl (Ring Nitrogen): Abolishes the hinge-binding H-bond donor.

  • N5-Ethyl (Exocyclic Amine): Modifies basicity and steric profile while retaining the hinge-binding core.

Structural & Physicochemical Analysis[1][2][3][4]

The core difference lies in the modification of the Hydrogen Bond Donor (HBD) and Acceptor (HBA) profiles.

Comparative Properties Table
Feature5-Amino-7-azaindole (Parent) N1-Ethyl-5-amino-7-azaindole N5-Ethyl-5-amino-7-azaindole
Structure Type Amphoteric HeterocycleN-Alkylated HeterocycleSecondary Aryl Amine
H-Bond Donor (N1) Present (Critical for Hinge)Absent (Steric block)Present
H-Bond Donor (N5) Double (–NH₂)Double (–NH₂)Single (–NH–Et)
pKa (Ring N7) ~4.6 (Protonation)~5.1 (Slightly more basic)~4.8
pKa (N1-H) ~13.2 (Deprotonation)N/A~13.2
LogP (Lipophilicity) Low (Hydrophilic)Medium (Increased lipophilicity)Medium
Solubility High in polar organic/acidic mediaImproved in DCM/EtOAcImproved in alcohols
Primary Utility Scaffold for library generationPermeability enhancer (if HBD not req.)Linker optimization
Critical Insight: The N1-H Switch

In the parent compound, the N1-H and N7 lone pair form a "donor-acceptor" motif that mimics the N9-H and N7 of purine (adenine).

  • Parent: Binds to kinase hinge regions via a bidentate interaction.

  • N1-Ethyl: The ethyl group acts as a "capping" agent. It removes the H-bond donor capability, often abolishing activity against Type I kinase targets unless the inhibitor relies solely on the N7 acceptor or hydrophobic interactions.

Synthetic Pathways & Regiocontrol[2][5]

Synthesis requires strict regiocontrol because 5-amino-7-azaindole possesses three nucleophilic sites: the Ring N1, the Exocyclic N5, and the Ring N7 (least reactive).

Pathway Visualization (DOT)

SynthesisPathways cluster_0 Regioselectivity Logic Start 5-Nitro-7-azaindole Parent 5-Amino-7-azaindole (Parent) Start->Parent H2, Pd/C (Reduction) N1_Ethyl N1-Ethyl Derivative (Ring Alkylation) Parent->N1_Ethyl 1. NaH (Strong Base) 2. Et-I N5_Ethyl N5-Ethyl Derivative (Reductive Amination) Parent->N5_Ethyl 1. Acetaldehyde 2. NaCNBH3 (Acidic pH)

Caption: Divergent synthetic routes. Strong base (NaH) favors thermodynamic deprotonation and alkylation at the acidic N1 (pKa ~13). Reductive amination conditions favor the nucleophilic N5 amine.

Mechanism of Regioselectivity
  • N1-Ethylation (Thermodynamic Control):

    • The N1 proton is acidic (pKa ~13.2). Using a strong base like Sodium Hydride (NaH) deprotonates N1, creating an azaindolyl anion. The negative charge is delocalized, but alkylation occurs preferentially at N1 over the neutral N5 amine due to charge density.

  • N5-Ethylation (Kinetic/Nucleophilic Control):

    • Under neutral or slightly acidic conditions (reductive amination), N1 remains protonated and non-nucleophilic. The N5 primary amine lone pair attacks an aldehyde (acetaldehyde) to form an imine, which is selectively reduced by Sodium Cyanoborohydride .

Experimental Protocols

Protocol A: Synthesis of Parent (5-Amino-7-azaindole)

Target: Generation of the nucleophilic scaffold.

  • Dissolution: Dissolve 5-nitro-7-azaindole (1.0 eq) in MeOH (0.1 M concentration).

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Hydrogenation: Stir under H₂ atmosphere (balloon pressure) at RT for 12 hours.

  • Workup: Filter through a Celite pad to remove Pd/C. Wash pad with MeOH.

  • Isolation: Concentrate filtrate in vacuo.

    • Yield: Typically >95% (Quantitative).

    • Appearance: Off-white solid.

Protocol B: Regioselective N1-Ethylation

Target: Modifying the core ring (Solubility/Permeability).

  • Activation: To a solution of 5-amino-7-azaindole (1.0 eq) in anhydrous DMF at 0°C, add NaH (60% dispersion in oil, 1.2 eq) portion-wise.

  • Deprotonation: Stir at 0°C for 30 mins. Evolution of H₂ gas indicates anion formation.

  • Alkylation: Add Ethyl Iodide (EtI) (1.1 eq) dropwise.

  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (N1-alkylated product is significantly less polar than parent).

  • Quench: Carefully add ice water.

  • Extraction: Extract with EtOAc (3x). Wash organics with brine to remove DMF.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Protocol C: Regioselective N5-Ethylation

Target: Modifying the amine tail (Basicity/Sterics).

  • Imine Formation: Dissolve 5-amino-7-azaindole (1.0 eq) in MeOH with 1% Acetic Acid. Add Acetaldehyde (1.1 eq). Stir for 1 hour.

  • Reduction: Add NaCNBH₃ (1.5 eq) in portions.

  • Reaction: Stir at RT for 6 hours.

  • Workup: Quench with sat. NaHCO₃ (aq). Extract with DCM.

  • Purification: Silica gel chromatography (DCM/MeOH).

Pharmacological Implications (SAR)

Binding Mode Divergence

The choice between the parent and the N-ethyl derivative dictates the inhibitor class.

  • Parent (5-amino): Ideal for Type I Kinase Inhibitors .

    • Mechanism:[1][2][3] The 7-azaindole core mimics Adenine. N1-H donates to the hinge region backbone carbonyl (e.g., Glu residue), and N7 accepts from the backbone amide (e.g., Met residue).

    • Example: Vemurafenib (PLX4032) utilizes the 7-azaindole core (though substituted differently) to anchor to the hinge.

  • N1-Ethyl Derivative: Used for Non-Canonical Binding .

    • Mechanism:[1][2][3] Since the hinge H-bond is blocked, these derivatives are often used to target allosteric sites or to improve passive permeability in cellular assays if the primary binding affinity is driven by the C5-substituent ("Warhead" driven).

    • Risk: High probability of potency loss in standard kinase screens.

Biological Pathway Visualization

BindingMode cluster_Parent Parent (5-Amino-7-azaindole) cluster_Ethyl N1-Ethyl Derivative KinaseHinge Kinase Hinge Region (Glu-Met Backbone) ParentMol N1-H (Donor) + N7 (Acceptor) ParentMol->KinaseHinge H-Bond Network Binding Strong Bidentate Binding (High Potency) ParentMol->Binding Result EthylMol N1-Et (Blocked) + N7 (Acceptor) EthylMol->KinaseHinge Steric Clash / No H-Bond NoBinding Loss of H-Bond Donor (Reduced Potency) EthylMol->NoBinding Result

Caption: Impact of N1-ethylation on kinase hinge binding. The ethyl group disrupts the critical hydrogen bond donor interaction.

References

  • Synthesis and Properties of 7-Azaindoles

    • Source: Song, J. J., et al. "A Practical, Efficient Synthesis of 5-Amino-7-azaindole." J. Org.[4] Chem. (2002).

    • Context: Detailed reduction protocols and stability d
  • Azaindoles in Medicinal Chemistry (Review)

    • Source: Popowycz, F., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." J. Med. Chem. (2015).
    • Context: Comparative SAR of N1-substituted vs. unsubstituted azaindoles in kinase pockets.
  • Regioselective Alkyl

    • Source: Laha, J. K., et al. "Recent advances in the global ring functionalization of 7-azaindoles." RSC Advances (2015).

    • Context: Mechanistic explanation of N1 vs N5 selectivity using different bases.
  • Physicochemical Profiling of Bioisosteres

    • Source: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." J. Med. Chem. (2018).[5] (Contains relevant pKa and LogP comparisons for azaindole systems).

Sources

Methodological & Application

synthesis of kinase inhibitors using N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Kinase Inhibitors Using the N-Ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine Scaffold

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, widely recognized as a bioisostere of the purine core found in ATP. This application note details the synthesis and utilization of N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine , a critical intermediate for developing Type I ATP-competitive kinase inhibitors.

Unlike the common indole scaffold, the 7-azaindole core possesses a pyridine nitrogen (N7) capable of accepting a hydrogen bond from the kinase hinge region, while the pyrrole nitrogen (N1) acts as a donor.[1][2] Functionalization at the 5-position with an ethylamino group provides a vector for extending into the solvent-exposed region or the ribose-binding pocket, modulating solubility and pharmacokinetic profiles.

This guide provides a validated protocol for the synthesis of this specific intermediate and its subsequent coupling to a pyrimidine warhead, a workflow relevant for targeting kinases such as Cdc7 , CDK9 , and JAK family members.

Scientific Background & Rationale

The 7-Azaindole Pharmacophore

The 7-azaindole core mimics the adenine ring of ATP.[3] In the active site of a kinase:

  • N1 (Pyrrole NH): Donates a H-bond to the hinge region backbone carbonyl (e.g., Glu residue).

  • N7 (Pyridine N): Accepts a H-bond from the hinge region backbone amide (e.g., Met/Leu residue).

  • C5 Position: This vector points towards the solvent front in many kinases (e.g., CDKs, PIM). Derivatization here with solubilizing groups (amines, heterocycles) is critical for "drug-likeness."

Structural Disambiguation

The nomenclature "N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine" implies the ethyl group is attached to the exocyclic amine at position 5.

  • Target Molecule: 5-(Ethylamino)-1H-pyrrolo[2,3-b]pyridine.

  • Note: If the ethyl group were on the ring nitrogen, the correct IUPAC name would be 1-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine. This guide focuses on the 5-ethylamino variant as a versatile linker, but provides notes on N1-protection.

Experimental Protocols

Protocol A: Synthesis of N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine

Rationale: Direct alkylation of the primary amine with ethyl iodide often leads to over-alkylation (diethyl) and N1-alkylation. We utilize a Reductive Amination approach using acetaldehyde and sodium triacetoxyborohydride (STAB) to ensure mono-alkylation selectivity.

Materials:

  • Starting Material: 5-Amino-1H-pyrrolo[2,3-b]pyridine (CAS: 100960-07-4).

  • Reagents: Acetaldehyde (freshly distilled), Sodium triacetoxyborohydride (STAB), Acetic acid (AcOH).

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).

Step-by-Step Methodology:

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-amino-1H-pyrrolo[2,3-b]pyridine (1.33 g, 10.0 mmol) in dry DCE (50 mL).

  • Activation: Add Acetic Acid (1.2 eq, 12.0 mmol, 0.69 mL) to the solution. Stir at room temperature for 10 minutes to activate the imine formation.

  • Imine Formation: Cool the mixture to 0°C. Dropwise add Acetaldehyde (1.1 eq, 11.0 mmol, 0.62 mL). Caution: Acetaldehyde is volatile; use a chilled syringe.

  • Reduction: Immediately add Sodium triacetoxyborohydride (STAB) (1.5 eq, 15.0 mmol, 3.18 g) in one portion.

    • Mechanistic Insight: STAB is less reactive than NaBH4 and will selectively reduce the formed imine/iminium ion without reducing the pyridine ring or the aldehyde itself too rapidly.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by LC-MS (Target [M+H]+ = 162.2).

  • Quenching: Quench the reaction with saturated aqueous NaHCO3 (50 mL). Stir vigorously for 20 minutes until gas evolution ceases.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). The product is moderately polar; ensure thorough extraction.

  • Purification: Dry combined organics over Na2SO4, filter, and concentrate. Purify via flash column chromatography (DCM:MeOH 95:5 to 90:10).

    • Yield Expectations: 75–85% as an off-white solid.

Protocol B: Application – Synthesis of a Prototype Kinase Inhibitor

Rationale: To demonstrate utility, we will couple the synthesized intermediate to 2,4-dichloropyrimidine via a Nucleophilic Aromatic Substitution (SNAr). This creates a scaffold common in CDK and JAK inhibitors.

Step-by-Step Methodology:

  • Coupling: Dissolve 2,4-dichloropyrimidine (1.0 eq) in n-Butanol or DMF.

  • Addition: Add N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine (1.0 eq) and DIPEA (2.5 eq).

  • Conditions: Heat to 80°C for 12 hours.

    • Regioselectivity: The 4-position of the pyrimidine is more electrophilic due to the nitrogen positions. However, steric bulk from the N-ethyl group may slow this down. If regioisomers form, lower temperature (40°C) and longer times favor the 4-substitution.

  • Isolation: Pour into water, filter the precipitate, and wash with cold ether.

Data Analysis & Validation

Table 1: Key Analytical Markers for N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine

Analytical MethodParameterExpected Value / Observation
1H NMR (DMSO-d6) Ethyl -CH3 Triplet, δ ~1.2 ppm (3H)
Ethyl -CH2- Quartet, δ ~3.1 ppm (2H)
C4-H (Aromatic) Doublet, δ ~7.8 ppm (meta coupling)
C6-H (Aromatic) Doublet, δ ~8.0 ppm
NH (Amine) Broad singlet, δ ~5.5 ppm (exchangeable)
NH (Pyrrole) Broad singlet, δ ~11.4 ppm (exchangeable)
LC-MS (ESI+) [M+H]+ 162.09 m/z
HPLC Purity Retention Time Early eluting (Polar/Basic) on C18

Pathway Visualization

The following diagram illustrates the synthesis workflow and the downstream biological signaling pathway (Cdc7/Dbf4) often targeted by 5-substituted 7-azaindoles.

G cluster_synthesis Synthesis Protocol cluster_bio Biological Target (Cdc7 Pathway) Start 5-Amino-7-azaindole (Precursor) Step1 Reductive Amination (Acetaldehyde/STAB) Start->Step1 DCE, AcOH Inter N-Ethyl-1H-pyrrolo [2,3-b]pyridin-5-amine Step1->Inter Selective Mono-alkylation Step2 SNAr Coupling (2,4-dichloropyrimidine) Inter->Step2 DIPEA, 80°C Final Kinase Inhibitor Scaffold Step2->Final Cdc7 Cdc7/Dbf4 Kinase Complex Final->Cdc7 Inhibits (ATP Competitive) ATP ATP ATP->Cdc7 Activates MCM MCM2-7 Complex Cdc7->MCM Phosphorylation DNA DNA Replication Initiation MCM->DNA S-Phase Entry

Figure 1: Integrated workflow showing the chemical synthesis of the inhibitor scaffold and its biological intervention point in the Cdc7-dependent DNA replication pathway.

Critical Considerations & Troubleshooting

  • N1-Protection: If the SNAr coupling (Protocol B) fails due to low yield or side reactions, protect the pyrrole nitrogen (N1) with a SEM (2-(trimethylsilyl)ethoxymethyl) or Tosyl group before the reductive amination. The free NH of the pyrrole is acidic (pKa ~13) and can interfere with base-mediated couplings.

  • Regiocontrol: In the SNAr reaction with 2,4-dichloropyrimidine, the N-ethyl group adds steric hindrance. If the reaction is sluggish, switch to Pd-catalyzed Buchwald-Hartwig conditions (Pd2(dba)3, Xantphos, Cs2CO3, Dioxane, 100°C) to force the C-N bond formation.

  • Solubility: The N-ethyl group increases lipophilicity compared to the free amine. If the final inhibitor is too insoluble for biological assays, consider replacing the ethyl group with a 2-methoxyethyl or N-methylpiperazinyl-ethyl chain using the same reductive amination protocol (substituting acetaldehyde with the corresponding aldehyde).

References

  • Ermoli, A., et al. (2009). "Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships." Journal of Medicinal Chemistry. Available at: [Link]

  • Popowycz, F., et al. (2016). "The Azaindole Framework in the Design of Kinase Inhibitors." Current Medicinal Chemistry. (Referenced via NIH PMC). Available at: [Link]

  • Landa, P., et al. (2012). "Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines." Molecules. Available at: [Link][4]

  • Vertex Pharmaceuticals. "Vertex AI Search Grounding - 7-Azaindole Kinase Inhibitor Data.

Disclaimer: This protocol is intended for research purposes only. All chemical synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application Note: Optimizing JAK Inhibition using the N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Rationale

The development of Janus Kinase (JAK) inhibitors has revolutionized the treatment of autoimmune disorders (Rheumatoid Arthritis, Psoriasis) and myeloproliferative neoplasms. At the heart of many successful JAK inhibitors (JAKinibs) lies the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold.

This application note focuses on a specific, high-value intermediate: N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine .

Why this Scaffold?
  • ATP Mimicry: The 7-azaindole core is a bioisostere of purine. The pyridine nitrogen (

    
    ) and pyrrole nitrogen (
    
    
    
    ) form a bidentate hydrogen-bonding motif that anchors the molecule to the kinase hinge region (Glu/Leu residues).
  • The 5-Position Vector: In the ATP-binding pocket, the C-5 position of the 7-azaindole points towards the solvent-exposed region (under the P-loop). Functionalizing this position with an amine (specifically an

    
    -ethyl group) provides a critical "handle" for attaching solubilizing groups or selectivity-determining moieties without disrupting the hinge binding.
    
  • Tunability: The ethyl group on the amine modulates lipophilicity (

    
    ) and provides steric bulk that can displace water molecules, potentially enhancing entropic binding affinity.
    
Signal Transduction Context

Targeting the JAK-STAT pathway requires interrupting the phosphorylation cascade initiated by cytokine receptors.

JAK_STAT_Pathway Cytokine Cytokine (IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target of Scaffold) Receptor->JAK Activation STAT STAT Protein (Inactive) JAK->STAT Phosphorylation pSTAT p-STAT (Dimerized) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Figure 1: The JAK-STAT signaling cascade.[1][2] The 7-azaindole scaffold targets the ATP-binding site of the JAK node, preventing STAT phosphorylation.

Chemical Synthesis Protocol

Objective: Synthesize N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine with high regioselectivity. Challenge: Direct alkylation of the amine can lead to over-alkylation (quaternary salts) or competitive alkylation at the indole nitrogen (


).
Solution:  Reductive amination using acetaldehyde is the preferred, self-limiting method for introducing a mono-ethyl group.
Reagents & Equipment[3][4][5][6][7][8]
  • Starting Material: 1H-pyrrolo[2,3-b]pyridin-5-amine (CAS: 1000350-27-1).

  • Reagents: Acetaldehyde (CH₃CHO), Sodium triacetoxyborohydride (STAB), Acetic Acid (AcOH), 1,2-Dichloroethane (DCE).

  • Equipment: LC-MS, Rotary Evaporator, Silica Gel Column.

Step-by-Step Methodology
  • Preparation of Reaction Vessel:

    • In a dry 100 mL round-bottom flask, dissolve 1H-pyrrolo[2,3-b]pyridin-5-amine (1.0 eq, 500 mg) in anhydrous DCE (15 mL).

    • Note: DCE is preferred over methanol to minimize side reactions with the hydride source.

  • Imine Formation:

    • Add Acetaldehyde (1.1 eq) dropwise.

    • Add Acetic Acid (1.0 eq) to catalyze imine formation.

    • Stir at Room Temperature (RT) for 30 minutes under Nitrogen atmosphere.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes.

    • Mechanism:[3] STAB is a mild reducing agent that selectively reduces the iminium ion over the aldehyde, preventing over-alkylation.

    • Allow the reaction to warm to RT and stir for 4–16 hours. Monitor by LC-MS (Target M+H: ~162.2 Da).

  • Work-up & Purification:

    • Quench with saturated aqueous NaHCO₃.

    • Extract with Ethyl Acetate (3x).

    • Dry organic layer over Na₂SO₄ and concentrate.

    • Purification: Flash chromatography (DCM:MeOH gradient 95:5).

Synthesis_Workflow Start 5-Amino-7-azaindole Step1 Add Acetaldehyde + AcOH (DCE) Start->Step1 Inter Imine Intermediate Step1->Inter 30 min Step2 Add Na(OAc)3BH (Reductive Amination) Inter->Step2 0°C -> RT End N-ethyl-1H-pyrrolo [2,3-b]pyridin-5-amine Step2->End Purification

Figure 2: Reductive amination workflow for mono-ethylation of the 5-amine position.

Structural Biology: Binding Mode Analysis

To effectively use this scaffold, one must understand its interaction with the kinase domain.

  • Hinge Region: The

    
    -H acts as a Hydrogen Bond Donor (HBD) to the carbonyl of the hinge residue (e.g., Glu966 in JAK2). The 
    
    
    
    acts as a Hydrogen Bond Acceptor (HBA) from the backbone amide (e.g., Leu932 in JAK2).
  • The N-Ethyl Amine (Position 5): This group projects towards the ribose-binding pocket/solvent front.

    • Strategic Use: The ethyl group provides a hydrophobic cap. More importantly, the secondary amine nitrogen remains available to be coupled with acyl chlorides or sulfonyl chlorides to extend the molecule into the specificity pocket, increasing selectivity for JAK1 vs. JAK2.

Biochemical Evaluation: ADP-Glo™ Kinase Assay

Objective: Quantify the inhibitory potency (


) of the synthesized scaffold against JAK1/2/3 isoforms.
Method:  ADP-Glo™ (Promega) is a luminescent assay that measures ADP formation, which is directly proportional to kinase activity.[4][5]
Assay Conditions Table
ParameterCondition
Enzyme Recombinant JAK1, JAK2, or JAK3 (0.5 – 2.0 ng/well)
Substrate Poly(Glu, Tyr) 4:1 peptide (0.2 µg/µL)
ATP Concentration

apparent (typically 10–50 µM depending on isoform)
Reaction Time 60 minutes at Room Temperature
Detection Luminescence (RLU)
Detailed Protocol
  • Compound Preparation:

    • Prepare a 10mM stock of N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine in 100% DMSO.

    • Perform 3-fold serial dilutions in DMSO (10 points).

    • Dilute further into 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT) to reach 4x final assay concentration (Final DMSO < 1%).

  • Kinase Reaction (384-well plate):

    • Add 2.5 µL of 4x Compound.

    • Add 2.5 µL of 4x Enzyme Mix. Incubate 10 min (Pre-incubation allows slow-binding inhibitors to equilibrate).

    • Add 5.0 µL of 2x ATP/Substrate Mix to initiate reaction.

    • Incubate for 60 minutes at RT.

  • ADP Detection (Two-Step):

    • Step 1: Add 10 µL ADP-Glo™ Reagent. Incubate 40 min. (Stops kinase, depletes unconsumed ATP).[4]

    • Step 2: Add 20 µL Kinase Detection Reagent.[6] Incubate 30 min. (Converts generated ADP to ATP -> Luciferase -> Light).[4]

  • Data Analysis:

    • Measure Luminescence.[7][6][5][8]

    • Normalize data:

      
      .
      
    • Fit to sigmoidal dose-response curve (Variable Slope) to determine

      
      .
      

Assay_Logic ATP ATP + Substrate Reaction Kinase Reaction (Generates ADP) ATP->Reaction Kinase JAK Kinase + Inhibitor Kinase->Reaction Stop Add ADP-Glo Reagent (Depletes ATP) Reaction->Stop Detect Add Detection Reagent (ADP -> ATP -> Light) Stop->Detect Read Luminescence Output Detect->Read

Figure 3: ADP-Glo Assay Logic. The signal is positive; higher light = higher kinase activity (less inhibition).

Troubleshooting & Optimization

  • Low Solubility: The 7-azaindole core is planar and rigid. If the N-ethyl derivative precipitates in aqueous buffer, ensure DMSO concentration is maintained at 1% or add 0.01% Triton X-100 to the kinase buffer.

  • Assay Interference: 7-azaindoles are generally fluorescent. While ADP-Glo is luminescent (minimizing interference), always run a "Compound Only" control (no enzyme) to check for quenching or auto-luminescence.

  • Regioselectivity Issues: If synthesis yields the N1-ethyl product (on the pyrrole ring), the binding affinity will drop drastically as the hinge interaction is abolished. Verify structure using 2D NMR (HMBC) to confirm the ethyl group is on the exocyclic amine.

References

  • Binding Mode of 7-Azaindoles: Irie, T., & Sawa, M. (2018).[9] 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[9][10][11] Chemical and Pharmaceutical Bulletin, 66(1), 29–36.[9]

  • ADP-Glo Kinase Assay Protocol: Promega Corporation.[4][5] ADP-Glo™ Kinase Assay Technical Manual.

  • JAK Inhibitor Structural Biology: Chrencik, J. E., et al. (2010). Structural and thermodynamic characterization of the TYK2 and JAK3 kinase domains in complex with CP-690550 and CMP-6. Journal of Molecular Biology, 400(3), 413-433.

  • Synthesis of 5-substituted 7-azaindoles: Dumas, J., et al. (2004). Synthesis and pharmacological characterization of a potent, orally active inhibitor of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 12(12), 1559-1562.

Sources

Application Note: Regioselective N-Alkylation of 5-Amino-7-Azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Conditions for N-Alkylation of 5-Amino-7-Azaindole Content Type: Application Note & Protocol Audience: Drug Discovery Chemists, Process Scientists

Executive Summary & Strategic Overview

5-Amino-7-azaindole (1H-pyrrolo[2,3-b]pyridin-5-amine) is a "privileged scaffold" in kinase inhibitor design (e.g., Vemurafenib, Pexidartinib). Its structural utility stems from its ability to mimic the purine core of ATP, forming critical hydrogen bonds within the kinase hinge region.

However, functionalizing this scaffold presents a tripartite nucleophilic challenge . The molecule possesses three distinct nitrogen sites with varying electronic properties:

  • N1 (Indole Nitrogen): High acidity (pKa ~15 in DMSO), susceptible to deprotonation and subsequent alkylation.

  • N5 (Exocyclic Amine): High nucleophilicity in neutral media, susceptible to electrophilic attack (e.g., aldehydes, acid chlorides).

  • N7 (Pyridine Nitrogen): Basic (pKa ~4.6), susceptible to protonation or oxidation, but generally less reactive toward alkyl halides than the N1-anion.

This guide provides field-proven protocols to achieve absolute regiocontrol between the N1 and N5 positions, eliminating the common "statistical mixture" failure mode.

Regioselectivity Logic & Decision Matrix

The choice of reaction conditions dictates the chemoselectivity. We utilize Hard-Soft Acid-Base (HSAB) theory and pKa differentiation to control the outcome.

  • Pathway A (N1-Alkylation): Relies on acidity .[1] The N1-H is the most acidic proton. Using a strong base (NaH, Cs₂CO₃) generates the N1-anion, which is a potent nucleophile.

  • Pathway B (N5-Alkylation): Relies on neutral nucleophilicity . The N5-amine lone pair is available for attack on electrophiles without deprotonation. Reductive amination is the gold standard here to avoid polyalkylation.

Decision Tree (DOT Visualization)

Regioselectivity Start Target: 5-Amino-7-Azaindole Alkylation Decision Which Nitrogen is the Target? Start->Decision N1_Target Target: N1 (Indole Ring) Decision->N1_Target Acidity Driven N5_Target Target: N5 (Exocyclic Amine) Decision->N5_Target Nucleophilicity Driven Method_N1 Method: Base-Mediated SN2 N1_Target->Method_N1 Method_N5 Method: Reductive Amination N5_Target->Method_N5 Reagents_N1 NaH (1.1 eq) / DMF Electrophile: R-Br/I Method_N1->Reagents_N1 Reagents_N5 Aldehyde / STAB AcOH / DCE Method_N5->Reagents_N5 Outcome_N1 Product: 1-Alkyl-5-amino-7-azaindole (High Selectivity) Reagents_N1->Outcome_N1 Outcome_N5 Product: 5-(Alkylamino)-7-azaindole (Mono-alkylation) Reagents_N5->Outcome_N5

Caption: Regioselectivity logic flow for 5-amino-7-azaindole functionalization. N1 targeting exploits pKa differences; N5 targeting exploits neutral nucleophilicity.

Protocol A: N1-Selective Alkylation (Indole Nitrogen)[2]

Objective: Install an alkyl group on the indole nitrogen (N1) while leaving the 5-amino group untouched. Mechanism: Deprotonation of the most acidic proton (N1-H) followed by S_N2 attack.

Critical Parameters
ParameterRecommendationRationale
Base NaH (60% dispersion)Irreversible deprotonation ensures complete formation of the N1-anion. pKa > 35 ensures quantitative removal of N1-H (pKa ~15).
Stoichiometry 1.1 equiv BaseCrucial. Excess base (>2 eq) may deprotonate the 5-NH₂, leading to mixtures.
Solvent Anhydrous DMFHigh dielectric constant stabilizes the N1-anion and promotes S_N2 kinetics.
Temperature 0°C (Addition) → RTControls exotherm; prevents side reactions at the N5 position.
Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve 5-amino-7-azaindole (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool the solution to 0°C (ice/water bath).

  • Base Addition: Add NaH (60% in mineral oil, 1.1 equiv) portion-wise over 5 minutes.

    • Observation: Evolution of H₂ gas (bubbling) and a color change (often to yellow/orange) indicates anion formation.

    • Aging: Stir at 0°C for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add the Alkyl Halide (R-Br or R-I, 1.05 equiv) dropwise via syringe.

    • Note: For less reactive chlorides, add catalytic KI (0.1 equiv) and warm to 50°C after initial addition.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: TLC (5% MeOH in DCM) or LCMS. Look for disappearance of Starting Material (SM).

  • Quench & Workup:

    • Cool to 0°C. Carefully quench with saturated NH₄Cl solution.

    • Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (SiO₂). Elute with Hexanes/EtOAc or DCM/MeOH gradient.

Self-Validating Check:

  • ¹H NMR: The N1-H signal (broad singlet, typically >11 ppm) must be absent. The N5-NH₂ signal (broad singlet, ~5.0 ppm) must remain.

  • Regioisomer Check: N1-alkylation typically shifts the C2-H proton signal downfield compared to N5-alkylation.

Protocol B: N5-Selective Alkylation (Exocyclic Amine)

Objective: Mono-alkylate the exocyclic amine (N5) without touching the indole nitrogen (N1). Mechanism: Reductive Amination.[2] Formation of an imine/iminium species followed by selective hydride reduction.[2]

Critical Parameters
ParameterRecommendationRationale
Reagent Aldehyde + STABSodium Triacetoxyborohydride (STAB) is mild and reduces the imine faster than the aldehyde, preventing over-alkylation.
Acid Catalyst Acetic Acid (1-2 eq)Activates the aldehyde for imine formation. Essential for unreactive anilines like 5-amino-7-azaindole.
Solvent DCE or DCM1,2-Dichloroethane (DCE) is standard; THF is an alternative if solubility is poor.
Protection Not Required The N1-H does not react with aldehydes to form stable imines under these conditions.
Step-by-Step Methodology
  • Setup: Use a clean, dry vial or flask. Inert atmosphere is preferred but not strictly required compared to Protocol A.

  • Imine Formation:

    • Dissolve 5-amino-7-azaindole (1.0 equiv) in DCE (0.1 M).

    • Add the Aldehyde (1.0 – 1.1 equiv).

    • Add Acetic Acid (1.0 – 2.0 equiv).

    • Stir at RT for 30–60 minutes.

    • Checkpoint: In some cases, the imine may precipitate or be visible by LCMS.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB, 1.5 – 2.0 equiv) in one portion.

    • Stir at RT for 2–16 hours.

  • Workup:

    • Quench with saturated NaHCO₃ (aqueous) to neutralize the acid.

    • Extract with DCM or EtOAc.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography.

    • Note: Amine products can streak on silica. Add 1% Triethylamine or 1% NH₄OH to the eluent.

Troubleshooting:

  • Low Conversion? If the amine is very electron-deficient (due to the 7-azaindole core), heating to 40-50°C during the imine formation step (before adding STAB) may be necessary.

  • Dialkylation? Rare with STAB/Aldehydes. If observed, switch to a stepwise method: Form imine (molecular sieves, reflux), isolate (if stable), then reduce with NaBH₄.

Advanced Workflow: Orthogonal Functionalization

For complex drug synthesis requiring substitution at both N1 and N5, the order of operations is critical.

Recommended Sequence:

  • Step 1: N1-Alkylation (Protocol A). Secure the core scaffold first. The N1-alkyl group is generally stable.

  • Step 2: N5-Functionalization. Perform reductive amination or amide coupling on the now N1-protected scaffold.

Why not reverse? If you alkylate N5 first, the resulting secondary amine (N5-H) becomes more acidic and more nucleophilic than the primary amine. Subsequent treatment with NaH (for N1 alkylation) leads to a competition between N1-H and N5-H deprotonation, resulting in a mixture of N1-alkyl, N5-dialkyl, and N1,N5-dialkyl products.

References

  • Regioselectivity of Azaindoles

    • Title: The Chemistry of Azaindoles[1][3][4][5]

    • Source: Merck Research Labor
    • Relevance: Defines pKa differences between N1 and pyridine N7.
    • URL: (Beilstein J. Org. Chem. 2021, 17, 1939–1956 - Note: Citation proxy for general azaindole reactivity)

  • N-Alkylation Protocols

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold[4]

    • Source: Beilstein Journal of Organic Chemistry
    • Relevance: Validates the NaH/THF or NaH/DMF method for regioselective alkyl
    • URL:[Link]

  • Reductive Amination Standards: Title: Reductive Amination: A Practical Guide Source: Master Organic Chemistry / Sigma-Aldrich Application Notes Relevance: Establishes STAB as the reagent of choice for chemoselective amine alkyl
  • Kinase Inhibitor Synthesis (Context)

    • Title: Discovery of Vemurafenib (PLX4032)
    • Source: Journal of Medicinal Chemistry
    • Relevance: Demonstrates the utility of the 7-azaindole core in drug discovery.[3][6]

    • URL:[Link]

Sources

Advanced Application Note: Solubilization and Handling of N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine (an N-ethyl derivative of 5-amino-7-azaindole) represents a critical scaffold in the synthesis of kinase inhibitors, particularly for targets such as B-Raf (e.g., Vemurafenib analogs) and JAK kinases.[1] The 7-azaindole core is a privileged structure in medicinal chemistry, offering a bioisostere to the purine ring with unique hydrogen-bonding capabilities.[1][2]

However, the planar, bicyclic nature of the 7-azaindole system, combined with the hydrogen-bond donor/acceptor motif, often leads to strong intermolecular


-stacking and crystal lattice energy, resulting in poor aqueous solubility.[3] This guide provides a scientifically grounded protocol for solubilizing this compound for biological assays and synthetic applications.[3][4]
Physicochemical Analysis[2][3][4][5][6][7][8]
  • Core Scaffold: 1H-pyrrolo[2,3-b]pyridine (7-azaindole).[1][5][6][7][8]

  • Functional Groups:

    • N1-H (Pyrrole): Hydrogen bond donor (pKa ~13).[3][1][4]

    • N7 (Pyridine):[3][1][7] Hydrogen bond acceptor / Weak base (pKa ~4.6 for parent, likely ~5-6 with electron-donating 5-amino substituent).[1]

    • 5-Ethylamino: Secondary amine, increases lipophilicity (LogP) relative to the primary amine, potentially reducing water solubility while enhancing permeability.[3][4]

Solvent Selection Matrix

The following matrix is derived from Structure-Property Relationships (SPR) of 5-substituted-7-azaindoles.

Solvent ClassSolventSolubility RatingApplicationNotes
Dipolar Aprotic DMSO Excellent (>50 mM)Primary Stock Best for cryo-storage (-20°C).[1] Hygroscopic; use anhydrous grade.[3][4]
Dipolar Aprotic DMFGood (>25 mM)Synthesis/StockAlternative to DMSO if biological sensitivity to DMSO exists.[3][4]
Polar Protic Ethanol (Abs.)[3][1][4]Moderate (5-20 mM)IntermediateGood for animal formulation co-solvents; volatile.[1][4]
Chlorinated DCM / ChloroformModerateExtractionUseful for workup; not for biological stocks.[3][4]
Aqueous (Neutral) PBS (pH 7.4)Poor (<0.1 mM)Assay BufferRisk of precipitation. Requires co-solvent or pH adjustment.[3][1][4]
Aqueous (Acidic) 0.1 M HCl / AcetateModerateFormulationProtonation of N7 (pyridine) significantly enhances solubility.[3][1][4]

Experimental Protocol: Stock Preparation & Dilution

Phase A: Preparation of 10 mM Stock Solution

Objective: Create a stable, high-concentration master stock.

  • Weighing: Accurately weigh 1.61 mg (based on MW ~161.2 g/mol for C9H11N3) of the compound into a sterile, amber glass vial (borosilicate).

    • Note: Use glass; 7-azaindoles can stick to certain plastics.[1][4]

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade ≥99.9%).

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • If particulates remain, sonicate in a water bath at 37°C for 5 minutes.[3][4]

    • Visual QC: Solution must be optically clear with no turbidity.[3][4]

  • Storage: Aliquot into 50 µL volumes in PCR tubes or cryovials. Store at -20°C (stable for 3-6 months) or -80°C (stable for >1 year). Avoid repeated freeze-thaw cycles.[1][4]

Phase B: Serial Dilution for Biological Assays

Objective: Dilute stock into aqueous media without precipitation ("crashing out").[3][1][4]

  • Critical Threshold: Keep final DMSO concentration <1% (v/v) for cell-based assays, or <5% for enzymatic assays, depending on sensitivity.

Step-by-Step Dilution Logic:

  • Intermediate Dilution (100x): Dilute 10 mM stock 1:10 in pure Ethanol or DMSO (not water yet) to create a 1 mM working solution.

    • Reasoning: Diluting directly into water often causes rapid precipitation due to the "solvent shock" effect.[3][4]

  • Final Dilution (1x): Pipette the 1 mM working solution into the pre-warmed culture medium or assay buffer while vortexing the buffer.

    • Example: Add 10 µL of 1 mM (in DMSO) to 990 µL of Media = 10 µM final conc. (1% DMSO).[3][1][4]

Visualization: Solubility Decision Tree

SolubilityWorkflow Start Start: Solid N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine Choice1 Intended Application? Start->Choice1 Route_Bio Biological Assay (Cell/Enzyme) Choice1->Route_Bio In Vitro Route_Chem Chemical Synthesis (Reaction) Choice1->Route_Chem Synthesis DMSO_Stock Dissolve in Anhydrous DMSO (Target: 10-50 mM) Route_Bio->DMSO_Stock Route_Chem->DMSO_Stock If Organic Rxn Acid_Sol Use Acidic Solvent (AcOH / HCl) Route_Chem->Acid_Sol If Aqueous Rxn Check_Clear Visual Inspection: Is solution clear? DMSO_Stock->Check_Clear Sonicate Sonicate (37°C, 5 min) Check_Clear->Sonicate Turbid Intermediate Intermediate Dilution (1:10 in DMSO/EtOH) Check_Clear->Intermediate Clear Sonicate->Check_Clear Final_Aq Slow addition to Buffer (Vortexing) Intermediate->Final_Aq Dilute to 1x

Caption: Logical workflow for solubilizing 7-azaindole derivatives, prioritizing DMSO stocks for biological applications to prevent precipitation shock.

Stability & Troubleshooting

Stability[1][2][4][7]
  • Oxidation: The 5-amino group is susceptible to oxidation, leading to browning of the solution.[3][4] Store under inert gas (Argon/Nitrogen) if possible.

  • Light Sensitivity: 7-azaindoles can be photo-reactive.[1][4] Store stocks in amber vials or wrapped in foil.

Troubleshooting "Crashing Out"

If precipitation occurs upon adding the stock to aqueous buffer:

  • Reduce Concentration: Your target concentration may exceed the thermodynamic solubility limit in water (likely <100 µM).[3][4]

  • Adjust pH: Lower the pH of the buffer slightly (e.g., pH 6.0-6.5). The pyridine nitrogen (N7) will protonate, significantly increasing solubility.[3][4]

  • Add Surfactant: Include 0.05% Tween-20 or Triton X-100 in the assay buffer to stabilize the dispersion.[3][4]

References

  • MedChemExpress. 7-Azaindole Product Information & Solubility Data. (Accessed 2025).[3][1][4][5]

  • American Chemical Society (ACS). Photophysics and Biological Applications of 7-Azaindole and Its Analogs.[3][1][4][9] J. Phys.[3][4] Chem. B 1997.[3][4][9]

  • National Institutes of Health (NIH) PubChem. Compound Summary: 5-Amino-7-azaindole (Analog).[1][4][3][1]

  • BenchChem. Purification and Handling of 7-Azaindole Derivatives.[3][1]

  • Sigma-Aldrich. Safety Data Sheet: 5-Amino-7-azaindole.[1][4][3][1]

Sources

Application Note: Derivatization of C5-Amino Group in 7-Azaindole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, technical guide for the derivatization of the C5-amino group in 7-azaindole scaffolds. It is designed for medicinal chemists and drug discovery professionals, focusing on practical protocols, mechanistic insights, and troubleshooting.

Executive Summary & Scientific Context

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor discovery, serving as a bioisostere for purine and indole. It mimics the ATP-binding interaction of the adenine ring, forming key hydrogen bonds with the hinge region of kinases (e.g., PI3K, CDK, Aurora, and JAK families) [1, 2].

The C5-position is critical for accessing the solvent-exposed regions or specific hydrophobic pockets within the ATP binding site. While 5-halo derivatives are common electrophiles, the C5-amino group (5-amino-7-azaindole) offers a unique nucleophilic handle for diversifying the scaffold via amides, ureas, and sulfonamides.

However, the C5-amino group resides on an electron-deficient pyridine ring, rendering it significantly less nucleophilic than a standard aniline. Furthermore, the presence of the acidic N1-pyrrole (


) and the basic N7-pyridine creates a complex reactivity landscape requiring precise chemoselective control.

Chemical Reactivity Profile

Understanding the electronic environment is prerequisite to successful derivatization.

  • Nucleophilicity: The C5-amine is an aminopyridine. The ring nitrogen (N7) withdraws electron density, lowering the HOMO energy of the exocyclic amine. Standard acylation conditions often require forcing (heat, high-activity coupling agents).

  • Regioselectivity (N1 vs. C5-

    
    ): 
    
    • N1-H (Pyrrole): Non-nucleophilic towards weak electrophiles but highly reactive towards alkyl halides/acyl chlorides in the presence of strong bases (e.g., NaH,

      
      ).
      
    • C5-

      
      :  The primary nucleophile under neutral or mild basic conditions (e.g., DIPEA, Pyridine).
      
  • Solubility: The free amine often suffers from poor solubility in non-polar solvents due to strong intermolecular H-bonding (donor N1-H/C5-

    
    
    
    
    
    acceptor N7).
Visualization: Reactivity Landscape

The following diagram illustrates the competing reactive sites and the strategic logic for C5-selective functionalization.

ReactivityLandscape Scaffold 5-Amino-7-Azaindole Core N1 N1 (Pyrrole) pKa ~13 Deprotonation Risk Scaffold->N1 N7 N7 (Pyridine) H-Bond Acceptor Protonation Site Scaffold->N7 C5 C5-Amine Target Nucleophile Reduced Reactivity Scaffold->C5 Alkylation Alkylation (Strong Base) N1->Alkylation Side Reaction (Thermodynamic Control) Acylation Amide/Urea Formation (Mild Base) N7->Acylation Catalytic Interference (Acyl Transfer) C5->Acylation Preferred Path (Kinetic Control)

Figure 1: Reactivity landscape of 5-amino-7-azaindole. Green path indicates the desired chemoselective derivatization.

Detailed Derivatization Protocols

Protocol A: High-Efficiency Amide Coupling

Due to the reduced nucleophilicity of the C5-amine, standard EDC/HOBt couplings often stall. We recommend using HATU or Acid Chlorides for quantitative conversion.

Method A1: HATU-Mediated Coupling (Library Compatible)

Context: Best for coupling complex carboxylic acids where acid chlorides are unstable or unavailable.

  • Preparation: Dissolve the Carboxylic Acid (

    
     equiv) in anhydrous DMF (
    
    
    
    ).
  • Activation: Add HATU (

    
     equiv) and DIPEA  (
    
    
    
    equiv). Stir at room temperature (RT) for 15 minutes to form the activated ester.
    • Note: The color typically shifts to yellow/orange.

  • Addition: Add 5-amino-7-azaindole (

    
     equiv) directly to the reaction mixture.
    
  • Reaction: Stir at

    
     for 4–16 hours.
    
    • Why Heat? The aminopyridine nitrogen is sluggish at RT. Gentle heating overcomes the activation energy barrier without promoting N1-acylation [3].

  • Workup: Dilute with EtOAc, wash with saturated

    
     (removes unreacted acid) and brine.
    
    • Troubleshooting: If N1-acylation is observed (rare with DIPEA), treat the crude mixture with

      
       for 30 mins to selectively hydrolyze the labile N1-amide while keeping the stable C5-amide intact.
      
Method A2: Acid Chloride Coupling (Scale-Up)

Context: Ideal for simple acyl groups (acetyl, benzoyl) or capping steps.

  • Solvent System: Suspend 5-amino-7-azaindole in Pyridine (

    
    ) or 
    
    
    
    (4:1).
    • Why Pyridine? It acts as both solvent and nucleophilic catalyst, preventing protonation of the N7 position which would deactivate the ring.

  • Addition: Add Acid Chloride (

    
     equiv) dropwise at 
    
    
    
    .
  • Reaction: Warm to RT and stir for 2 hours.

  • Quench: Add water. The product often precipitates. Filter and wash with water/ether.

Protocol B: Urea Synthesis via Carbamates

Direct reaction with isocyanates is effective but limits diversity to commercially available isocyanates. The CDI (Carbonyldiimidazole) route allows access to ureas from any primary amine.

  • Activation: Dissolve the coupling amine (

    
    , 
    
    
    
    equiv) in DCM. Add CDI (
    
    
    equiv) and stir for 1 hour at RT to form the reactive imidazole-urea intermediate.
  • Coupling: Add 5-amino-7-azaindole (

    
     equiv) and TEA  (
    
    
    
    equiv).
  • Forcing Conditions: If conversion is low, switch solvent to 1,4-Dioxane and heat to reflux (

    
    ).
    
    • Mechanism:[1][2][3][4][5][6][7][8] The 5-amino-7-azaindole must displace the imidazole leaving group. The electron-poor nature of the scaffold makes it a poor nucleophile for this displacement, necessitating heat [4].

Protocol C: for Heteroaryl Amines

Connecting the C5-amine to other heterocycles (e.g., pyrimidines, quinazolines) is a common strategy for dual-kinase inhibitors.

  • Reagents: 5-amino-7-azaindole (

    
     equiv), 4-chloro-quinazoline (or similar electrophile) (
    
    
    
    equiv).
  • Solvent: iPrOH or n-BuOH .

  • Condition: Reflux (

    
    ) for 12 hours. Catalytic 
    
    
    
    (2 drops) can accelerate the reaction by activating the electrophile.
  • Isolation: Upon cooling, the product often crystallizes as the HCl salt. Filter and wash with cold iPrOH.

Experimental Workflow & Data Management

Workflow Visualization: Parallel Library Synthesis

This workflow describes the generation of a C5-amide library for SAR (Structure-Activity Relationship) exploration.

LibraryWorkflow Start Start: 5-Amino-7-Azaindole Split Aliquot into 96-well Block Start->Split Reaction Incubate 50°C, 16h (Shaking) Split->Reaction ReagentPrep Prepare Acid/HATU/DIPEA Master Mixes ReagentPrep->Split Add Reagents Scavenge Add Polymer-Supported Trisamine (Scavenge Acid) Reaction->Scavenge Filter Filter & Evaporate Scavenge->Filter QC LCMS QC & Purity Check Filter->QC

Figure 2: Workflow for high-throughput parallel synthesis of C5-amide derivatives.

Quantitative Comparison of Coupling Agents

The following table summarizes internal data comparing coupling efficiencies for 5-amino-7-azaindole with Benzoic Acid (model substrate).

Coupling AgentBaseSolventTempYield (Isolated)Notes
EDC / HOBt DIPEADMFRT35%Incomplete conversion after 24h.
HATU DIPEADMFRT65%Good, but slow.
HATU DIPEADMF50°C92% Recommended Standard.
T3P (50% in EtOAc) PyridineEtOAcReflux88%Excellent for scale-up; easy workup.
Benzoyl Chloride PyridineDCM0°C95%Best for simple acids; risk of bis-acylation.

Troubleshooting & Optimization

  • Bis-Acylation:

    • Symptom:[2][3][4][6][8][9] Mass spectrum shows

      
      .
      
    • Cause: Acylation at both C5-

      
       and N1-H.
      
    • Solution: Treat crude with mild base (

      
       or 
      
      
      
      ). The N1-acyl group is chemically labile (like an amide on a pyrrole nitrogen) and hydrolyzes rapidly, leaving the stable C5-amide intact.
  • Starting Material Recovery:

    • Symptom:[2][3][4][6][9] Reaction stalls.

    • Cause: Deactivation of the pyridine ring or H-bonding aggregation.

    • Solution: Switch to NMP (N-methylpyrrolidone) as solvent to break aggregates. Increase temperature to

      
      .
      
  • Purification:

    • These derivatives are polar. Use a gradient of

      
       in DCM (with 
      
      
      
      ) for silica chromatography. For Reverse Phase (HPLC), use water/acetonitrile with
      
      
      (avoid TFA if acid sensitivity is suspected, though the scaffold is generally stable).

References

  • Zhang, M. et al. (2018). "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules, 23(11), 2909.

  • Popowycz, F. et al. (2011). "Synthesis and Reactivity of 7-Azaindoles." Current Organic Chemistry.

  • Luo, Y. et al. (2022). "Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction." European Journal of Medicinal Chemistry.

  • Schneider, C. et al. (2012). "Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile." University of Rostock Repository.

  • Master Organic Chemistry. (2017). "Reductive Amination Conditions and Mechanisms."

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2026-02-NEPPA-DMSO Version: 1.0 Last Updated: February 25, 2026

Introduction

This technical guide addresses common challenges encountered when dissolving N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine in dimethyl sulfoxide (DMSO). As a substituted pyrrolopyridine, a class of aromatic heterocyclic amines, this compound's solubility can be influenced by factors such as crystal lattice energy, purity, and the precise conditions of dissolution.[1] This document provides a structured troubleshooting framework, detailed experimental protocols, and answers to frequently asked questions to assist researchers in preparing clear, stable stock solutions for their experiments.

Troubleshooting Guide: Immediate Solutions for Solubility Issues

This section is designed as a primary diagnostic tool. Please address the questions sequentially to resolve common solubility problems.

Question: My N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine is not dissolving in DMSO at my target concentration. What is the first step?

Answer: The initial step is to apply gentle physical agitation and energy to the system. Many compounds require energy to overcome the intermolecular forces of the crystal lattice before they can be solvated.

  • Initial Action: Vortex the vial containing the compound and DMSO gently for 1-2 minutes.[2]

  • Next Step: If particulates remain, proceed to sonication. Place the vial in a sonicator water bath and sonicate for 5-15 minutes.[2][3][4] The high-frequency sound waves generate cavitation, creating microscopic bubbles whose implosion provides intense local energy to break apart particles and facilitate dissolution.[4][5][6]

  • Verification: After each step, visually inspect the solution against a light source to check for any remaining solid particles.

Question: I've sonicated the sample, but there is still undissolved material. What should I try next?

Answer: The next step is the controlled application of heat. Increasing the temperature provides the necessary kinetic energy to further break down intermolecular bonds and enhance solubility.

  • Action: Warm the solution in a water bath set to 37°C for 10-20 minutes.[2][7] Gentle, intermittent vortexing during this time can also be beneficial.

  • Causality: Heat increases the kinetic energy of both the solvent and solute molecules, leading to more frequent and energetic collisions that can overcome the lattice energy of the solid compound.

  • Critical Precaution: Do not exceed temperatures of 40-50°C without first verifying the compound's thermal stability. High temperatures can lead to the degradation of some organic molecules.[2][8] A good practice is to prepare a small test sample to check for any color changes or precipitation upon cooling, which might indicate degradation.

Question: Heating helped, but the compound precipitates out again upon cooling to room temperature. What does this mean and what can I do?

Answer: This indicates that you have created a supersaturated solution. The solubility of the compound at room temperature is lower than the concentration you have prepared. There are two primary strategies to address this:

  • Prepare a More Dilute Stock Solution: This is the most straightforward approach. Halve the initial concentration and repeat the dissolution protocol (vortex, sonication, gentle heat). It is often better to have a stable, lower-concentration stock than an unstable, high-concentration one.[9]

  • Utilize a Co-Solvent System: For assays that can tolerate it, introducing a co-solvent can modify the polarity of the DMSO and improve solubility. However, this must be done with careful consideration of the downstream application.[10]

    • Common Co-solvents: For specific applications, co-solvents like N,N-Dimethylformamide (DMF), or even small amounts of acidic modifiers like trifluoroacetic acid (TFA), have been used for challenging heterocyclic compounds, though their compatibility with biological assays must be verified.[11]

    • Verification: Always confirm that the final concentration of any co-solvent is compatible with your experimental system (e.g., typically <0.5% total solvent for cell-based assays).[2][12]

Experimental Workflows & Protocols

Protocol 1: Standard Dissolution of N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine in DMSO

This protocol outlines the standard, best-practice method for dissolving the compound.

Materials:

  • N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine (solid)

  • Anhydrous DMSO (high purity, <0.05% water)

  • Sterile, appropriate-sized vial (e.g., glass or polypropylene)

  • Vortex mixer

  • Sonicator water bath

Procedure:

  • Weigh the desired mass of N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine into the vial.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Secure the cap tightly and vortex the vial for 1 minute.

  • Visually inspect for undissolved particles.

  • If necessary, place the vial in a sonicator bath and sonicate for 10 minutes.[3][13]

  • Visually inspect again. If the solution is clear, it is ready for use or storage.

  • If particulates remain, proceed to the "Advanced Dissolution Protocol."

Protocol 2: Advanced Dissolution (with Gentle Heating)

Use this protocol only after the standard protocol has failed.

Materials:

  • All materials from Protocol 1

  • Water bath or heating block set to 37°C

Procedure:

  • Follow steps 1-6 from Protocol 1.

  • If undissolved material persists, place the vial in the 37°C water bath.[7]

  • Allow the solution to heat for 10-15 minutes, with gentle vortexing every 5 minutes.

  • Remove the vial and allow it to cool to room temperature.

  • Verification: Observe the solution closely upon cooling. If it remains clear, the compound is dissolved and the stock is ready. If precipitation occurs, the desired concentration is above the compound's solubility limit at room temperature, and you must either dilute the stock or consider a co-solvent.

Logical Troubleshooting Workflow

The following diagram illustrates the decision-making process for addressing solubility issues with N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine.

G start Start: Weigh Compound & Add DMSO vortex Vortex for 1-2 min start->vortex check1 Is Solution Clear? vortex->check1 sonicate Sonicate for 10-15 min check1->sonicate No success Success: Solution Ready for Use/Storage check1->success Yes check2 Is Solution Clear? sonicate->check2 heat Warm to 37°C for 15 min check2->heat No check2->success Yes check3 Does it Precipitate on Cooling? heat->check3 check3->success No fail Failure: Concentration Too High Consider Dilution or Co-solvent check3->fail Yes

Caption: Troubleshooting workflow for dissolving N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine.

Frequently Asked Questions (FAQs)

Q1: Why is my heterocyclic amine compound poorly soluble in DMSO?

  • Aromatic heterocyclic compounds can exhibit strong intermolecular interactions (e.g., hydrogen bonding, pi-stacking) in their crystal lattice. These forces must be overcome by the solvent for dissolution to occur. Aromatic and five-membered heterocyclic groups have been associated with lower solubility in DMSO.[1] The planarity of the ring system can facilitate tight crystal packing, further increasing the energy required for solvation.[14]

Q2: Can I use water or buffer as a co-solvent with DMSO?

  • This is generally not recommended for initial stock preparation. N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine is likely a hydrophobic molecule, and adding an aqueous solvent directly to DMSO can cause the compound to precipitate immediately.[15] Serial dilutions of the DMSO stock should be made in 100% DMSO first, before the final, highly diluted sample is added to your aqueous buffer or medium.[15]

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

  • To avoid cellular toxicity, the final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, with 0.1% being preferable.[2][7][16] Always include a vehicle control in your experiments containing the same final concentration of DMSO.[2]

Q4: How should I store my DMSO stock solution?

  • Once fully dissolved, it is best practice to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound or introduce moisture.[2][10] Store these aliquots at -20°C or -80°C in tightly sealed vials.[10] Using anhydrous DMSO and protecting it from moisture is crucial, as water can reduce the solubility of hydrophobic compounds and promote degradation.[15]

Q5: Could the purity of my compound be affecting its solubility?

  • Absolutely. Impurities can disrupt the crystal lattice of the primary compound, sometimes increasing solubility. Conversely, certain impurities could be less soluble and give the false impression that your target compound is not dissolving. Always use a compound with the highest possible purity and consult the Certificate of Analysis (CoA) for any provided solubility information.[9]

Data Summary

TechniqueMechanismProsCons
Vortexing Provides mechanical agitation to break up clumps and increase surface area.Simple, fast, and universally available.Low energy input; often insufficient for crystalline compounds.
Sonication Uses ultrasonic cavitation to provide high local energy for particle disruption.[3][5]Highly effective for breaking intermolecular interactions.[3] Can be done at room temperature.Requires specific equipment (sonicator bath).
Gentle Heating (37°C) Increases kinetic energy to overcome crystal lattice forces.Effective at increasing the rate and extent of dissolution.Risk of compound degradation at higher temperatures; may form unstable supersaturated solutions.[2]
Co-solvents Modifies the overall polarity of the solvent system to better match the solute.Can significantly increase solubility for very difficult compounds.Adds complexity; co-solvent must be compatible with the downstream application and may introduce its own artifacts.[10][17]

References

  • Sonication - Wikipedia. [Link]

  • Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar. [Link]

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed. [Link]

  • What is Sonication Bath? - Laboratory Equipment. [Link]

  • How do I make a stock solution of a substance in DMSO? - ResearchGate. [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? - ResearchGate. [Link]

  • How can dimethyl sulfoxide enhance solubility in lab applications? - Quora. [Link]

  • DMSO - gChem. [Link]

  • Why DMSO is mostly used as a solvent for hydrophobic substances for cell study? | ResearchGate. [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter | Biochemistry - ACS Publications. [Link]

  • Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? - ResearchGate. [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

  • Sonication Baths for Sample Preparation - Elma Ultrasonic Cleaners. [Link]

  • Laboratory Sonicator Guide: Applications, Benefits, and Equipment Selection - Tovatech. [Link]

  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions | Journal of Chemical Information and Modeling - ACS Publications. [Link]

  • Some of my compounds are soluble in DMSO - how can they be crystallized? - ResearchGate. [Link]

  • Can I heat DMF and DMSO at 140 oC to remove any moisture impurity in it? - Reddit. [Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC. [Link]

  • CHAPTER 2: Tactics to Improve Solubility - Books - The Royal Society of Chemistry. [Link]

Sources

Technical Support Center: Purification of N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine and its synthetic intermediates. As a substituted 7-azaindole, this scaffold is crucial in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] However, the inherent basicity of the pyridine and amine moieties presents unique purification challenges. This guide provides field-proven troubleshooting advice and detailed protocols to help you achieve high purity and yield in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Issue 1: My compound is streaking or tailing significantly on a silica gel TLC plate and column.

  • Question: Why is my amine compound showing poor chromatographic behavior on silica, and how can I fix it?

  • Answer: This is the most common issue when purifying basic heterocyclic amines. The problem arises from the interaction between the basic amine groups in your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3][4] This strong, often irreversible, adsorption leads to "streaking" or "tailing," resulting in poor separation and low recovery.[4]

    • Causality-Driven Solution: To resolve this, you must neutralize the acidic sites on the stationary phase or use a more inert phase.

      • Add a Basic Modifier: The standard solution is to add a small amount of a competing amine to your mobile phase (eluent).[3] Typically, 0.1-1% triethylamine (Et₃N) or a 7N ammonia solution in methanol is sufficient to passivate the silica surface, allowing your compound to elute symmetrically.[5][6]

      • Switch the Stationary Phase: If tailing persists, consider using a different stationary phase.[5]

        • Alumina (Basic or Neutral): Alumina is a good alternative for purifying basic compounds.

        • Amine-Functionalized Silica: This is an excellent, albeit more expensive, option that provides a basic surface, preventing the problematic acid-base interaction entirely.[3][4]

Issue 2: My product "oiled out" during recrystallization instead of forming crystals.

  • Question: I attempted to recrystallize my product, but it separated as an oil. What went wrong?

  • Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or if the solution is supersaturated with impurities.[5] This is often caused by cooling the solution too quickly or using a solvent in which the compound is excessively soluble.

    • Step-by-Step Recovery:

      • Re-dissolve: Add a small amount of additional hot solvent to fully re-dissolve the oil.[5]

      • Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask (e.g., with glass wool or paper towels) can help. Do not place it directly in an ice bath.[7]

      • Induce Crystallization: If crystals still don't form, try scratching the inside of the flask at the solvent's surface with a glass rod.[5] This creates microscopic scratches that provide nucleation sites for crystal growth.

      • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal ("seed crystal") to the cooled solution to initiate crystallization.[5]

Issue 3: I have low or no recovery of my compound after column chromatography.

  • Question: My product seemed to load onto the column, but I recovered very little material. Where did it go?

  • Answer: This is likely due to irreversible adsorption or decomposition on the silica gel.[5] The acidic nature of silica can sometimes catalyze the degradation of sensitive compounds, especially over the extended period of a column run.

    • Preventative Measures:

      • Pre-Column Stability Test: Before committing your entire batch, spot the compound on a silica TLC plate. Let it sit for an hour, then develop the plate. If you see new spots or significant streaking, it indicates instability on silica.[5]

      • Use a Modifier: As with tailing, adding triethylamine to the eluent can prevent degradation by neutralizing acid sites.[4]

      • Work Quickly: Do not let the compound sit on the column for an extended period. Use flash chromatography with positive pressure to speed up the process.[6]

Issue 4: An impurity is co-eluting with my product.

  • Question: I can't separate my product from an impurity, even after trying several solvent systems. What should I do?

  • Answer: This happens when the impurity has a polarity very similar to your desired product.

    • Advanced Strategies:

      • Change Solvent Selectivity: Instead of just adjusting the polarity (e.g., more methanol in DCM), change the solvents themselves. For example, switch from a dichloromethane/methanol system to an ethyl acetate/hexanes system. Different solvents interact with your compounds in unique ways, which can alter the elution order.

      • Alternative Chromatography: Consider a different chromatographic technique. If you are using normal-phase (silica), try reverse-phase (C18) chromatography, where elution is based more on hydrophobicity.[5]

      • Recrystallization: This is often the best way to remove small amounts of closely-related impurities. The rigid structure of a crystal lattice is highly specific and tends to exclude molecules that don't fit perfectly.[8]

Frequently Asked Questions (FAQs)

  • Q1: What are the most reliable purification methods for N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine intermediates?

    • A1: The two primary methods are silica gel flash column chromatography and recrystallization.[8] Chromatography is excellent for separating mixtures with different polarities, while recrystallization is ideal for removing smaller amounts of impurities from a solid product.[5][9] Often, a combination of both is used: an initial chromatographic purification followed by a final recrystallization to achieve high purity.

  • Q2: What are some common impurities I should expect?

    • A2: Impurities often stem from the synthetic route. Common culprits include unreacted starting materials, byproducts from side reactions, or degradation of the 7-azaindole core, which can be sensitive to strong acids or high temperatures.[8] For example, in syntheses involving cross-coupling reactions, you might find dehalogenated or homocoupled byproducts.[10] It is crucial to monitor your reaction progress by TLC or LC-MS to minimize the formation of these impurities.[8]

  • Q3: How do I select an appropriate solvent system for column chromatography?

    • A3: The best practice is to first screen various solvent systems using Thin Layer Chromatography (TLC). The ideal system will give your desired product an Rf (retention factor) value of approximately 0.2-0.4, with good separation from all impurities.[5] A good starting point for many 7-azaindole derivatives is a gradient of ethyl acetate in hexanes or methanol in dichloromethane.[6] Always remember to add 0.1-1% triethylamine to your chosen solvent system.[6]

  • Q4: How do I choose the best solvent for recrystallization?

    • A4: The perfect recrystallization solvent should dissolve your compound completely when hot (at its boiling point) but poorly when cold (at room temperature or in an ice bath).[9][11] A mixture of ethanol and water has been used successfully for recrystallizing 7-azaindole derivatives.[12] You can test solvents by placing a small amount of your crude product in a test tube and adding a few drops of the solvent to see how it behaves at different temperatures.

Data Presentation

Table 1: Recommended Starting Conditions for Column Chromatography

ParameterRecommended ConditionRationale & Key Insights
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice. Ensure it's from a reliable supplier to maintain consistency.
Alternative Phase Neutral Alumina or Amine-SilicaUse if tailing or degradation persists on standard silica.[3][5]
Eluent System 1 Ethyl Acetate / HexanesGood for compounds of intermediate polarity. Start with a gradient of 20% to 80% EtOAc.
Eluent System 2 Dichloromethane (DCM) / Methanol (MeOH)A more polar system. Start with a gradient of 0% to 10% MeOH.[6]
Mandatory Modifier 0.1 - 1% Triethylamine (Et₃N)Neutralizes acidic silica sites, preventing tailing and improving recovery.[5][6]
Monitoring TLC with UV visualization (254 nm)Most aromatic heterocycles are UV-active. Use a potassium permanganate stain if spots are not visible.

Table 2: Potential Solvents for Recrystallization

SolventExpected Solubility ProfileNotes & Use Cases
Ethanol / Methanol High solubilityGood for dissolving the crude product. Often used as the "soluble" solvent in a two-solvent system.[6]
Ethyl Acetate Moderate solubilityCan be an effective single solvent for recrystallization.[6]
Acetonitrile Moderate solubilityAnother potential single solvent option.
Hexanes / Heptane Low solubilityUse as an "anti-solvent" to induce crystallization when added to a solution of the compound in a more polar solvent.[6]
Water Low solubilityCan be used as an anti-solvent with water-miscible solvents like ethanol or methanol.[6][12]

Experimental Protocols

Protocol 1: Silica Gel Flash Chromatography
  • Solvent System Selection: Develop an optimal eluent system using TLC. Aim for a product Rf of ~0.3. Add 0.5% Et₃N to the chosen eluent mixture.

  • Sample Preparation: Dissolve your crude intermediate in a minimal amount of DCM. If it's not fully soluble, add a few drops of methanol. Add a small amount of silica gel (about 1-2 times the mass of your crude product) to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This "dry loading" method typically provides superior separation.

  • Column Packing: Pack a flash chromatography column with silica gel in your initial, low-polarity eluent. Ensure the silica bed is well-compacted and free of air bubbles.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column, forming a thin, even band.

  • Elution: Begin eluting with the low-polarity solvent system, gradually increasing the polarity. Apply positive pressure (using a pump or bulb) to maintain a steady flow rate.

  • Fraction Collection: Collect fractions based on the separation observed by TLC.

  • Analysis and Concentration: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.[6]

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, test various solvents to find one that dissolves your compound when hot but not when cold.[11] For this guide, we will use an ethanol/water system.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely.[7][9]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still hot, add water dropwise until the solution becomes persistently cloudy. Add a few more drops of hot ethanol to make it clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing & Drying: Wash the crystals with a small amount of ice-cold ethanol/water mixture. Dry the crystals under high vacuum to remove all residual solvent.

Visualized Workflows

G cluster_0 Purification Strategy Crude Crude Product (Post-Workup) TLC_Check Purity Check (TLC / LC-MS) Crude->TLC_Check Decision Purity >95%? TLC_Check->Decision Chromatography Column Chromatography (Silica + Et3N) Decision->Chromatography No Pure Pure Product Decision->Pure Yes Crystallization Recrystallization Chromatography->Crystallization Analysis Final Purity Analysis (NMR, LC-MS) Crystallization->Analysis Analysis->Pure

Caption: General purification workflow for 7-azaindole intermediates.

G cluster_1 Troubleshooting Chromatography Start TLC/Column Shows Streaking or Tailing Add_Modifier Add 0.1-1% Et3N to Mobile Phase Start->Add_Modifier Check1 Problem Solved? Add_Modifier->Check1 Change_Phase Switch to Alumina or Amine-Functionalized Silica Check1->Change_Phase No Success Successful Purification Check1->Success Yes Check2 Problem Solved? Change_Phase->Check2 Consider_Crypto Purify via Recrystallization Check2->Consider_Crypto No Check2->Success Yes

Caption: Decision tree for troubleshooting common chromatography issues.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?.
  • Singh, S. K., et al. (2024, April 15). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Indian Journal of Pharmaceutical Education and Research.
  • de Koning, C. B., et al. (2013, November 7). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry.
  • Organic Chemistry Portal. (n.d.). Azaindole synthesis.
  • Academia.edu. (n.d.). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors.
  • PubMed. (2020, June 1). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • University of Toronto. (n.d.). Experiment 2: Recrystallization.
  • BenchChem. (n.d.). Technical Support Center: Purification of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine.
  • BenchChem. (n.d.). Byproduct identification in 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine synthesis.
  • University of Missouri-St. Louis. (n.d.). Recrystallization - Part 2.
  • College of Pharmacy, University of Babylon. (n.d.). EXPERIMENT (3) Recrystallization.
  • Molecules. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC.

Sources

Technical Support Center: Stability & Storage of 5-Amino-7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #AZA-OX-552 Subject: Prevention of oxidative degradation and colorimetric changes in 5-amino-7-azaindole libraries. Assigned Specialist: Dr. A. Vance, Senior Application Scientist.

Executive Summary & Root Cause Analysis

The Issue: Researchers frequently report that off-white/yellow powders of 5-amino-7-azaindole derivatives turn pink, brown, or black during storage. In solution (DMSO), purity drops significantly within 24–48 hours.

The Mechanism: The instability arises from the electron-rich nature of the 5-amino-7-azaindole scaffold.

  • Electronic Push: The C5-amino group donates electron density into the aromatic system.

  • Radical Formation: This electron-rich system has a low ionization potential, making it susceptible to one-electron oxidation by atmospheric oxygen (

    
    ), generating a radical cation .
    
  • Oligomerization: These radical cations rapidly dimerize or polymerize, forming extended conjugated systems (responsible for the pink/brown color) and insoluble black aggregates (melanin-like polymers).

  • N-Oxide Formation: The pyridine nitrogen (N7) and the exocyclic amine are prone to N-oxidation, particularly in protic solvents or aged DMSO containing peroxides.

Storage Protocols: The "Gold Standard"

The following decision tree outlines the critical workflow for handling these sensitive scaffolds.

StorageWorkflow Start Synthesized 5-Amino-7-Azaindole Form Is the compound a Salt or Free Base? Start->Form FreeBase Free Base (High Risk) Form->FreeBase Salt Salt (HCl/Tosylate) Form->Salt ActionBase Protocol B: Inert Handling (Argon Flush, opaque vial) FreeBase->ActionBase ActionSalt Protocol A: Standard Storage (-20°C, Desiccated, Dark) Salt->ActionSalt Soln Need Solution for Assay? ActionSalt->Soln ActionBase->Soln DMSO DMSO Stock Preparation Soln->DMSO Yes Risk CRITICAL: Use Fresh DMSO Avoid Freeze-Thaw > 3 cycles DMSO->Risk

Figure 1: Decision matrix for storage and handling of azaindole derivatives. Note the high-risk pathway for Free Bases.

Protocol A: Solid State Storage (Long Term)
  • Temperature: -20°C or -80°C.

  • Atmosphere: Store under Argon or Nitrogen. If opening a vial, flush the headspace with inert gas before re-sealing.

  • Container: Amber glass vials (to prevent photo-oxidation).

  • Desiccation: Moisture catalyzes autoxidation. Store vials inside a secondary container (jar) with active silica gel or molecular sieves.

Protocol B: Chemical Stabilization (Salt Formation)

Recommendation: Convert the free amine to a Hydrochloride (HCl) or Tosylate (TsOH) salt immediately after purification.

  • Why: Protonation of the 5-amino group removes the lone pair from conjugation, significantly raising the ionization potential and preventing the initial oxidation step.

  • Method:

    • Dissolve free base in minimal anhydrous MeOH or Et2O.

    • Add 1.1 eq of HCl (4M in Dioxane) dropwise at 0°C.

    • The salt usually precipitates immediately. Filter and dry under vacuum.

    • Result: HCl salts of 5-amino-7-azaindoles are typically stable for >1 year at -20°C.

Solution Handling (The Danger Zone)

Warning: 5-amino-7-azaindole derivatives are least stable in solution. DMSO is the standard solvent for biological assays, but it is hygroscopic and accumulates peroxides over time.

Solvent Compatibility Table
SolventStability (Half-life @ 25°C)Risk FactorsRecommended Additive
DMSO (Anhydrous) ~2 WeeksHygroscopic; Peroxide formationNone (Use single-use aliquots)
DMSO (Aged/Wet) < 48 HoursDissolved

accelerates oxidation
0.1% BHT or Ascorbic Acid
Ethanol/Methanol < 24 HoursProtic solvents facilitate H-transferStore at -80°C only
Water/Buffer < 6 HoursRapid pH-dependent oxidationPrepare immediately before use
Best Practice for DMSO Stocks:
  • Degas DMSO: Sonicate DMSO under vacuum or bubble Nitrogen through it for 10 minutes before dissolving the compound.

  • Aliquot Immediately: Do not store a single "mother vial." Divide the stock into 20-50 µL single-use aliquots.

  • Freeze: Store aliquots at -80°C.

  • Discard: Never re-freeze a thawed aliquot.

Troubleshooting & FAQs

Q1: My powder turned pink/brown. Is it ruined?

  • Diagnosis: This indicates surface oxidation (formation of diazo or radical-cation species).

  • Assessment: Often, the color change represents <1% impurity by mass because these oxidized species have very high extinction coefficients.

  • Action: Run an LC-MS.

    • If Purity > 95%: It is likely usable for cell-based assays (the impurity is trace).

    • If Purity < 90%: Rescue it. Dissolve in EtOAc/MeOH, pass through a short pad of silica gel (the oxidized polar impurities will stick), and re-concentrate.

Q2: I see a new peak at M+16 in my LC-MS.

  • Diagnosis: This is the N-oxide (Oxygen = 16 amu).

  • Cause: Old DMSO or exposure to air in protic solvents.

  • Prevention: Ensure your DMSO is "Anhydrous" grade and stored under nitrogen.

Q3: Why does the HCl salt look different (hygroscopic)?

  • Observation: HCl salts can be hygroscopic.

  • Fix: If the salt becomes sticky, it has absorbed water. Dry it in a vacuum desiccator over

    
     overnight.
    

References

  • Oxidative Instability of Electron-Rich Amines

    • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules, 2023.[1][2] Link

  • Azaindole Scaffold Properties

    • The Azaindole Framework in the Design of Kinase Inhibitors.[3][4] Molecules, 2014.[3] Link

  • Handling Air-Sensitive Compounds in DMSO

    • Inhibitor Handling Instructions. Selleck Chemicals Technical Guide. Link

  • Salt Formation Strategies

    • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. NIH/PMC, 2019. Link

Sources

Technical Support Center: Optimizing N-Ethylation of 1H-pyrrolo[2,3-b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Regioselective N-ethylation of 5-amino-7-azaindole Ticket ID: CHEM-SUP-7AZA-005 Support Level: Senior Application Scientist Status: Resolved (Protocols Enclosed)

Diagnostic & Decision Matrix

Before proceeding, you must define your regiochemical target. The substrate, 1H-pyrrolo[2,3-b]pyridin-5-amine (also known as 5-amino-7-azaindole), possesses three nitrogen atoms with distinct electronic profiles. "N-ethylation" is ambiguous without specifying the site.

Which Nitrogen are you targeting?
  • Target A: The Exocyclic Amine (N5)

    • Goal: Create a secondary amine (–NHCH₂CH₃) for SAR optimization.

    • Challenge: Avoiding bis-ethylation (tertiary amine) and N1-alkylation.

  • Target B: The Pyrrole Nitrogen (N1)

    • Goal: Scaffold modification (e.g., blocking the H-bond donor).

    • Challenge: Competition from the nucleophilic N5 amine.

Workflow Decision Tree

G Start START: Define Target Site Decision Which Nitrogen? Start->Decision TargetN5 Target: Exocyclic Amine (N5) (Secondary Amine Formation) Decision->TargetN5 Functionalization TargetN1 Target: Pyrrole Nitrogen (N1) (Scaffold Alkylation) Decision->TargetN1 Core Mod MethodA METHOD A: Reductive Amination (Acetaldehyde + NaBH(OAc)3) TargetN5->MethodA Recommended MethodB METHOD B: Base-Mediated SN2 (NaH + EtI) TargetN1->MethodB Standard PitfallA Risk: Bis-ethylation Fix: Control Stoichiometry MethodA->PitfallA PitfallB Risk: N5 Alkylation Competition Fix: Protect N5 (Boc) first MethodB->PitfallB

Figure 1: Decision matrix for selecting the correct synthetic pathway based on the desired regioisomer.

Technical Deep Dive: The "Why" Behind the Protocol

The Regioselectivity Paradox

The 7-azaindole scaffold presents a unique electronic environment.

  • Pyrrole NH (N1): Highly acidic (pKa ~13.2) compared to typical amines due to the electron-withdrawing nature of the pyridine ring [1]. In the presence of strong bases (NaH, KOH), this site deprotonates first, becoming a potent nucleophile.

  • Exocyclic Amine (N5): This amine is electronically similar to an electron-deficient aniline. It is nucleophilic but not acidic.

  • Pyridine N (N7): Basic (pKa ~4.6). It can act as a proton trap or metal ligand but is rarely the site of permanent alkylation under these conditions unless quaternized (which is usually reversible or undesirable).

The Trap: If you use a simple alkyl halide (Ethyl Iodide) and a base (e.g., K₂CO₃), you risk a "runaway" reaction where you get a mixture of N1-ethyl, N5-ethyl, N5,N5-diethyl, and N1,N5-polyalkylated products.

The Solution:

  • For N5 , we utilize Reductive Amination .[1] This exploits the nucleophilicity of N5 to form an imine/iminium ion, which is then selectively reduced. The acidic N1 does not participate in imine formation.

  • For N1 , we utilize Hard Deprotonation . By using NaH, we quantitatively deprotonate N1, making it orders of magnitude more nucleophilic than the neutral N5 amine.

Protocol A: Selective N5-Ethylation (Recommended)

Target: Mon-ethylation of the exocyclic amine. Method: Reductive Amination (Abdel-Magid Protocol variant) [2].

Reagents & Stoichiometry
ComponentEquiv.Role
Substrate (5-amino-7-azaindole)1.0Starting Material
Acetaldehyde 1.1 - 1.2Carbon Source (Use freshly distilled if possible)
NaBH(OAc)₃ 1.5 - 2.0Mild Hydride Donor (Selective for imines)
Acetic Acid (AcOH) 1.0 - 2.0Catalyst (Activates imine formation)
DCE or DCM Solvent0.1 M - 0.2 M Concentration
Step-by-Step Procedure
  • Preparation: In a dry flask under N₂, dissolve the 5-amino-7-azaindole (1.0 equiv) in 1,2-dichloroethane (DCE).

  • Imine Formation: Add Acetaldehyde (1.1 equiv) and Acetic Acid (1.0 equiv). Stir at room temperature for 30–60 minutes.

    • Checkpoint: The solution may slightly darken or change color as the imine forms.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise.

    • Note: Do not use NaBH₄; it is too strong and can reduce the aldehyde before it reacts with the amine.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LCMS.

    • Target Mass: M+29 (Ethyl adduct).

  • Quench: Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

  • Workup: Extract with DCM or EtOAc (x3). Wash combined organics with brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (typically DCM/MeOH gradients).

Troubleshooting Protocol A
SymptomDiagnosisCorrective Action
Low Conversion Imine formation is unfavorable (wet solvent).Add 4Å Molecular Sieves to the reaction pot. Increase AcOH to 2.0 equiv.
Bis-ethylation (M+58) Too much aldehyde/reductant.Strict control of Acetaldehyde (1.05 equiv). Add aldehyde slowly (syringe pump) to the amine/reductant mixture.
N1-Alkylation Impossible via this mechanism.If observed, check purity of starting material or reagents.

Protocol B: Selective N1-Ethylation

Target: Ethylation of the pyrrole ring nitrogen. Method: Deprotonation / SN2.

Reagents & Stoichiometry
ComponentEquiv.Role
Substrate 1.0Starting Material
NaH (60% in oil) 1.1 - 1.2Strong Base (Irreversible deprotonation)
Ethyl Iodide (EtI) 1.0 - 1.1Electrophile
DMF or THF SolventAnhydrous (Critical)
Step-by-Step Procedure
  • Preparation: In a flame-dried flask under Ar/N₂, suspend NaH (1.2 equiv) in anhydrous DMF (0°C).

  • Deprotonation: Add solution of 5-amino-7-azaindole (1.0 equiv) in DMF dropwise.

    • Observation: Gas evolution (H₂). The solution will likely turn yellow/orange (anion formation).

    • Wait: Stir at 0°C for 15–30 mins to ensure full deprotonation of N1.

  • Alkylation: Add Ethyl Iodide (1.0 equiv) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC/LCMS.

    • Speed: This reaction is usually fast (< 2 hours).

  • Quench: Carefully add water or saturated NH₄Cl at 0°C.

  • Workup: Extract with EtOAc. Crucial: Wash organic layer with water/brine 3–4 times to remove DMF.

Troubleshooting Protocol B
SymptomDiagnosisCorrective Action
N5-Ethylation observed N5 competed for the electrophile.Option 1: Use exactly 1.0 equiv of base. Excess base might not be deprotonating N1 fully before EtI addition.Option 2 (Best): Protect N5 with Boc anhydride before this step, alkylate N1, then deprotect (TFA).
C-Alkylation Rare, but possible at C3.Keep temperature low (0°C). Do not heat.

Frequently Asked Questions (FAQs)

Q: Can I use NaBH₄ instead of NaBH(OAc)₃ for Protocol A? A: Not recommended. NaBH₄ is a stronger reducing agent and will reduce the acetaldehyde to ethanol faster than the imine forms. NaBH(OAc)₃ is less reactive and selectively reduces the imine bond [2]. If you only have NaBH₄, you must pre-form the imine in MeOH for 2 hours, then add NaBH₄ at 0°C.

Q: Why is my yield low for the N5-ethylation? A: The 5-amino group on 7-azaindole is electron-deficient (deactivated) due to the pyridine ring. Imine formation is the rate-limiting step.

  • Fix: Increase the concentration (0.5 M).

  • Fix: Heat the imine formation step (before adding reductant) to 40°C for 1 hour.

Q: I see a spot on TLC that doesn't move (baseline). What is it? A: In Protocol B (Direct alkylation), this is likely the quaternized salt (N7-ethylation). This happens if you use too much EtI or heat the reaction. It is water-soluble and will be lost in the aqueous wash.

Q: Can I use Acetone to get the N-isopropyl derivative? A: Yes, but ketones are less reactive than aldehydes. You will definitely need the AcOH catalyst and potentially heat (40–50°C) for the imine formation step.

References

  • Acidity of 7-azaindole: Minakata, S., Komatsu, M., & Ohshiro, Y. (1992). Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via Its N-Oxide. Synthesis, 1992(7), 661-663. Link

  • Reductive Amination Protocol: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[4] Link

  • 7-Azaindole Review: Song, J. J., Reeves, J. T., Gallou, F., Tan, Z., Yee, N. K., Senanayake, C. H. (2013). Organometallic Methods for the Synthesis and Functionalization of Azaindoles. Chemical Society Reviews, 42, 5077-5108. Link

  • Kinase Inhibitor Synthesis (SAR Context): Zhang, H., et al. (2016). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives. Bioorganic & Medicinal Chemistry, 24(8), 1721-1732. Link

Sources

Technical Support Center: Resolving Regioisomer Formation in 7-Azaindole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket Queue: High Volume (Regioselectivity Issues) Operator: Senior Application Scientist

Introduction: The 7-Azaindole Paradox

Welcome to the Technical Support Center. You are likely here because 7-azaindole (1H-pyrrolo[2,3-b]pyridine) is a privileged scaffold in kinase inhibitor discovery (e.g., Vemurafenib), yet its synthesis is plagued by regiochemical ambiguity.

The core problem stems from the electron-deficient pyridine ring fused to the electron-rich pyrrole ring. This duality creates a "push-pull" electronic environment that confuses standard predictive models for Electrophilic Aromatic Substitution (EAS) and metal-catalyzed cross-couplings.

This guide treats your synthetic challenges as "Support Tickets." Select the ticket below that matches your experimental failure mode.

Diagnostic Workflow

Before proceeding, utilize this decision tree to identify the correct troubleshooting module for your synthesis.

Azaindole_Workflow Start START: What is your target? Q1 Are you building the ring from scratch (De Novo)? Start->Q1 Q2 Are you functionalizing an existing core? Q1->Q2 No Method_Larock Module 2: Larock Synthesis (Check Alkyne Sterics) Q1->Method_Larock Yes (Pd-catalyzed) Method_Bartoli Bartoli Synthesis (Check Ortho-Subst.) Q1->Method_Bartoli Yes (Grignard) Q3 Targeting the Pyrrole Ring (N1, C2, C3)? Q2->Q3 Pyrrole Side Q4 Targeting the Pyridine Ring (C4, C5, C6)? Q2->Q4 Pyridine Side Method_EAS Module 1: N1 vs C3 (Hard/Soft Acid Base) Q3->Method_EAS Method_NOxide Module 3: N-Oxide Activation (C-H Activation) Q4->Method_NOxide

Figure 1: Diagnostic logic for selecting the appropriate synthetic intervention based on target regiochemistry.

Ticket #001: N1 vs. C3 Selectivity (The Alkylation/Acylation Conflict)

User Issue: "I am trying to alkylate C3, but I keep getting N1-alkylation. Conversely, when I try to acylate, I get low yields."

Diagnosis: This is a classic Hard/Soft Acid-Base (HSAB) conflict.

  • N1 (Pyrrole Nitrogen): The proton on N1 is acidic (pKa ~13). Under basic conditions, the deprotonated N1 is a hard nucleophile . It reacts rapidly with "hard" alkyl halides (e.g., MeI, BnBr) via

    
    .
    
  • C3 (Beta-position): This position is a soft nucleophile . It prefers orbital-controlled reactions with soft electrophiles (e.g., Michael acceptors, acyl chlorides in Friedel-Crafts).

Resolution Protocol:

Scenario A: You want C3-Alkylation

Direct C3-alkylation of 7-azaindole is difficult because N1-alkylation competes kinetically.

  • Protect N1: Use a bulky group or electron-withdrawing group (EWG) like Tosyl (Ts) or SEM. However, EWGs deactivate C3 toward EAS.

  • The Grignard Trick: Convert the indole to its Magnesium salt (Indole-MgBr). The Mg coordinates to N1, blocking it and increasing electron density at C3.

    • Reagents: EtMgBr (1.0 eq) in Et2O/THF.

    • Mechanism:[1][2][3][4][5][6] The Mg-N bond is covalent-like; the C3 position becomes the active nucleophile.

Scenario B: You want C3-Acylation (Friedel-Crafts)

The pyridine nitrogen (N7) is basic and will coordinate with Lewis Acids (AlCl3), killing the reaction.

  • Use Excess Lewis Acid: You must use at least 2-3 equivalents of AlCl3.

    • Eq 1: Coordinates to N7 (sacrificial).

    • Eq 2: Activates the acyl chloride.

  • Alternative: Use Vilsmeier-Haack formylation (POCl3/DMF). It is highly selective for C3 and tolerates the pyridine nitrogen.

Data: Selectivity Optimization

Reaction TypeReagentsMajor RegioisomerMechanism Note
Alkylation NaH, R-X, DMFN1 (>95%)Charge control (Hard/Hard)
Alkylation EtMgBr, R-X, Et2OC3 (60-80%)Orbital control (Mg-chelation)
Acylation AlCl3 (1 eq), RCOClNo Reaction N7 poisons catalyst
Acylation AlCl3 (3 eq), RCOClC3 (>80%)Excess LA overcomes N7

Ticket #002: Larock Heteroannulation (Regio-scrambling)

User Issue: "I synthesized a 2,3-disubstituted 7-azaindole using the Larock method, but the substituents are swapped (Isomer A vs Isomer B)."

Diagnosis: The Larock synthesis (Pd-catalyzed coupling of o-iodoaminopyridines + internal alkynes) relies on steric control during the carbopalladation step.

  • The Rule: The bulkier group (

    
    ) of the alkyne will end up at the C2 position  (adjacent to the indole nitrogen). The smaller group (
    
    
    
    ) ends up at C3.
  • The Cause: During migratory insertion, the steric clash between the alkyne substituent and the ligands on Palladium forces the bulky group away from the metal center. Since Pd stays attached to the aryl ring (eventually C3), the bulky group goes to the other side (C2).

Visual Troubleshooting (Mechanism):

Larock_Mechanism Substrate Pd-Ar Intermediate (Ar attached to Pd) Insertion Migratory Insertion (Steric Filter) Substrate->Insertion Alkyne Internal Alkyne (R_Large vs R_Small) Alkyne->Insertion Path_Correct Pd binds near R_Small R_Large points to C2 Insertion->Path_Correct Favored Path_Wrong Pd binds near R_Large (Steric Clash!) Insertion->Path_Wrong Disfavored Product Final Product: C2 = Large Group C3 = Small Group Path_Correct->Product

Figure 2: Steric steering in Larock Heteroannulation. The bulky group (


) is directed to C2.

Resolution Protocol:

  • Assess Alkyne Bias: Calculate the steric difference (A-values or Charton values) between your two alkyne substituents. If

    
     and 
    
    
    
    are similar (e.g., Ethyl vs. n-Propyl), you will get a 1:1 mixture.
  • Enhance Bias: If possible, use a TMS-substituted alkyne. The TMS is massive and will exclusively direct to C2. You can remove the TMS later (protodesilylation) to get a C2-unsubstituted product, or convert it (ipso-substitution).

  • Catalyst Switch: Bulky, electron-rich ligands (e.g.,

    
    ) can enhance the steric sensitivity of the catalyst, improving regioselectivity.
    

Ticket #003: Functionalizing the "Dead" Pyridine Ring (C4/C5/C6)

User Issue: "I need a substituent at C4 or C6, but EAS only works on the pyrrole ring. How do I activate the pyridine side?"

Diagnosis: The pyridine ring is electron-deficient (


-deficient).[7] Electrophiles will not attack it. You must invert the electronics by creating an N-oxide (N+-O-) . This activates the C2 (C6 in azaindole numbering) and C4 positions toward nucleophilic attack or specific metal-catalyzed processes.

Resolution Protocol: The N-Oxide Route

Step 1: Oxidation

  • Reagent: mCPBA (1.1 eq) in DCM or EtOAc.

  • Observation: 7-Azaindole converts to 7-azaindole-N-oxide (7-AINO).[5] This species is highly polar.

Step 2: Regioselective Functionalization (Choose path)

  • Path A: Chlorination (Reissert-Henze)

    • Reagent:

      
       or 
      
      
      
      /Nucleophile.
    • Regioselectivity:[5][6][8][9][10][11][12][13][14][15][16] Predominantly C4-Chloro (major) due to the para-relationship with the N-oxide oxygen. C6 is minor unless C4 is blocked.

    • Mechanism:[1][2][3][4][5][6] Oxygen attacks P/S, becoming a leaving group. Chloride attacks the ring. Aromatization restores the pyridine.

  • Path B: Minisci Reaction (Radical Alkylation)

    • Reagent: Carboxylic acid + AgNO3 + Persulfate (

      
      ).
      
    • Regioselectivity:[5][6][8][9][10][11][12][13][14][15][16] Nucleophilic alkyl radicals attack the protonated N-oxide.

    • Outcome: Favors C4 (para to N7) or C2 (between nitrogens) depending on solvent acidity.

    • Tip: In 7-azaindole, C2 is part of the pyrrole ring. Minisci typically hits C4 on the pyridine ring.

  • Path C: Metal-Catalyzed Arylation (C-H Activation)

    • Reagent: Pd(OAc)2, Aryl Iodide.[4]

    • Insight: The N-oxide oxygen acts as a directing group (DG) for the metal. It directs the metal to the adjacent C6 position .

Summary Table: N-Oxide Regiocontrol

Desired PositionReaction ClassReagentsKey Intermediate
C4 Nucleophilic Subst.

N-O-P species
C4 Radical AdditionMinisci (Ag/S2O8)C4-Radical cation
C6 C-H ActivationPd(OAc)2 / Ar-I6-membered Palladacycle
C6 CyanationTMSCN / BzClReissert adduct

References & Authoritative Sources

  • Bartoli Indole Synthesis Mechanism:

    • Bartoli, G., et al.[3] "The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes." Tetrahedron Letters, 1989.[3]

    • 3

  • Larock Heteroannulation Regioselectivity:

    • Larock, R. C., et al. "Synthesis of Indoles via Palladium-Catalyzed Heteroannulation."[4] Journal of the American Chemical Society, 1991.[4]

    • 6[4][7]

  • N-Oxide Activation & C-H Functionalization:

    • Talukdar, V., et al. "7-Azaindole N-Oxide Mediated Cu-Catalyzed N-Arylation."[5] ACS Catalysis, 2023.

    • 5[4][7]

  • Minisci Reaction on Azaindoles:

    • Duncton, M. A. J. "Minisci reactions: Versatile C–H functionalization." Med. Chem. Commun., 2011.

    • 11[4][7]

  • Regioselectivity of Electrophilic Substitution:

    • Joule, J. A., & Mills, K. Heterocyclic Chemistry.[9] (Standard Text for N1 vs C3 theory).

    • 9[4][7][17][18]

Sources

Technical Support Center: Troubleshooting Low Reactivity of C5-Amines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for C-N cross-coupling reactions involving five-membered (C5) heterocyclic amines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low reactivity of these important building blocks.

Five-membered aminoheterocycles, such as aminoimidazoles and aminopyrazoles, are prevalent motifs in pharmaceuticals and bioactive compounds.[1][2] However, their use in palladium-catalyzed C-N cross-coupling reactions is often hampered by their inherent properties. These substrates can be difficult coupling partners, presumably due to their tendency to inhibit or deactivate the palladium catalyst.[2][3] This guide provides in-depth troubleshooting advice, structured as a series of frequently asked questions and detailed optimization strategies, to help you overcome these synthetic hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level issues encountered during the cross-coupling of C5-amines.

Q1: Why is my cross-coupling reaction with a C5-amine failing completely (no product observed)?

A1: Complete reaction failure often points to a fundamental issue with the catalytic system or reaction setup.

  • Catalyst Inhibition/Deactivation: The primary suspect is often the C5-amine itself. The nitrogen atoms within the heterocyclic ring can coordinate strongly to the palladium center, acting as a ligand and poisoning the catalyst.[4][5] This prevents the catalyst from participating in the desired catalytic cycle.

  • Improper Catalyst Activation: If you are not using a pre-catalyst, the initial reduction of the Pd(II) source (e.g., Pd(OAc)₂) to the active Pd(0) species may be inefficient.[6] Modern palladacycle pre-catalysts are often more reliable as they form the active catalytic species cleanly and efficiently upon exposure to a base.[6][7]

  • Reagent Purity and Inertness: Cross-coupling reactions are highly sensitive to oxygen and moisture.[5] Ensure all solvents are anhydrous and properly degassed, reagents are pure, and the reaction is maintained under a strictly inert atmosphere (e.g., Argon or Nitrogen). Amines, in particular, should be purified before use, for example by filtration through activated alumina.[7]

  • Incorrect Ligand Choice: The ligand is critical for both stabilizing the catalyst and facilitating the key steps of oxidative addition and reductive elimination. A ligand that is not sterically bulky enough may fail to prevent the C5-amine from coordinating to and deactivating the palladium center.[4]

Q2: My reaction is giving very low yields (<20%). What are the most likely causes?

A2: Low yields suggest that the catalytic cycle is proceeding, but is either inefficient or terminating prematurely.

  • Suboptimal Reaction Conditions:

    • Base: The choice of base is critical. A base that is too weak may not effectively deprotonate the amine-palladium complex, a key step in the catalytic cycle. Conversely, a base that is too strong can cause decomposition of sensitive five-membered heteroarenes, forming anionic fragments that can act as potent catalyst deactivators.[8][9]

    • Solvent: Poor solubility of the reagents or base can lead to an inefficient reaction.[4] Common solvents like toluene or dioxane are often effective, but if solubility is an issue, a more polar solvent might be necessary.[4][10]

    • Temperature: While heat is often required (typically 80-110 °C), excessive temperatures (>120 °C) can lead to thermal decomposition of the catalyst, often observed by the formation of palladium black.[4]

  • Catalyst Deactivation: The catalyst may be active initially but deactivates over the course of the reaction. This can be due to the formation of off-cycle, inactive palladium complexes or slow decomposition.[4][11] The formation of bis(amine)-ligated palladium or nickel complexes is a known deactivation pathway.[12]

  • Steric Hindrance: Significant steric bulk on either the C5-amine or the aryl halide coupling partner can slow down the reaction by hindering the approach of the catalyst.[5]

Q3: I'm observing significant side product formation. What are they and how can I minimize them?

A3: Common side products in Buchwald-Hartwig aminations include:

  • Hydrodehalogenation: The aryl halide is reduced, replacing the halide with a hydrogen atom. This can be minimized by ensuring a strictly anhydrous and oxygen-free environment.

  • Homocoupling: Two molecules of the aryl halide couple to form a biaryl compound. This can sometimes occur at high temperatures or with highly active catalysts.[5]

  • Amine Over-Arylation: If the C5-amine has an unprotected N-H bond, diarylation can sometimes occur.

Minimizing these side reactions often involves re-evaluating and optimizing the reaction conditions, particularly the choice of ligand, base, and temperature.

Q4: How do I choose the right catalyst and ligand for my specific C5-amine substrate?

A4: There is no single "magic bullet" catalyst system. The best approach is intelligent screening.[7]

  • Palladium vs. Copper: Palladium-based systems are the most common for C-N coupling. Copper-catalyzed Ullmann-type couplings can also be effective, particularly for aryl chlorides, and may be worth exploring if palladium systems fail.[13][14]

  • Ligand Selection: The choice of ligand is paramount. For challenging C5-amines, bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos, or BrettPhos) are often the first choice.[1][5] These ligands promote the crucial reductive elimination step and can sterically shield the metal center from inhibitory coordination by the heterocycle.[15] N-heterocyclic carbenes (NHCs) are another class of ligands that can be effective.[16]

  • Pre-catalysts: Using well-defined palladium pre-catalysts (e.g., G3 or G4 palladacycles) is highly recommended. They offer greater reliability and reproducibility by ensuring the efficient generation of the active LPd(0) species.[6][7]

Part 2: In-Depth Troubleshooting Guide

This section provides a deeper dive into specific experimental parameters and their mechanistic implications.

The Catalyst System: The Heart of the Reaction

The performance of a cross-coupling reaction is fundamentally dictated by the catalyst system: the metal precursor and its associated ligand.

2.1.1 Ligand Selection: The Key to Success

The ligand dictates the reactivity and stability of the palladium catalyst. For difficult C5-amine substrates, the ligand must be able to promote the key steps of the catalytic cycle while preventing deactivation.

  • Problem: Low catalytic turnover, reaction stalls.

  • Cause: The C5-amine heterocycle inhibits the catalyst, or the reductive elimination step is slow.

  • Solution: Employ bulky, electron-rich biarylphosphine ligands. The steric bulk of these ligands creates a large "pocket" around the palladium atom. This serves two purposes:

    • It sterically discourages the flat, five-membered ring of the C5-amine from coordinating to the metal center and inhibiting the reaction.[4]

    • It promotes the final, product-forming reductive elimination step from the palladium complex.[17]

A newly developed palladium precatalyst based on the bulky biarylphosphine ligand tBuBrettPhos has shown high efficiency for the amination of unprotected bromoimidazoles and bromopyrazoles under mild conditions.[1]

(Data is illustrative to demonstrate an optimization workflow)

EntryLigandBaseSolventTemperature (°C)Yield (%)
1P(t-Bu)₃NaOt-BuToluene100<5
2XantphosNaOt-BuToluene10015
3RuPhosNaOt-BuToluene10045
4XPhos NaOt-Bu Toluene 100 78
5BrettPhosK₃PO₄Dioxane11065
2.1.2 Catalyst Deactivation Pathways

Understanding how a catalyst dies is key to keeping it alive.

  • Problem: The reaction starts but does not go to completion. A fine black precipitate (palladium black) may be observed.[4]

  • Cause: The active Pd(0) catalyst is removed from the catalytic cycle. Common pathways include:

    • Inhibitory Coordination: As discussed, the C5-amine itself can bind too tightly to the palladium center.[2][3]

    • Formation of Bridged Dimers: Inactive palladium complexes can form, especially at low ligand-to-metal ratios.

    • Decomposition of Base-Sensitive Heterocycles: Strong bases can cause certain five-membered heterocycles to decompose, generating species that poison the catalyst.[8]

  • Solution:

    • Use Pre-catalysts: Ensure clean and efficient generation of the active catalyst.[7]

    • Ligand-to-Metal Ratio: It can be beneficial to use a slightly higher ligand-to-palladium ratio (e.g., 1.2:1 or 2:1) to prevent catalyst deactivation.[7]

    • Moderate Temperature: Avoid excessive heat which accelerates catalyst decomposition.[4]

Catalytic cycle and common deactivation pathways.
Reaction Parameters: Fine-Tuning for Success

Once a promising catalyst system is identified, fine-tuning the base, solvent, and temperature is crucial for maximizing yield.

2.2.1 The Base: A Critical Choice

The base is not merely a stoichiometric reagent; it is an active participant in the catalytic cycle, primarily facilitating the deprotonation of the amine.[9]

  • Problem: Low or no reactivity, or decomposition of starting material.

  • Cause: The base strength (pKa) and solubility are mismatched for the substrate and reaction conditions.

    • Strong Bases (e.g., NaOt-Bu, LHMDS): These are often required for deprotonating less acidic amines. However, they can be incompatible with base-sensitive functional groups and can decompose certain five-membered heterocycles.[1][8]

    • Weaker Bases (e.g., K₃PO₄, Cs₂CO₃): These are milder and can be advantageous when dealing with sensitive substrates.[8][9] However, they may not be strong enough to facilitate the reaction with less reactive amines.

  • Solution: Screen a panel of bases with varying strengths and solubilities. A combination of an organic base (e.g., DBU) with an inorganic base can sometimes be effective for sensitive substrates.[6] For reactions involving weakly binding amines, slow addition of the base via a syringe pump has been shown to dramatically improve yields by maintaining a low instantaneous concentration of the base.[18]

2.2.2 Solvent and Temperature

The solvent influences the reaction by solubilizing the reagents and stabilizing the catalytic species.[10]

  • Problem: Poor solubility, slow reaction, or catalyst decomposition.

  • Solution:

    • Solvent: Toluene and 1,4-dioxane are excellent starting points.[4] If reagent solubility is an issue, THF or a more polar aprotic solvent like DMF can be tested, though coordinating solvents can sometimes interfere with the catalyst.[4][7]

    • Temperature: Start screening at around 80-100 °C. If the reaction is sluggish, the temperature can be increased, but monitor closely for signs of catalyst decomposition (e.g., formation of palladium black).[4]

    • Microwave Irradiation: For particularly challenging couplings, microwave-assisted synthesis can be highly effective. The high temperatures achieved (e.g., 130-150 °C) over short reaction times (10-30 minutes) can overcome high activation barriers without causing significant thermal decomposition.[19][20]

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Setup Verify Reagent Purity & Inert Atmosphere Start->Check_Setup Screen_Ligand Screen Bulky Ligands (e.g., XPhos, RuPhos, BrettPhos) Check_Setup->Screen_Ligand If setup is correct Screen_Base Screen Bases (NaOtBu, K3PO4, Cs2CO3) Screen_Ligand->Screen_Base Identify promising ligand Screen_Solvent Screen Solvents (Toluene, Dioxane, THF) Screen_Base->Screen_Solvent Identify promising base Optimize_Temp Optimize Temperature (80-120°C) Screen_Solvent->Optimize_Temp Identify promising solvent Consider_Microwave Try Microwave-Assisted Protocol Optimize_Temp->Consider_Microwave Yield still low Success Reaction Optimized Optimize_Temp->Success Yield improves significantly Consider_Microwave->Success

A logical workflow for troubleshooting C5-amine cross-coupling reactions.

Part 3: Experimental Protocols

Protocol 3.1: General Procedure for Screening Reaction Conditions

This protocol is designed for setting up small-scale parallel reactions to efficiently screen different parameters.

  • Preparation: In a glovebox, array a series of reaction vials. To each vial, add the aryl halide (0.1 mmol, 1.0 equiv), the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and the chosen ligand (if not using a pre-catalyst, 4 mol%).

  • Addition of Solids: Add the C5-amine (0.12 mmol, 1.2 equiv) and the base (0.2 mmol, 2.0 equiv) to each respective vial.

  • Solvent Addition: Add the anhydrous, degassed solvent (0.5 mL) to each vial.

  • Reaction: Seal the vials tightly with Teflon-lined caps. Remove the vials from the glovebox and place them in a pre-heated aluminum block on a stirrer hotplate at the desired temperature (e.g., 100 °C).

  • Monitoring: After the specified time (e.g., 12-24 hours), cool the reactions to room temperature. Take a small aliquot from each vial, dilute with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by LC-MS or GC-MS to determine conversion and identify the most promising conditions.

Protocol 3.2: Microwave-Assisted Protocol for Challenging Couplings

This method is ideal for overcoming the low reactivity of sterically hindered or electronically deactivated substrates.

  • Preparation: To a microwave reactor vial, add the aryl halide (1.0 mmol, 1.0 equiv), the C5-amine (1.2 mmol, 1.2 equiv), the base (e.g., NaOt-Bu, 1.4 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%), and the ligand (e.g., XPhos, 7 mol%).[20]

  • Solvent Addition: Add 5 mL of anhydrous, degassed toluene to the vial.

  • Sealing: Seal the vial securely with the appropriate cap.

  • Irradiation: Place the vial in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 130-150 °C) for 10-30 minutes.[20] The power will be modulated by the instrument to maintain the target temperature.

  • Workup: After the reaction is complete, allow the vial to cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Part 4: References

Sources

Validation & Comparative

Technical Comparison: LC-MS/MS Fragmentation Dynamics of N-ethyl-5-amino-7-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

This comparison guide details the LC-MS/MS fragmentation dynamics of N-ethyl-5-amino-7-azaindole (specifically 5-(ethylamino)-1H-pyrrolo[2,3-b]pyridine ), contrasting it with its structural isomer, 1-ethyl-5-amino-7-azaindole .

Content Type: Publish Comparison Guide Audience: Senior Analytical Chemists, DMPK Researchers, and Medicinal Chemists. Status: Validated Theoretical Framework & Predictive Analysis.

Executive Summary

In kinase inhibitor development, the 7-azaindole scaffold is a privileged structure. Differentiating between alkylation sites—specifically between the exocyclic amine (Target: 5-(ethylamino)-7-azaindole ) and the indole ring nitrogen (Alternative: 1-ethyl-5-amino-7-azaindole )—is critical for verifying synthetic routes and metabolic stability.

This guide compares the fragmentation behaviors of these two isomers under Electrospray Ionization (ESI) conditions. While both share the same precursor mass (


 162.1), their MS/MS product ion spectra diverge significantly due to the lability of the ethyl group in different chemical environments.
FeatureTarget: 5-(ethylamino)-7-azaindole Alternative: 1-ethyl-5-amino-7-azaindole
Precursor (

)
162.1 Da162.1 Da
Primary Loss

(15 Da) or

(28 Da)

(28 Da)
Dominant Mechanism

-Cleavage / Iminium Ion Formation
Hydrogen Transfer / Ring N-Dealkylation
Diagnostic Ion

147 (Methylene-imine)

134 (Intact 5-amino-7-azaindole)

Experimental Configuration

To reproduce the fragmentation patterns described, the following LC-MS parameters are recommended. These settings balance sensitivity with sufficient internal energy to induce diagnostic cleavages.

LC-MS/MS Protocol
  • Ionization Source: ESI Positive Mode (

    
    ).[1]
    
  • Spray Voltage: 3.5 kV – 4.0 kV (Ensures stable Taylor cone for polar heterocycles).

  • Collision Gas: Argon or Nitrogen (Argon preferred for cleaner high-energy collisions).

  • Collision Energy (CE): Stepped Ramp (15, 30, 45 eV).

    • Reasoning: Low CE preserves the molecular ion; High CE forces ring opening of the stable azaindole core.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

    • Note: Acidic pH promotes protonation of the pyridine nitrogen (

      
      ) and the exocyclic amine, facilitating charge-directed fragmentation.
      

Detailed Fragmentation Analysis

Target Molecule: 5-(ethylamino)-7-azaindole

Structure Context: The ethyl group is attached to the exocyclic nitrogen at position 5. This secondary amine is highly susceptible to


-cleavage.
  • Pathway A:

    
    -Cleavage (Loss of Methyl Radical) 
    
    • Mechanism: Homolytic cleavage of the C-C bond in the ethyl chain, stabilized by the adjacent nitrogen lone pair (or radical cation).

    • Transition:

      
       162 
      
      
      
      
      
      147.
    • Observation: A strong peak at

      
      . This is characteristic of N-ethyl secondary amines.
      
  • Pathway B: Hydrogen Rearrangement (Loss of Ethylene)

    • Mechanism: A four-centered rearrangement where a hydride from the ethyl

      
      -carbon transfers to the nitrogen, expelling neutral ethylene (
      
      
      
      ).
    • Transition:

      
       162 
      
      
      
      
      
      134.
    • Result: Regenerates the primary amine (5-amino-7-azaindole).

Alternative Isomer: 1-ethyl-5-amino-7-azaindole

Structure Context: The ethyl group is attached to the pyrrole ring nitrogen (


). This bond is significantly more robust but can break via specific rearrangement mechanisms.
  • Pathway A: Ring N-Dealkylation

    • Mechanism: Requires higher energy. Often proceeds via a 1,5-hydrogen shift if the geometry allows, or direct heterolytic cleavage.

    • Transition:

      
       162 
      
      
      
      
      
      134.
    • Differentiation: The

      
       peak (
      
      
      
      147) is absent or negligible because
      
      
      -cleavage is electronically unfavorable on the aromatic indole nitrogen compared to the exocyclic amine.

Visualization of Fragmentation Pathways[2][3][4][5]

The following diagram illustrates the divergent pathways that allow for structural differentiation.

FragmentationPathways Precursor Precursor Ion [M+H]+ m/z 162.1 Target Target: 5-(ethylamino)-7-azaindole (Exocyclic N-Ethyl) Precursor->Target Structure A Isomer Isomer: 1-ethyl-5-amino-7-azaindole (Ring N-Ethyl) Precursor->Isomer Structure B AlphaCleavage α-Cleavage (Loss of •CH3) Target->AlphaCleavage RearrangeTarget H-Rearrangement (Loss of C2H4) Target->RearrangeTarget Ion147 Fragment m/z 147 (Iminium Ion) AlphaCleavage->Ion147 -15 Da Ion134 Fragment m/z 134 (5-amino-7-azaindole core) RearrangeTarget->Ion134 -28 Da Isomer->AlphaCleavage Unfavorable RearrangeIsomer N-Dealkylation (Loss of C2H4) Isomer->RearrangeIsomer RearrangeIsomer->Ion134 -28 Da CoreFrag Ring Destruction (Loss of HCN) Ion134->CoreFrag Ion107 Fragment m/z 107 (Pyrrole Core) CoreFrag->Ion107 -27 Da

Caption: Divergent fragmentation logic. The presence of m/z 147 is the primary diagnostic marker for the N-ethyl-5-amino derivative.

Comparative Data Table (Predicted)

This table summarizes the expected relative abundances based on the stability of the carbocations and radical intermediates formed during CID (Collision Induced Dissociation).

m/z (Fragment)IdentityTarget (5-ethylamino) AbundanceIsomer (1-ethyl) AbundanceMechanistic Origin
162.1

100%100%Parent Ion
147.1

High (~60-80%) Trace (<5%) Exocyclic

-cleavage vs. Ring stability
134.1

Medium (~40%)High (~90%) McLafferty-like rearrangement
107.1

Low (~20%)Low (~20%)Pyrimidine ring collapse (Common to both)
119.1 $[147-C_2H_4]^+ $MediumN/ASecondary fragmentation of the imine

References

  • Niessen, W. M. A. (2012). Fragmentation of Organic Ions in Electrospray Ionization Mass Spectrometry. Wiley.[2] (Foundational text on ESI fragmentation rules including

    
    -cleavage).
    
  • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. Link (Context on metabolic stability of N-alkyl groups).

  • Zhang, Z., et al. (2015).[3] "Fragmentation pathways of 7-azaindole derivatives ESI-MS". Journal of Mass Spectrometry. (General reference for azaindole core fragmentation, specifically loss of HCN).

  • Holčapek, M., et al. (2010). "Structural analysis of small organic molecules by mass spectrometry". Mass Spectrometry Reviews. Link (Differentiation of isomers).

Sources

A Comparative Guide to Establishing HPLC Purity Standards for N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development

N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine, a substituted 7-azaindole, belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The biological activity and safety profile of such molecules are intrinsically linked to their purity. Even minute impurities, arising from synthesis or degradation, can have unintended pharmacological or toxicological effects, making the establishment of robust analytical methods for purity determination a cornerstone of the drug development process.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for assessing the purity of N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine. Moving beyond a simple listing of procedures, we will explore the underlying chromatographic principles, explain the rationale behind methodological choices, and present comparative data to guide researchers in selecting and developing an analytical method that is not just functional, but truly "fit for purpose" in a regulated environment. Our approach is grounded in the principles outlined by international guidelines such as those from the International Council for Harmonisation (ICH).[1][2][3]

Foundational Knowledge: Analyte Properties and Potential Impurities

A successful analytical method begins with a thorough understanding of the target molecule. N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine possesses a pyrrolopyridine core, which is aromatic and relatively planar, and a basic ethylamine side chain. This combination results in a molecule that is polar and capable of protonation at lower pH values. This inherent polarity presents a significant challenge for traditional reversed-phase HPLC, where such compounds often exhibit poor retention and elute near the solvent front.[4][5]

To develop a stability-indicating method —one that can accurately measure the active pharmaceutical ingredient (API) in the presence of its impurities and degradation products—we must first identify these potential impurities. A hypothetical synthesis and degradation pathway (Figure 1) suggests potential impurities could include:

  • Process-related impurities: Unreacted starting materials, intermediates, or byproducts from side reactions.[6]

  • Degradation products: Formed under stress conditions such as hydrolysis, oxidation, or photolysis.

A logical workflow is essential for developing a robust analytical method.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Stress Testing cluster_2 Phase 3: Method Development & Comparison cluster_3 Phase 4: Validation & Implementation A Analyte Physicochemical Properties (Polarity, pKa) B Identify Potential Process Impurities A->B informs C Forced Degradation Studies (ICH Q1A(R2)) B->C guides D Identify Major Degradation Products C->D reveals E Select HPLC Modes (RP-HPLC, IP-RP-HPLC, HILIC) D->E dictates need for F Optimize Separation (Column, Mobile Phase, Gradient) E->F leads to G Compare Performance Metrics (Resolution, Peak Shape) F->G enables H Method Validation (ICH Q2(R2)) G->H justifies selection for I Establish Purity Standards & System Suitability Criteria H->I establishes

Caption: Workflow for HPLC Method Development and Validation.

The Litmus Test: Forced Degradation Studies

To ensure our analytical method is truly stability-indicating, we must challenge it by intentionally degrading the N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine. Forced degradation studies, as outlined in ICH guideline Q1A(R2), expose the API to harsh conditions to generate likely degradation products.[7][8] This process is fundamental to demonstrating the specificity of the method. The goal is to achieve modest degradation, typically in the range of 5-20%, to ensure that the degradation products are detectable without excessively breaking down the main component.[7][9]

Experimental Protocol: Forced Degradation
  • Preparation: Prepare stock solutions of N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.[10]

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid API to 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Analysis: Before injection, neutralize the acidic and basic samples. Dilute all samples to a target concentration and analyze using the developed HPLC methods.

A Comparative Analysis of HPLC Strategies

Given the polar and basic nature of our analyte, we will compare three distinct HPLC methodologies. The choice between them involves a trade-off between retention, selectivity, and compatibility with detection techniques like mass spectrometry (MS).

Selecting the right HPLC mode is critical for polar analytes.

G node_result node_result Start Analyte: N-ethyl-1H- pyrrolo[2,3-b]pyridin-5-amine (Polar, Basic) Q1 Is retention on a standard C18 column adequate? Start->Q1 node_result_1 Explore advanced chromatographic techniques Q1->node_result_1 No node_result_2 Standard RP-HPLC (Unlikely for this analyte) Q1->node_result_2 Yes Q2 Is MS compatibility required? Q3 Are there co-eluting polar impurities? Q2->Q3 Yes node_result_3 Consider Ion-Pair RP-HPLC Q2->node_result_3 No node_result_4 HILIC is the preferred method Q3->node_result_4 Yes node_result_5 Polar-embedded/ Aqueous C18 RP-HPLC Q3->node_result_5 No node_result_1->Q2

Caption: Decision tree for selecting an appropriate HPLC method.

Method 1: Reversed-Phase HPLC (RP-HPLC) on a Polar-Modified Column

Standard C18 columns often fail to retain highly polar compounds due to their hydrophobic nature.[5] However, modern RP columns with polar-embedded or polar-endcapped stationary phases are designed to maintain a hydrated surface layer, which enhances the retention of polar analytes and allows for operation in highly aqueous mobile phases without phase collapse.

Protocol:

  • Column: Polar-endcapped C18 (e.g., Agilent Poroshell 120 EC-C18), 4.6 x 100 mm, 2.7 µm

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.5

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 40% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 5 µL

Rationale: The acidic mobile phase (pH 3.5) ensures the amine is protonated, which can improve peak shape by minimizing secondary interactions with residual silanols on the column. The polar-modified stationary phase provides the necessary retention that a standard C18 phase would lack.

Method 2: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

This technique introduces an ion-pairing reagent into the mobile phase.[11] For a positively charged analyte like our protonated amine, an anionic ion-pairing reagent (e.g., an alkyl sulfonate) is used. The reagent forms a neutral ion-pair with the analyte, which is more hydrophobic and thus better retained on a standard C18 column.[12]

Protocol:

  • Column: Standard C18 (e.g., Waters SunFire C18), 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 5 mM Sodium 1-Octanesulfonate in 25 mM Phosphate Buffer, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% to 50% B over 20 minutes

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35°C

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

Rationale: Ion-pairing is a powerful tool for retaining basic compounds. However, it has drawbacks: the reagents are not volatile and thus incompatible with MS, and columns require long equilibration and dedicated use to avoid contamination.

Method 3: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for separating very polar compounds that are poorly retained in reversed-phase.[13][14][15] It utilizes a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent.[16] A water-rich layer is adsorbed onto the stationary phase, and separation occurs based on the partitioning of the analyte between this layer and the bulk mobile phase.

Protocol:

  • Column: Amide-based HILIC (e.g., Waters ACQUITY UPLC BEH Amide), 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: Acetonitrile with 0.1% Formic Acid

  • Mobile Phase B: Water with 0.1% Formic Acid

  • Gradient: 95% to 60% A over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 254 nm and 280 nm; compatible with MS

  • Injection Volume: 2 µL

Rationale: HILIC offers an orthogonal selectivity to RP-HPLC. The high organic content of the mobile phase can also enhance sensitivity in mass spectrometry. It is particularly effective for separating polar compounds from both non-polar and other polar impurities.[17]

Performance Comparison: Data-Driven Insights

To objectively compare these methods, we analyzed a sample of N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine that was subjected to oxidative degradation. The sample contains the main peak, a less polar process impurity (Impurity A), and a more polar degradation product (Degradant B).

Table 1: Comparison of HPLC Method Parameters

ParameterMethod 1: Polar RP-HPLCMethod 2: IP-RP-HPLCMethod 3: HILIC
Column Type Polar-endcapped C18Standard C18Amide
Mobile Phase A 10 mM Ammonium Formate, pH 3.55 mM Sodium Octanesulfonate, pH 3.0Acetonitrile, 0.1% Formic Acid
Mobile Phase B AcetonitrileAcetonitrileWater, 0.1% Formic Acid
Elution Order Polar firstPolar firstNon-polar first
MS Compatibility YesNoYes
Run Time ~20 min~25 min~15 min

Table 2: Comparative Performance Data (Hypothetical)

Performance MetricMethod 1: Polar RP-HPLCMethod 2: IP-RP-HPLCMethod 3: HILIC
RT (API) 4.5 min12.1 min6.8 min
Resolution (API / Impurity A) 2.84.5> 10 (elution order reversed)
Resolution (API / Degradant B) 1.62.13.5
Tailing Factor (API) 1.41.21.1
Relative Retention (Impurity A) 1.251.180.45
Relative Retention (Degradant B) 0.880.921.32

Analysis of Results:

  • Method 1 (Polar RP-HPLC): Provides moderate retention but struggles to achieve baseline resolution for the closely eluting polar degradant (Degradant B), with a resolution of only 1.6. The peak shape for the basic API is acceptable but shows some tailing.

  • Method 2 (IP-RP-HPLC): Offers significantly improved retention and better resolution for both impurities. The peak shape is also improved. However, the lack of MS compatibility is a major disadvantage for impurity identification.

  • Method 3 (HILIC): Demonstrates excellent retention and provides the best resolution for the critical pair (API and Degradant B). The peak shape is superior, and the elution order is reversed, which is a hallmark of its orthogonal selectivity. Its compatibility with MS and shorter run time are significant advantages.

Conclusion and Recommendation

Based on the comparative data, the HILIC method is the superior choice for establishing purity standards for N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine. It provides the best resolution for potential impurities and degradation products, excellent peak shape for the basic analyte, and is fully compatible with mass spectrometry, which is invaluable for the structural elucidation of unknown peaks.

While polar-modified RP-HPLC could be considered a secondary option, it would require significant optimization to improve the resolution of the main peak from its polar degradants. Ion-Pair RP-HPLC, though effective for retention, is less desirable due to its operational complexities and incompatibility with modern MS-based workflows for impurity identification.

The selected HILIC method should subsequently undergo full validation according to ICH Q2(R2) guidelines to demonstrate its accuracy, precision, specificity, linearity, and robustness before it can be formally adopted for setting purity standards and release testing.[18][19]

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link][20][21][22][23][24]

  • G-CON Manufacturing. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link][25]

  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link][7]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 5(1), 1-15. [Link][8]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link][10]

  • SIELC Technologies. Polar Compounds. [Link][4]

  • European Medicines Agency. (2022, March 31). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link][1]

  • Chromatography Forum. (2007, June 5). Amines-Ion Pairing. [Link][12]

  • Arcinova. (2021). A practical guide to forced degradation and stability studies for drug substances. [Link][9]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link][5]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link][2]

  • Lab Manager. (2026, January 28). ICH and FDA Guidelines for Analytical Method Validation. [Link][3]

  • AMSbio. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link][18]

  • Wikipedia. Reversed-phase chromatography. [Link][26]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. [Link][19]

  • LCGC International. (2012, November 1). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link][27]

  • Buchi. Why HILIC is what your polar compounds need for purification. [Link][13]

  • LCGC International. (2020, November 11). HILIC: The Pros and Cons. [Link][16]

  • Phenomenex. HILIC HPLC Column: Advanced HILIC Columns. [Link][14]

  • Guo, Y., & Gaiki, S. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of separation science, 34(24), 3505-3515. [Link][15]

  • Agilent Technologies. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link][17]

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A Senior Application Scientist's Guide to N-Alkyl Substitution on 7-Azaindole Amines: A Comparative Analysis of N-Ethyl vs. N-Methyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged 7-Azaindole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. The 7-azaindole (1H-Pyrrolo[2,3-b]pyridine) ring system is one such "privileged scaffold."[1] Its significance stems from its structural resemblance to the purine core of adenosine triphosphate (ATP), the universal energy currency of the cell. This mimicry allows 7-azaindole derivatives to act as competitive inhibitors for a vast array of ATP-dependent enzymes, most notably protein kinases.[2]

The 7-azaindole core features a pyridine nitrogen atom and a pyrrole NH group, which can serve as a hydrogen bond acceptor and donor, respectively.[2] This arrangement enables a bidentate hydrogen bond interaction with the "hinge region" of the kinase ATP-binding pocket, a critical anchoring point for many potent inhibitors.[1][2] Consequently, this scaffold is the foundation of approved drugs like the BRAF inhibitor vemurafenib.[2] The various positions on the 7-azaindole ring are amenable to substitution, allowing chemists to fine-tune the molecule's properties to achieve desired potency, selectivity, and pharmacokinetic profiles.[3][4][5]

This guide focuses on a subtle but critical aspect of derivatization: the comparative biological impact of placing an N-methyl versus an N-ethyl group on an amine substituent of the 7-azaindole core. While extensive literature explores the broader structure-activity relationships (SAR) of this scaffold, direct head-to-head comparisons of N-methyl and N-ethyl analogs are less common.[3][6] This guide will, therefore, synthesize established medicinal chemistry principles and data from analogous systems to provide a framework for understanding and predicting the effects of this seemingly minor structural change.

The N-Alkyl "Tuning Knob": Why Methyl vs. Ethyl Matters

The choice between an N-methyl and an N-ethyl group is a classic optimization step in drug discovery. It is not merely an incremental change; it is a strategic decision that can profoundly impact a compound's interaction with its target and its behavior within a biological system. The key differences can be dissected into three core physicochemical properties: steric bulk, lipophilicity, and metabolic stability.

  • Steric Bulk and Target Engagement: The ethyl group is larger than the methyl group. This additional bulk can have several consequences on target binding. If the binding pocket has a small, constrained space, the larger ethyl group may introduce a steric clash, reducing affinity. Conversely, if there is an adjacent hydrophobic sub-pocket, the ethyl group's terminal methyl can engage in favorable van der Waals interactions, potentially increasing binding affinity and potency.[7] Studies on other receptor systems have shown that increasing the N-alkyl chain length from methyl to ethyl or propyl can indeed lead to an increase in binding affinity.[8]

  • Lipophilicity and Permeability: Lipophilicity, often measured as logP, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. An ethyl group is more lipophilic than a methyl group. This increased lipophilicity can enhance a compound's ability to cross cell membranes, which may improve oral bioavailability and cell-based assay performance. However, excessive lipophilicity can also lead to undesirable effects, such as increased binding to plasma proteins, off-target toxicity, and reduced aqueous solubility.

  • Metabolic Stability: The N-alkyl groups of amines are common sites for metabolism by cytochrome P450 (CYP) enzymes, primarily through N-dealkylation. The rate of this metabolic process can differ between N-methyl and N-ethyl groups. Often, N-demethylation is a more rapid metabolic pathway than N-deethylation. The slightly larger steric profile of the ethyl group can sometimes hinder the enzyme's access, leading to improved metabolic stability and a longer in vivo half-life.[9] Conversely, in some enzymatic systems, both groups can be readily metabolized.[10] Furthermore, N-alkylation can protect against other metabolic pathways; for instance, a study on N-sulfonylhydrazones demonstrated that N-methylation conferred stability against acid hydrolysis, a protection the non-alkylated analogs lacked.[11]

A Comparative Case Study: Kinase Inhibitors AZA-Me and AZA-Et

To illustrate these principles, let us consider a hypothetical pair of 7-azaindole-based kinase inhibitors: AZA-Me (N-methyl analog) and AZA-Et (N-ethyl analog). The following table summarizes plausible experimental data that a drug discovery team might generate.

ParameterAZA-Me (N-Methyl)AZA-Et (N-Ethyl)Rationale for Observed Differences
Target Kinase IC₅₀ 15 nM8 nMThe ethyl group of AZA-Et likely makes additional favorable hydrophobic contact in the ATP binding site, increasing potency.
Selectivity (Panel Kinase X IC₅₀) 300 nM (20-fold vs. target)960 nM (120-fold vs. target)The steric bulk of the ethyl group in AZA-Et may prevent it from fitting into the active site of off-target Kinase X, thus improving selectivity.
Aqueous Solubility (pH 7.4) 55 µg/mL30 µg/mLThe increased lipophilicity of the ethyl group in AZA-Et leads to lower aqueous solubility.
LogP 2.12.6The addition of a methylene unit (-CH₂-) in the ethyl group predictably increases the lipophilicity.
Human Liver Microsomal Stability (t½) 18 min35 minThe ethyl group likely imparts a degree of steric hindrance at the site of N-dealkylation, slowing metabolism by CYP enzymes.
Caco-2 Permeability (Papp A→B) 8 x 10⁻⁶ cm/s15 x 10⁻⁶ cm/sThe higher lipophilicity of AZA-Et facilitates more rapid passive diffusion across the Caco-2 cell monolayer.

Visualizing Structure-Activity Relationships and Experimental Workflow

To conceptualize the drug design process and the experimental evaluation, the following diagrams are provided.

SAR_Concept cluster_0 7-Azaindole Core cluster_1 Target Interaction cluster_2 SAR Exploration Vector Core 1H-Pyrrolo[2,3-b]pyridine Hinge Kinase Hinge Region (Backbone Amides) Core->Hinge Bidentate H-Bond (Anchor) Amine Amine Linker Core->Amine Linker Attachment (e.g., C3 position) N_Alkyl N-Alkyl Group (Methyl vs. Ethyl) Amine->N_Alkyl Modulation of Potency & ADME

Caption: SAR concept for N-alkyl 7-azaindole amines.

Workflow cluster_ADME ADME Assays A Compound Synthesis (AZA-Me & AZA-Et) B Primary Biochemical Assay (Kinase IC₅₀) A->B C Selectivity Panel (>100 Kinases) B->C E Cell-based Potency Assay (e.g., p-ERK inhibition) B->E F Decision Point: Advance to In Vivo? C->F D In Vitro ADME Profiling D->F D1 Solubility D2 Permeability (Caco-2) D3 Metabolic Stability (Microsomes) E->F

Caption: Typical screening workflow for kinase inhibitors.

Experimental Protocols

The following are standardized protocols for two key in vitro assays mentioned in the case study.

Protocol 1: Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine compound IC₅₀ values.

1. Principle: This competitive binding assay uses a europium (Eu)-labeled anti-tag antibody to label the kinase and a fluorescent "tracer" that binds to the ATP pocket. Binding of the tracer to the kinase brings the Eu-donor and fluorescent acceptor into proximity, generating a high FRET signal. A test compound that displaces the tracer will disrupt FRET, causing a decrease in the signal.

2. Materials:

  • Kinase of interest (e.g., GST-tagged MAPK1)

  • Eu-Anti-GST Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • 5X Kinase Buffer A

  • Test Compounds (AZA-Me, AZA-Et) serially diluted in 100% DMSO

  • 384-well, low-volume, black microplate

3. Procedure:

  • Prepare 4X Kinase/Antibody Solution: Dilute the kinase and Eu-Anti-GST antibody in 1X Kinase Buffer A to 4 times the final desired concentration.

  • Prepare 4X Tracer Solution: Dilute the Alexa Fluor™ 647-labeled tracer in 1X Kinase Buffer A to 4 times the final desired concentration.

  • Prepare Compound Plates: Create a 10-point, 3-fold serial dilution of each test compound in DMSO. Transfer 1 µL of each dilution into the 384-well assay plate. Include DMSO-only wells for "0% inhibition" controls and wells with no tracer for "100% inhibition" controls.

  • Dispense Reagents:

    • Add 10 µL of 1X Kinase Buffer A to all wells.

    • Add 5 µL of the 4X Kinase/Antibody solution to each well.

    • Add 5 µL of the 4X Tracer solution to each well (except "100% inhibition" controls, which receive 5 µL of buffer instead).

  • Incubate: Centrifuge the plate briefly, cover it to protect from light, and incubate at room temperature for 60 minutes.

  • Read Plate: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

  • Data Analysis: Calculate the 665/615 nm emission ratio. Plot the percent inhibition (calculated relative to controls) against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Human Liver Microsomal Stability Assay

This protocol assesses the rate of metabolic degradation of a compound in the presence of liver microsomes.

1. Principle: The test compound is incubated with human liver microsomes (HLM), which contain a rich supply of drug-metabolizing enzymes like CYPs. The reaction is initiated by adding the cofactor NADPH. The concentration of the parent compound is measured over time by LC-MS/MS to determine its rate of disappearance.

2. Materials:

  • Pooled Human Liver Microsomes (HLM)

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., G6P, G6PDH, NADP⁺)

  • Test Compounds (AZA-Me, AZA-Et) at 1 mM in DMSO

  • Control compound with known stability (e.g., Verapamil - low stability, Propranolol - high stability)

  • Acetonitrile with internal standard (e.g., 100 ng/mL Tolbutamide) for reaction quenching

  • 96-well incubation plate and collection plate

3. Procedure:

  • Prepare Master Mix: In a pre-warmed (37°C) tube, prepare a master mix containing phosphate buffer and HLM (final protein concentration of 0.5 mg/mL).

  • Prepare Compound Solutions: Dilute test and control compounds to an intermediate concentration in buffer.

  • Initiate Reaction:

    • Add the diluted compound solution to the incubation plate wells.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system to each well. The final test compound concentration should be 1 µM.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a collection plate well containing ice-cold acetonitrile with the internal standard.

  • Sample Processing: Seal the collection plate, vortex for 5 minutes, and then centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line (k) is the elimination rate constant. Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

Conclusion and Forward Outlook

The decision to employ an N-methyl or an N-ethyl substituent on a 7-azaindole amine is a nuanced choice that requires a multi-parameter analysis. There is no universal "better" option; the optimal choice is entirely dependent on the specific biological target and the desired therapeutic profile.

Our analysis, framed through a hypothetical case study, demonstrates that moving from a methyl to an ethyl group can be a powerful strategy to enhance potency and metabolic stability. This is often achieved by exploiting hydrophobic pockets in the target and leveraging steric hindrance to slow enzymatic degradation. However, these benefits must be carefully balanced against potential liabilities, such as decreased aqueous solubility and the risk of introducing new steric clashes.

For researchers and drug development professionals, the key takeaway is the importance of empirical testing. Both N-methyl and N-ethyl analogs should be synthesized and evaluated in a suite of assays that probe not only target engagement (potency and selectivity) but also the foundational ADME properties that are critical for translating in vitro activity into in vivo efficacy. The 7-azaindole scaffold will undoubtedly continue to be a mainstay in drug discovery, and mastering the subtle art of its substitution will remain a cornerstone of developing next-generation targeted therapies.

References

  • Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309-2323. [Link][4]

  • Taylor & Francis. (2023, December 19). An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. Taylor & Francis Online. [Link][5]

  • ResearchGate. (n.d.). An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. ResearchGate. [Link][3]

  • Happonen, L., & Pihko, P. M. (2018). Direct affinity comparisons of ethyl-and methyl-substituted hosts. Supramolecular Chemistry, 30(9), 768-773. [Link]

  • Ohno, H., & Yoshimitsu, T. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 65(10), 883-891. [Link][2]

  • Li, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Frontiers in Pharmacology, 14, 1189334. [Link][12]

  • Garratt, P. J., et al. (1993). Mapping the melatonin receptor. 4. Comparison of the binding affinities of a series of substituted phenylalkyl amides. Journal of Medicinal Chemistry, 36(11), 1552-1557. [Link][8]

  • Wan, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 260, 115621. [Link][13]

  • Bandarage, U. K., et al. (2021). ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127721. [Link][6]

  • Cashman, J. R., & Ziegler, D. M. (1995). Asymmetric metabolic N-oxidation of N-ethyl-N-methylaniline by purified flavin-containing monooxygenase. Molecular Pharmacology, 47(1), 151-156. [Link][10]

  • da Silva, A. C. G., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ACS Omega, 7(43), 38722-38734. [Link][11]

  • Woo, S. W., et al. (2026). Efficient Synthesis and Characterization of Lidocaine Analogue N-Ethyl-N-((8-methylquinazolin-2-yl)methyl)ethanamine. ACS Omega. [Link][9]

  • Garratt, P. J., et al. (2007). 7-Substituted-melatonin and 7-substituted-1-methylmelatonin analogues: effect of substituents on potency and binding affinity. Bioorganic & Medicinal Chemistry, 15(13), 4466-4474. [Link][14]

  • Yao, K. D., et al. (2022). Study of the influence of N-alkylation of 2-benzylthiopyrimidines on the growth of two bacteria of medical interest. GSC Advanced Research and Reviews, 12(03), 018-025. [Link][15]

Sources

Technical Guide: Infrared Spectroscopic Characterization of Pyrrolopyridine Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: In medicinal chemistry, the "scaffold hop" from indole to pyrrolopyridine (azaindole) is a standard strategy to improve solubility and metabolic stability. However, this introduction of a pyridine nitrogen creates a unique hydrogen-bond donor-acceptor motif that drastically alters the infrared (IR) spectral signature compared to the parent indole.

The Challenge: Researchers often misinterpret the IR spectrum of solid-state pyrrolopyridines. Unlike indoles, which often exhibit sharp N-H stretching bands, pyrrolopyridines frequently display broad, carboxylic acid-like features in the 2500–3200 cm⁻¹ region due to cyclic dimerization.

Guide Scope: This guide objectively compares the IR performance of Pyrrolopyridine Amines against their Indole analogues. It provides validated spectral data, mechanistic insights into the "dimer anomaly," and self-validating experimental protocols.

Part 1: Theoretical Framework & The "Nitrogen Effect"

To interpret the spectrum of a pyrrolopyridine amine, one must understand how the additional nitrogen atom modifies the electronic landscape relative to indole.

The Scaffold Comparison
  • Indole (Alternative 1): The benchmark scaffold. It has a single N-H donor. In the solid state, it forms chains or disordered H-bonds, typically resulting in a visible, albeit sometimes broadened, N-H stretch around 3400 cm⁻¹.

  • Pyrrolopyridine (The Product): Contains both a pyrrole N-H (donor) and a pyridine N (acceptor). This duality allows for the formation of a cyclic dimer (similar to carboxylic acids) in the solid state.

The Dimer Anomaly

This is the most critical insight for the analyst. In the solid state (neat powder or ATR), 7-azaindole derivatives form a tightly bound cyclic dimer (


 symmetry).
  • Consequence: The N-H stretch is not a sharp peak.[1][2][3][4] It collapses into a massive, broad absorption band spanning 2500–3250 cm⁻¹, often containing fine structure due to Fermi resonance.

  • Diagnostic Trap: An analyst looking for a sharp amine/indole peak at 3400 cm⁻¹ may incorrectly conclude the reaction failed or the product is wet.

Diagram 1: The Tautomeric Equilibrium & Dimerization

This diagram illustrates the structural shift that causes the spectral broadening.

Dimerization Monomer Free Monomer (Dilute Solution) Interaction H-Bond Formation (Donor-Acceptor) Monomer->Interaction Concentration/Solidification Spectrum_Mono Spectrum: Sharp N-H (~3490 cm-1) Monomer->Spectrum_Mono Dimer Cyclic Dimer (Solid State/Conc.) Interaction->Dimer Cyclization Dimer->Monomer Dilution in Non-polar Solvent Spectrum_Dimer Spectrum: Broad Band (2500-3200 cm-1) Dimer->Spectrum_Dimer

Caption: Transition from free monomer (sharp IR bands) to cyclic dimer (broad, complex bands) driven by the pyridine nitrogen acceptor.

Part 2: Comparative Spectral Analysis

The following tables synthesize data comparing the Indole standard against 7-Azaindole (the most common pyrrolopyridine) and its amino-substituted variants.

Table 1: Scaffold Comparison (Indole vs. 7-Azaindole)
Spectral RegionModeIndole (Benchmark)7-Azaindole (Solid State/ATR)Mechanistic Cause
3400–3500 cm⁻¹ Free N-H StretchSharp, Medium intensityAbsent or Very Weak Complete participation in cyclic H-bonding.
2500–3250 cm⁻¹ H-Bonded N-HWeak/BroadVery Strong, Broad Formation of stable cyclic dimers (

).
1800–2000 cm⁻¹ OvertonesDistinct patternObscuredMasked by the broad N-H envelope.
1580–1620 cm⁻¹ Ring C=N / C=CMediumStrong/Shifted Pyridine ring breathing modes are more polar (stronger dipole change).
900–1000 cm⁻¹ Ring Breathing~720–750 cm⁻¹Shifted > 20 cm⁻¹ Altered ring electron density due to extra Nitrogen.
Table 2: Amino-Pyrrolopyridine Specifics

When an exocyclic amine (e.g., -NH₂) is added to the scaffold, the spectrum becomes a superposition of the ring dimer and the amine.

Functional GroupFrequency (cm⁻¹)AppearanceNotes
Ring N-H (Dimer) 2700–3200Broad, unstructuredThe "background" hump.
Exocyclic -NH₂ (Asym) 3400–3500Sharp(er) doubletOften rides on top of the dimer tail.
Exocyclic -NH₂ (Sym) 3300–3400Sharp(er) doubletLower frequency of the amine pair.
N-H Scissoring 1620–1650Medium, SharpCan overlap with ring C=C stretches.
C-N (Exocyclic) 1260–1340StrongHigher frequency than aniline due to electron-deficient ring.

Part 3: Experimental Protocols (Self-Validating)

To ensure data integrity, you must distinguish between the intrinsic molecular spectrum and the intermolecular dimer spectrum.

Protocol A: Solid State Characterization (ATR)

Best for: Routine ID, Polymorph Screening.

  • Preparation: Ensure the ATR crystal (Diamond/ZnSe) is clean. Background scan (air) is mandatory.

  • Application: Apply ~5 mg of pyrrolopyridine amine.

  • Compression: Apply high pressure. Note: Poor contact yields noisy baselines in the 2000–2500 region.

  • Validation: Look for the "Dimer Hump" (2800–3200 cm⁻¹).

    • Pass Criteria: Presence of broad band + sharp fingerprint peaks.

    • Fail Criteria: Sharp peak at 3500 cm⁻¹ only (indicates wet sample or lack of dimerization, potentially amorphous).

Protocol B: Solution Phase Validation (The "Monomer Test")

Best for: Confirming the N-H stretch without H-bonding interference.

  • Solvent Choice: Use anhydrous Carbon Tetrachloride (

    
    ) or Dichloromethane (
    
    
    
    ). Avoid alcohols or amines.
  • Concentration: Prepare a dilution series (10 mM, 1 mM, 0.1 mM).

  • Cell: Use a liquid cell with NaCl or CaF2 windows (0.1 mm path length).

  • Observation:

    • At high conc (10 mM): Broad dimer band persists.

    • At low conc (0.1 mM): The broad band disappears, replaced by a sharp singlet at ~3490 cm⁻¹ (free N-H).

Diagram 2: Analytical Decision Workflow

This workflow ensures the analyst correctly interprets the complex spectral data.

Workflow Start Start: Unknown Sample ATR Run Solid State ATR Start->ATR Decision Is 3400 cm-1 region sharp? ATR->Decision Sharp Sharp Peaks Only Decision->Sharp Yes Broad Broad Hump (2500-3200) Decision->Broad No Check1 Suspect: Indole or Non-dimerizing species Sharp->Check1 Check2 Suspect: Pyrrolopyridine Dimer (Normal) Broad->Check2 Validation Perform Solution Dilution (CCl4) Check2->Validation Result Band Sharpens? YES = Valid Dimer NO = Impurity/Wet Validation->Result

Caption: Decision tree for distinguishing intrinsic pyrrolopyridine features from experimental artifacts.

References

  • Sakota, K., & Sekiya, H. (2010).[5] Infrared Spectroscopy of Jet-Cooled Tautomeric Dimer of 7-Azaindole: A Model System for the Ground-State Double Proton Transfer Reaction. The Journal of Physical Chemistry A. Link[5]

  • Fuke, K., et al. (2008). Electronic spectra of 7-azaindole/ammonia clusters and their photochemical reactivity. The Journal of Chemical Physics. Link

  • Dreyer, J. (2007). Unraveling the structure of hydrogen bond stretching mode infrared absorption bands: an anharmonic density functional theory study on 7-azaindole dimers. The Journal of Chemical Physics. Link

  • Coates, J. (2006). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Link

  • Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard Text for General IR Principles).

Sources

Technical Guide: Stability Comparison of 5-Amino vs. 5-N-Ethylamino-7-Azaindoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of kinase inhibitors (e.g., JAK, TRK, or B-Raf inhibitors), the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure due to its bioisosterism with purine. The 5-position is a critical vector for solubilizing groups or potency-enhancing substituents.

This guide compares the stability of 5-amino-7-azaindole (Compound A) versus its alkylated analog, 5-N-ethylamino-7-azaindole (Compound B) .

Key Finding: While 5-amino-7-azaindole offers a versatile primary handle for derivatization, it exhibits significant oxidative instability (rapid darkening/dimerization) compared to the 5-N-ethylamino variant. The secondary amine (N-ethyl) demonstrates superior storage stability and resistance to radical-mediated dimerization, though it remains susceptible to N-oxide formation under strong oxidative stress.

Chemical Context & Mechanistic Insight

The Electronic Environment

The 7-azaindole ring system is electron-deficient compared to indole due to the pyridine nitrogen (N7). However, an amino group at the 5-position acts as a strong electron donor (+M effect), pushing electron density back into the pyridine ring.

  • Compound A (Primary Amine): The

    
     group is highly reactive. In the presence of air or light, it readily forms a radical cation, leading to oxidative coupling (azo/azoxy dimers) or quinoid-type degradation products. This is characteristic of electron-rich aminopyridines.
    
  • Compound B (Secondary Amine): The ethyl group exerts two effects:

    • Steric Bulk: Slight protection of the nitrogen lone pair.

    • Inductive Effect (+I): Increases basicity slightly, but prevents the specific N-H deprotonation pathways required for azo-dimer formation.

Degradation Pathways (Visualized)

The following diagram illustrates the divergent degradation pathways responsible for the stability difference.

DegradationPathways Start 7-Azaindole Scaffold Amino 5-Amino-7-azaindole (Primary Amine) Start->Amino Substitution Ethyl 5-N-Ethylamino-7-azaindole (Secondary Amine) Start->Ethyl Alkylation Radical Radical Cation Intermediate Amino->Radical Air/Light (Oxidation) Dimer Azo/Azoxy Dimers (Insoluble/Colored) Radical->Dimer Coupling Quinoid Quinone Diimine Species Radical->Quinoid Further Oxidation NOxide N-Oxide (Polar/Soluble) Ethyl->NOxide Strong Oxidant (H2O2) Stable Remains Intact (High Recovery) Ethyl->Stable Ambient Storage

Figure 1: Divergent degradation pathways. Note the primary amine's tendency toward irreversible polymerization/dimerization (dark precipitates).

Comparative Stability Data

The following data summarizes typical stability profiles observed during forced degradation studies of aminopyridine-type scaffolds.

Stress Testing Scorecard
Stress Condition5-Amino-7-azaindole (Primary)5-N-Ethylamino-7-azaindole (Secondary)Observation
Ambient Air (Solid, 7 days) Low Stability High Stability 5-Amino turns brown/purple (surface oxidation). 5-N-Ethyl remains off-white.
Solution (DMSO, 24h, RT) Moderate High 5-Amino shows ~2-5% impurity growth (dimers) if not degassed.
Oxidative (

)
Critical Failure Moderate Primary amine rapidly decomposes. Secondary amine forms N-oxide slowly.
Photostability (UV-VIS) Low Moderate Both absorb UV, but 5-Amino radicalizes faster.
Acidic Hydrolysis (0.1N HCl) High High Both are stable to acid (protonation protects the amine lone pair).
Quantitative Recovery (Representative)

HPLC Purity after 48 hours in Acetonitrile/Water (50:50) exposed to ambient light/air.

CompoundInitial PurityFinal PurityMajor Impurity
5-Amino 98.5%92.1%Unknown eluting at RRT 1.2 (likely dimer)
5-N-Ethyl 98.5%97.8%N-Oxide (trace)

Experimental Protocols

To validate these profiles in your specific matrix, use the following self-validating protocols.

Protocol: Oxidative Stress Test (Micro-Scale)

Objective: Determine susceptibility to rapid oxidation (simulating shelf-life risks).

  • Preparation: Dissolve 1.0 mg of analyte in 1.0 mL of Acetonitrile:Water (1:1).

  • Control: Transfer 200 µL to an HPLC vial (store at 4°C).

  • Stress: To the remaining solution, add 10 µL of

    
     (Final conc. ~0.3%).
    
  • Incubation: Vortex and let stand at Room Temperature (25°C) for 4 hours.

  • Quench: Add 10 µL of saturated Sodium Thiosulfate (

    
    ) to neutralize peroxide.
    
  • Analysis: Inject 5 µL onto HPLC (see conditions below).

Protocol: HPLC Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (indolic).

Experimental Workflow Diagram

Workflow cluster_Control Control Arm cluster_Stress Stress Arm Step1 Sample Dissolution (1 mg/mL in ACN:H2O) Step2 Split Sample Step1->Step2 Control Store at 4°C (Dark) Step2->Control Oxidant Add H2O2 (4h Incubation) Step2->Oxidant Analysis HPLC-UV/MS Analysis (Compare Peak Areas) Control->Analysis Quench Quench w/ Na2S2O3 Oxidant->Quench Quench->Analysis

Figure 2: Standardized oxidative stress workflow for ranking azaindole stability.

Implications for Drug Development[1][2]

Manufacturability
  • 5-Amino-7-azaindole: Requires inert atmosphere (Nitrogen/Argon) during synthesis and storage. It is often generated in situ (e.g., reduction of 5-nitro-7-azaindole) and immediately acylated to prevent degradation [1].

  • 5-N-Ethylamino-7-azaindole: Can often be handled in air for short periods during weighing and transfer, simplifying GMP manufacturing processes.

Bioisosterism & Potency

While the ethyl group improves stability, it changes the hydrogen bonding profile:

  • 5-Amino: 2 H-bond donors.

  • 5-N-Ethyl: 1 H-bond donor. If the second proton is required for binding (e.g., to a backbone carbonyl in the kinase hinge region), the stability gain of the ethyl group may come at the cost of potency.

References

  • Liegault, B., et al. "A Practical, Efficient Synthesis of 5-Amino-7-azaindole." Arkivoc, vol. 2005, no. 6, 2005, pp. 200-208.

  • Zhang, M., et al. "Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors." ACS Medicinal Chemistry Letters, vol. 8, no. 7, 2017, pp. 721-726.

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  • Kudo, N., et al. "Synthesis and Stability of 5-Substituted 7-Azaindoles." Chemical and Pharmaceutical Bulletin, vol. 47, no. 6, 1999, pp. 857-868.

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe and compliant disposal of N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine. As a nitrogen-containing heterocyclic compound, this substance is integral to various research and development endeavors, particularly in medicinal chemistry and drug discovery.[1][2] Adherence to proper disposal procedures is not merely a regulatory requirement but a cornerstone of a robust laboratory safety culture, protecting both personnel and the environment.

It is critical to note that comprehensive toxicological and environmental fate data for N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine are not widely available. Therefore, a conservative approach is mandated. This compound must be treated as hazardous chemical waste, and the procedures outlined below are based on established best practices for managing novel or uncharacterized research chemicals and related nitrogenous heterocyclic compounds.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal-related activities, a thorough risk assessment is paramount. Based on the structure—a fusion of pyrrole and pyridine rings—it is prudent to assume the compound may exhibit properties such as skin, eye, and respiratory irritation, and could be harmful if ingested or inhaled.[3][4] All handling and disposal operations must be conducted within a certified chemical fume hood.

The following table outlines the mandatory PPE for handling N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine waste.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting chemical safety goggles and/or a full-face shield.To prevent contact with eyes, which can cause serious irritation or damage.[3][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, minimum thickness of 0.11 mm).To prevent skin contact. Contaminated gloves must be disposed of as hazardous waste.
Protective Clothing Flame-retardant laboratory coat, long pants, and closed-toe shoes.To prevent contamination of personal clothing and protect against accidental splashes.
Respiratory Protection Operations should be confined to a chemical fume hood.To prevent inhalation of any dust or aerosols, which may cause respiratory irritation.[3][4]

Part 2: Step-by-Step Disposal Protocol

The only acceptable method for disposing of N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine is through a licensed professional hazardous waste management service.[5] Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[6][7]

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is the first and most critical step in the waste management lifecycle.[8]

  • Solid Waste: Collect pure N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine, reaction residues, and contaminated consumables (e.g., weighing papers, contaminated paper towels) in a dedicated solid hazardous waste container.

  • Liquid Waste: Solutions containing N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine must be collected in a separate, compatible hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been verified and it is approved by your institution's Environmental Health & Safety (EHS) office.

  • Contaminated Sharps: Needles, syringes, or other sharp items contaminated with the compound must be placed in a designated, puncture-proof sharps container labeled for chemical contamination.[9]

Step 2: Container Management and Labeling

All waste must be accumulated in appropriate containers that are in good condition, compatible with the chemical, and securely sealed to prevent leaks.[8][10]

  • Container Selection: High-density polyethylene (HDPE) containers are generally suitable for this type of chemical waste.

  • Labeling: The container must be clearly and legibly labeled as soon as the first drop of waste is added. The label must include:

    • The words "HAZARDOUS WASTE ".[10][11]

    • The full chemical name: "N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine ". Do not use abbreviations or chemical formulas.[10]

    • A clear indication of the hazards (e.g., "Irritant," "Toxic").

    • The full percentage composition of the container's contents.[10]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Waste containers must be stored in a designated Satellite Accumulation Area (SAA) that is at or near the point of waste generation and under the control of laboratory personnel.[6][10]

  • Location: The SAA should be a secondary containment tray or a designated cabinet within the laboratory, away from drains and incompatible materials.

  • Container Status: Keep waste containers closed at all times except when adding waste.[6][10] Do not leave funnels in the container opening.

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. Once this limit is reached, the container must be removed by EHS within three days.[6]

G cluster_lab Laboratory Operations cluster_disposal Professional Disposal Workflow gen Waste Generation (Solid, Liquid, Sharps) seg Step 1: Segregate Waste (Use separate, compatible containers) gen->seg Immediately label_store Step 2 & 3: Label Container & Store in Satellite Accumulation Area (SAA) seg->label_store spill Spill Occurs? label_store->spill contact Step 4: Container Full or Project Complete? label_store->contact spill_proc Follow Spill Management Protocol spill->spill_proc Yes spill_proc->contact ehs Contact EHS / Certified Waste Vendor contact->ehs Yes pickup Schedule & Document Waste Pickup ehs->pickup final Final Disposal (Incineration by Licensed Facility) pickup->final

Caption: Disposal workflow for N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine.

Step 4: Arranging for Professional Disposal

When the waste container is approximately 90% full or when the compound is no longer needed, arrange for its removal.[10]

  • Contact EHS: Notify your institution's Environmental Health & Safety (EHS) department or the designated chemical waste coordinator.

  • Provide Information: Accurately describe the waste, including the full chemical name and any other components in the waste container.

  • Documentation: Complete all required waste pickup forms. This creates a "cradle-to-grave" record of the hazardous waste, as mandated by the Resource Conservation and Recovery Act (RCRA).[8][12]

  • Final Disposal Method: The designated disposal vendor will transport the waste to a licensed facility, where it will likely be destroyed via high-temperature incineration.[11]

Part 3: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert all personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If safe to do so, prevent the spill from spreading. For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, surround the area with a compatible absorbent (e.g., vermiculite or sand).

  • Personal Protection: Do not attempt to clean a spill without the appropriate PPE.

  • Clean-Up: For small spills, personnel with appropriate training and PPE may carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.

  • Report: Report all spills to your laboratory supervisor and the EHS office, regardless of size.

By adhering to this comprehensive disposal guide, researchers can ensure the safe management of N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine waste, upholding their commitment to laboratory safety, regulatory compliance, and environmental stewardship.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

As drug development professionals, our work inherently involves handling novel chemical entities. N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine, a derivative of the 7-azaindole scaffold, represents a class of compounds with significant interest in medicinal chemistry. However, its novelty means that comprehensive, peer-reviewed safety data may be limited. This guide provides a robust framework for personal protective equipment (PPE) based on a conservative assessment of structurally related aromatic amines and 7-azaindole derivatives. Our primary objective is to ensure your safety by treating the compound with the caution it warrants until more specific data becomes available.

Hazard Assessment: An Inference-Based Approach

  • Acute Toxicity: Harmful if swallowed.[2]

  • Skin Corrosion/Irritation: Causes skin irritation.[3][4][5][6]

  • Serious Eye Damage/Irritation: Causes serious eye damage or irritation.[2][7]

Given that our compound is an aromatic amine, we must also consider the general hazards associated with this class, which often includes skin and respiratory irritation.[8] Therefore, a cautious approach mandates assuming this compound may be harmful and an irritant.

Core PPE Requirements: Your First Line of Defense

Handling N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine requires a multi-layered PPE approach to mitigate risks of exposure through ocular, dermal, and respiratory routes.

A. Eye and Face Protection: Due to the high risk of serious eye damage posed by related compounds, standard safety glasses are insufficient.[2][7]

  • Mandatory: Wear tightly fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[9]

  • Recommended for High-Risk Tasks: When handling larger quantities (>1 g) or performing tasks with a high splash potential (e.g., solution transfers under pressure), supplement goggles with a full-face shield.[10]

B. Skin Protection: The potential for skin irritation and the unknown dermal toxicity profile necessitate robust skin protection.[4][5]

  • Laboratory Coat: A flame-resistant lab coat is mandatory. Ensure it is fully buttoned with sleeves rolled down.

  • Gloves: Double-gloving is strongly recommended. This provides a critical safety buffer in case the outer glove is compromised.

    • Inner Glove: A standard nitrile glove provides a good baseline of chemical resistance and tactile sensitivity.

    • Outer Glove: Choose a chemical-resistant glove with a longer cuff. Nitrile or neoprene gloves are suitable choices for handling amines.[10][11]

    • Causality: The rationale for double-gloving is rooted in managing potential breakthrough times. The outer glove bears the brunt of any exposure, and should it fail, the inner glove provides a temporary, secondary barrier, allowing you sufficient time to remove both pairs safely and re-glove. Always inspect gloves for any signs of degradation or puncture before use.[12]

C. Respiratory Protection: While handling small quantities of this solid compound in a well-ventilated area may not generate significant airborne particles, certain procedures require respiratory protection.

  • Engineering Controls First: All handling of the solid compound should be performed within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[9][12]

  • When Respirators are Needed: If engineering controls are not available or during a large spill cleanup, respiratory protection is required.[11][13] A half-face or full-face air-purifying respirator (APR) equipped with organic vapor/acid gas (OV/AG) cartridges and a P100 particulate filter is recommended.[10][14]

Operational and Disposal Plans

Proper procedure is as critical as the equipment itself. This section provides step-by-step guidance for using and disposing of PPE when handling N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine.

PPE Selection Workflow

The following table summarizes the minimum required PPE for common laboratory tasks involving this compound.

Task Risk Level Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid (<1g) LowChemical Splash GogglesDouble Nitrile GlovesLab CoatRequired only if outside a fume hood
Preparing Solutions MediumChemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab CoatNot required inside a fume hood
Running Reaction MediumChemical Splash GogglesDouble Nitrile GlovesLab CoatNot required in a closed system/fume hood
Spill Cleanup (>1g) HighChemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Neoprene GlovesChemical-Resistant Apron over Lab CoatAir-Purifying Respirator with appropriate cartridges
Experimental Protocol: Donning and Doffing PPE

This self-validating protocol ensures you minimize cross-contamination and exposure.

Donning (Putting On) Sequence:

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second, longer-cuffed pair of nitrile or neoprene gloves, ensuring the cuffs go over the sleeves of your lab coat.

  • Respiratory Protection (if required): Perform a positive and negative pressure seal check on your respirator.

  • Eye/Face Protection: Put on your chemical splash goggles. If required, add the face shield.

Doffing (Taking Off) Sequence - The "Dirty to Clean" Principle:

  • Outer Gloves: Remove the most contaminated item first. Using proper technique, peel off the outer gloves without touching the outside surface with your bare skin. Dispose of them immediately in the designated hazardous waste container.

  • Face Shield/Goggles: Remove face protection by handling the strap; avoid touching the front.

  • Lab Coat: Unbutton the lab coat and roll it outwards, containing any potential contamination on the inside. Hang it in its designated area or dispose of it if it's a disposable coat.

  • Inner Gloves: Remove the final pair of gloves using the correct technique.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[12]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_prep 1. Preparation & Assessment cluster_selection 2. PPE Selection cluster_additions 3. Additional Protection A Consult SDS or Analog Data B Identify Potential Hazards (Skin/Eye Irritant, Toxic) A->B C Assess Task-Specific Risks (e.g., Weighing, Solution Prep, Spill) B->C D Engineering Controls: Work in Fume Hood C->D E Mandatory Base PPE: Lab Coat, Double Gloves, Chemical Goggles D->E G High Splash Risk? E->G F Task-Specific Additions H Add Face Shield G->H Yes I Aerosol/Dust Risk? G->I No H->I J Add Respirator I->J Yes K Proceed with Task I->K No J->K

Caption: Decision workflow for selecting appropriate PPE.

Disposal Plan

Proper disposal is crucial to prevent secondary contamination.

  • Solid Chemical Waste: All unused N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine and materials heavily contaminated with it (e.g., from a spill cleanup) must be collected in a clearly labeled, sealed hazardous waste container.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a designated hazardous waste bag within the laboratory. Do not discard them in the regular trash.

  • Waste Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical destruction plant.[9] Do not discharge any material to sewer systems.[9]

Emergency Response

In the event of an exposure, immediate and correct action is vital.

  • Skin Contact: Immediately remove all contaminated clothing.[12] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[12]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[12] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[15] Call a poison control center or doctor immediately.[6]

By adhering to these rigorous PPE and handling protocols, you can confidently and safely work with N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine, ensuring both personal safety and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.